Mal-Gly-PAB-Exatecan-D-glucuronic acid
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
Properties
Molecular Formula |
C47H45FN6O17 |
|---|---|
Molecular Weight |
984.9 g/mol |
IUPAC Name |
(2S,3S,4S,5R,6S)-6-[2-[[2-[3-(2,5-dioxopyrrol-1-yl)propanoylamino]acetyl]amino]-4-[[(10S,23S)-10-ethyl-18-fluoro-10-hydroxy-19-methyl-5,9-dioxo-8-oxa-4,15-diazahexacyclo[14.7.1.02,14.04,13.06,11.020,24]tetracosa-1,6(11),12,14,16,18,20(24)-heptaen-23-yl]carbamoyloxymethyl]phenoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C47H45FN6O17/c1-3-47(67)24-13-29-37-22(16-54(29)42(62)23(24)18-68-45(47)65)36-26(6-5-21-19(2)25(48)14-28(51-37)35(21)36)52-46(66)69-17-20-4-7-30(70-44-40(61)38(59)39(60)41(71-44)43(63)64)27(12-20)50-32(56)15-49-31(55)10-11-53-33(57)8-9-34(53)58/h4,7-9,12-14,26,38-41,44,59-61,67H,3,5-6,10-11,15-18H2,1-2H3,(H,49,55)(H,50,56)(H,52,66)(H,63,64)/t26-,38-,39-,40+,41-,44+,47-/m0/s1 |
InChI Key |
UNHOOUVLRYPIIK-VBWIOPQNSA-N |
Isomeric SMILES |
CC[C@@]1(C2=C(COC1=O)C(=O)N3CC4=C5[C@H](CCC6=C5C(=CC(=C6C)F)N=C4C3=C2)NC(=O)OCC7=CC(=C(C=C7)O[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)C(=O)O)O)O)O)NC(=O)CNC(=O)CCN9C(=O)C=CC9=O)O |
Canonical SMILES |
CCC1(C2=C(COC1=O)C(=O)N3CC4=C5C(CCC6=C5C(=CC(=C6C)F)N=C4C3=C2)NC(=O)OCC7=CC(=C(C=C7)OC8C(C(C(C(O8)C(=O)O)O)O)O)NC(=O)CNC(=O)CCN9C(=O)C=CC9=O)O |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to Mal-Gly-PAB-Exatecan-D-glucuronic acid: A Key Component in Antibody-Drug Conjugates
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure, properties, and functional context of Mal-Gly-PAB-Exatecan-D-glucuronic acid, a critical drug-linker component utilized in the development of Antibody-Drug Conjugates (ADCs). This document details its chemical characteristics, the mechanism of action of its potent cytotoxic payload, exatecan, and outlines a general experimental workflow for its synthesis and conjugation.
Chemical Structure and Properties
This compound is a complex molecule designed for targeted cancer therapy. It comprises four key functional units: a maleimide group (Mal) for antibody conjugation, a dipeptide linker (Gly-Gly), a self-immolative p-aminobenzyl (PAB) spacer, the potent topoisomerase I inhibitor exatecan, and a D-glucuronic acid moiety to enhance solubility.
The chemical structure is presented below:
Chemical Formula: C₄₇H₄₅FN₆O₁₇[1]
Molecular Weight: 984.89 g/mol [1]
CAS Number: 2763252-25-9[1]
A summary of its key chemical and physical properties is provided in the table below.
| Property | Value | Reference |
| Appearance | Light yellow to green yellow solid | [1] |
| Purity (by HPLC) | ≥99.82% | [1] |
| Solubility | Soluble in DMSO | |
| Storage Conditions | 4°C, protect from light, stored under nitrogen | [1] |
Mechanism of Action: The Role of Exatecan
The cytotoxic activity of this drug-linker conjugate is attributed to its payload, exatecan. Exatecan is a potent, water-soluble derivative of camptothecin that functions as a topoisomerase I inhibitor[2][3].
Topoisomerase I is a crucial enzyme that alleviates torsional stress in DNA during replication and transcription by inducing transient single-strand breaks[4]. Exatecan exerts its cytotoxic effect by stabilizing the covalent complex between topoisomerase I and DNA, known as the cleavage complex[2][3]. This stabilization prevents the re-ligation of the DNA strand, leading to an accumulation of single-strand breaks. When the replication fork encounters these stabilized cleavage complexes, it results in the formation of irreversible double-strand DNA breaks, ultimately triggering apoptotic cell death in rapidly dividing cancer cells[4].
The signaling pathway for exatecan-induced cell death is illustrated in the following diagram.
The Role of the Linker and Glucuronic Acid
The Mal-Gly-PAB linker system is designed to be stable in systemic circulation and to release the exatecan payload specifically within the target cancer cells. The maleimide group allows for covalent conjugation to cysteine residues on a monoclonal antibody. The dipeptide (Gly-Gly) is designed to be cleaved by lysosomal proteases, such as cathepsin B, which are often upregulated in the tumor microenvironment. Following peptide cleavage, the PAB spacer undergoes a self-immolative 1,6-elimination reaction to release the active exatecan payload.
The inclusion of a D-glucuronic acid moiety is a critical feature that enhances the hydrophilicity of the drug-linker conjugate. This increased water solubility can improve the pharmacokinetic properties of the resulting ADC and potentially reduce aggregation. Glucuronidation is a common phase II metabolic pathway in the human body used to increase the water solubility of various substances to facilitate their excretion[5].
Experimental Protocols
While a specific, detailed, step-by-step synthesis protocol for this compound is proprietary and not publicly available, a general experimental workflow can be inferred from patent literature and established bioconjugation techniques. The synthesis would likely involve a multi-step process.
A generalized workflow for the synthesis and conjugation of this drug-linker is outlined below.
Key Experimental Considerations:
-
Synthesis of the Drug-Linker: The synthesis would likely begin with a suitable precursor of exatecan, followed by the enzymatic or chemical conjugation of D-glucuronic acid. The Mal-Gly-PAB linker would then be attached through a series of coupling reactions. Each step would require careful purification, often using techniques like column chromatography, and characterization by methods such as NMR, mass spectrometry, and HPLC to confirm the structure and purity of the intermediates and the final product.
-
Antibody-Drug Conjugation: The conjugation process typically involves the partial reduction of the interchain disulfide bonds of the monoclonal antibody to generate free thiol groups. The maleimide group of the drug-linker then reacts with these thiols to form a stable thioether bond. The reaction conditions, including pH, temperature, and stoichiometry, must be carefully optimized to control the drug-to-antibody ratio (DAR).
-
Purification and Characterization of the ADC: Following the conjugation reaction, the resulting ADC must be purified to remove any unreacted drug-linker and unconjugated antibody. Size exclusion chromatography (SEC) and hydrophobic interaction chromatography (HIC) are commonly used for this purpose. The purified ADC is then extensively characterized to determine its purity, DAR, aggregation levels, and antigen-binding affinity.
Conclusion
This compound is a sophisticated and highly engineered molecule that plays a pivotal role in the development of next-generation antibody-drug conjugates. Its design incorporates a potent cytotoxic payload with a cleavable linker system and a solubilizing moiety to create a drug delivery system with the potential for high efficacy and a favorable safety profile. A thorough understanding of its chemical properties, mechanism of action, and the intricacies of its synthesis and conjugation are essential for researchers and drug developers working to advance the field of targeted cancer therapy.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. TOP1-DNA trapping by exatecan and combination therapy with ATR inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Very Long-acting Exatecan and Its Synergism with DNA Damage Response Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. m.youtube.com [m.youtube.com]
- 5. Glucuronidation - Wikipedia [en.wikipedia.org]
An In-Depth Technical Guide to the Mechanism of Action of Exatecan Glucuronide Linkers in Antibody-Drug Conjugates
Abstract
Antibody-Drug Conjugates (ADCs) represent a cornerstone of targeted cancer therapy, combining the specificity of monoclonal antibodies with the potent cytotoxicity of small-molecule payloads. The linker, which connects the antibody to the payload, is a critical component dictating the ADC's stability, efficacy, and safety profile. This guide provides a detailed examination of the mechanism of action for ADCs utilizing a glucuronide linker with the topoisomerase I inhibitor payload, exatecan. We will delve into the molecular processes from systemic circulation to intracellular drug release, present key quantitative data, outline relevant experimental protocols, and visualize the critical pathways and workflows.
Introduction: The Tripartite System of ADCs
An ADC is composed of three main components:
-
A monoclonal antibody (mAb) that specifically targets a tumor-associated antigen (TAA) on the surface of cancer cells.
-
A highly potent cytotoxic payload designed to induce cell death upon internalization. Exatecan, a derivative of camptothecin, is a potent inhibitor of DNA topoisomerase I.
-
A chemical linker that covalently attaches the payload to the antibody. The linker must be stable in systemic circulation to prevent premature drug release and toxicity but must be labile enough to release the payload efficiently within the target cancer cell.
The glucuronide linker is a prime example of a cleavable linker system, engineered to be selectively processed by an enzyme that is abundant in the tumor microenvironment and within lysosomes of cancer cells.
The Glucuronide Linker: A Key to Selective Payload Release
The core of this ADC platform is the glucuronic acid-based linker. This linker leverages the differential activity of the enzyme β-glucuronidase between healthy tissues and the tumor environment. β-glucuronidase is an enzyme that is highly active in the acidic environment of lysosomes and is also found to be elevated in the tumor microenvironment of various cancers, including breast, colon, and lung carcinomas.
Mechanism of Action: From Circulation to Cytotoxicity
The journey of an exatecan-glucuronide ADC involves a multi-step process, beginning with systemic administration and culminating in the targeted destruction of cancer cells.
Caption: Workflow of ADC action from antigen binding to apoptosis.
-
Binding and Internalization: The ADC circulates through the bloodstream. The mAb component recognizes and binds to its specific target antigen on the surface of a cancer cell. This binding event triggers receptor-mediated endocytosis, causing the cell membrane to invaginate and engulf the entire ADC-receptor complex into an endosome.
-
Lysosomal Trafficking: The endosome matures and fuses with a lysosome. The interior of the lysosome is characterized by a low pH (~4.5-5.0) and a high concentration of degradative enzymes, including β-glucuronidase.
-
Enzymatic Cleavage: Inside the lysosome, β-glucuronidase recognizes the glucuronic acid moiety of the linker and catalyzes its hydrolysis. This cleavage event is highly specific. The enzyme breaks the glycosidic bond, liberating the payload. This process often involves a self-immolative spacer that subsequently decomposes to release the unmodified, fully active exatecan.
Caption: Enzymatic release of exatecan in the lysosome.
Payload Action: Topoisomerase I Inhibition
Once released, the lipophilic exatecan can diffuse from the lysosome into the cytoplasm and subsequently into the nucleus.
-
Target Engagement: In the nucleus, exatecan targets the DNA-topoisomerase I complex. Topoisomerase I (Top1) relieves torsional stress in DNA during replication and transcription by creating transient single-strand breaks.
-
Formation of a Ternary Complex: Exatecan intercalates into the DNA at the site of the single-strand break and stabilizes the covalent complex between Top1 and the DNA (known as the cleavable complex).
-
Induction of DNA Damage: This stabilization prevents the re-ligation of the DNA strand. When a replication fork collides with this stabilized ternary complex, the transient single-strand break is converted into a permanent and lethal double-strand break.
-
Apoptosis: The accumulation of double-strand breaks triggers the DNA damage response (DDR) pathway, ultimately leading to cell cycle arrest and programmed cell death (apoptosis).
Caption: Molecular cascade of exatecan-induced apoptosis.
Quantitative Data Analysis
The performance of an exatecan-glucuronide ADC is evaluated using several key metrics. The following tables summarize representative data from preclinical studies of such ADCs.
Table 1: In Vitro Cytotoxicity of a HER2-Targeted Exatecan-Glucuronide ADC
| Cell Line | HER2 Expression | IC50 (ng/mL) |
|---|---|---|
| SK-BR-3 | High (3+) | 1.5 |
| NCI-N87 | High (3+) | 2.1 |
| BT-474 | High (3+) | 1.8 |
| MDA-MB-468 | Low (1+) | > 1000 |
| MCF-7 | Negative | > 1000 |
Table 2: Plasma Stability and Pharmacokinetics
| Parameter | Value | Description |
|---|---|---|
| ADC Half-life (t½) in Rat Plasma | ~150 hours | Demonstrates high stability in circulation. |
| % Intact ADC after 7 days in human plasma | > 95% | Indicates minimal premature payload release. |
| Drug-to-Antibody Ratio (DAR) | 3.8 - 4.0 | Represents the average number of payload molecules per antibody. |
Key Experimental Protocols
The generation of reliable data for ADC characterization requires robust experimental methodologies.
Protocol: In Vitro Cytotoxicity Assay
This protocol determines the potency of the ADC against cancer cell lines with varying levels of target antigen expression.
Caption: Step-by-step protocol for assessing ADC potency.
Methodology:
-
Cell Culture: Target cancer cell lines are cultured in appropriate media and conditions.
-
Seeding: Cells are harvested and seeded into 96-well microplates at a predetermined density and allowed to adhere overnight.
-
Treatment: A dilution series of the ADC, unconjugated antibody, and free exatecan payload is prepared. The media from the cell plates is removed, and the ADC dilutions are added.
-
Incubation: The plates are incubated for a period of 3 to 5 days to allow for cell division and the cytotoxic effects to manifest.
-
Viability Assessment: Cell viability is measured using a commercially available assay, such as one based on ATP content (e.g., CellTiter-Glo®) or metabolic activity (e.g., MTS/XTT).
-
Data Analysis: The results are normalized to untreated control wells. The half-maximal inhibitory concentration (IC50) is calculated by fitting the dose-response data to a nonlinear regression model.
Protocol: Plasma Stability Assay
This assay assesses the stability of the linker and the integrity of the ADC in a biologically relevant matrix.
Methodology:
-
Incubation: The ADC is incubated in plasma (human, rat, or mouse) at 37°C for various time points (e.g., 0, 24, 72, 168 hours).
-
Sample Preparation: At each time point, an aliquot is taken. To measure released payload, the plasma proteins (including the ADC) are precipitated using a solvent like acetonitrile. The supernatant containing any released payload is collected.
-
Quantification: The concentration of the released payload in the supernatant is quantified using Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Analysis: The percentage of released payload over time is calculated relative to the initial total payload concentration on the ADC, providing a measure of linker stability.
Conclusion
The exatecan-glucuronide linker system in ADCs exemplifies a sophisticated, mechanism-driven approach to cancer therapy. Its design leverages the physiological differences between tumor and healthy tissue to ensure payload containment during circulation and facilitate targeted release within cancer cells. The potent anti-tumor activity of exatecan, combined with the selective cleavage of the glucuronide linker by lysosomal β-glucuronidase, results in a highly effective therapeutic strategy. The continued refinement of this and other linker-payload technologies remains a promising frontier in the development of next-generation ADCs.
Exatecan: A Potent Topoisomerase I Inhibitor Payload for Next-Generation Antibody-Drug Conjugates
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-drug conjugates (ADCs) have emerged as a powerful class of targeted cancer therapeutics, combining the specificity of monoclonal antibodies with the potent cell-killing ability of cytotoxic payloads. The choice of payload is critical to the efficacy and safety of an ADC. Exatecan, a potent, water-soluble derivative of camptothecin, has garnered significant attention as a topoisomerase I inhibitor payload.[1][2] Its mechanism of action, high potency, and ability to induce a "bystander effect" make it a compelling candidate for the development of next-generation ADCs.[2] This technical guide provides a comprehensive overview of exatecan as an ADC payload, including its mechanism of action, quantitative potency data, detailed experimental protocols for its evaluation, and visualizations of key pathways and workflows.
Mechanism of Action: Topoisomerase I Inhibition
Exatecan exerts its cytotoxic effect by inhibiting DNA topoisomerase I, an essential enzyme responsible for relieving torsional stress during DNA replication and transcription.[1][3] The process unfolds as follows:
-
Topoisomerase I Cleavage Complex (TOP1cc) Formation: Topoisomerase I nicks a single strand of the DNA backbone to allow for relaxation of supercoiled DNA. This process forms a transient covalent intermediate known as the TOP1cc.
-
Exatecan Stabilization of the TOP1cc: Exatecan intercalates into the DNA at the site of the single-strand break and stabilizes the TOP1cc.[4] This prevents the re-ligation of the DNA strand.
-
Collision with Replication Fork: During the S-phase of the cell cycle, the stabilized TOP1cc collides with the advancing DNA replication fork.
-
DNA Double-Strand Breaks and Cell Death: This collision leads to the formation of irreversible DNA double-strand breaks, which trigger a DNA damage response and ultimately lead to apoptotic cell death.[1][4]
Potency of Exatecan and Exatecan-Based ADCs
Exatecan is a highly potent cytotoxic agent, demonstrating superior activity compared to other camptothecin analogs like SN-38 (the active metabolite of irinotecan) and topotecan.[5] Its potency has been demonstrated across a range of cancer cell lines. When incorporated into an ADC, the potency is targeted to antigen-expressing cells.
In Vitro Cytotoxicity Data
| Compound | Cell Line | Cancer Type | IC50 / GI50 | Reference |
| Exatecan | - | Topoisomerase I Enzyme | 2.2 μM (IC50) | [6] |
| Breast Cancer Cells (mean) | Breast Cancer | 2.02 ng/mL (GI50) | [6] | |
| Colon Cancer Cells (mean) | Colon Cancer | 2.92 ng/mL (GI50) | [6] | |
| Stomach Cancer Cells (mean) | Gastric Cancer | 1.53 ng/mL (GI50) | [6] | |
| Lung Cancer Cells (mean) | Lung Cancer | 0.877 ng/mL (GI50) | [6] | |
| PC-6 | Lung Carcinoma | 0.186 ng/mL (GI50) | [6] | |
| PC-6/SN2-5 | Lung Carcinoma | 0.395 ng/mL (GI50) | [6] | |
| Exatecan-based ADC (IgG(8)-EXA) | SK-BR-3 | HER2+ Breast Cancer | 0.41 ± 0.05 nM (IC50) | [3] |
| MDA-MB-468 | HER2- Breast Cancer | > 30 nM (IC50) | [3] | |
| Trastuzumab Deruxtecan (T-DXd) | SK-BR-3 | HER2+ Breast Cancer | 0.04 ± 0.01 nM (IC50) | [3] |
In Vivo Efficacy Data
| ADC | Tumor Model | Dose | Outcome | Reference |
| Exatecan | MIA-PaCa-2 Xenograft | 15, 25 mg/kg (i.v.) | Significant inhibition of primary tumor growth | [6] |
| BxPC-3 Xenograft | 15, 25 mg/kg (i.v.) | Significant inhibition of primary tumor growth | [6] | |
| BxPC-3 Late-Stage Xenograft | 15, 25 mg/kg (i.v.) | Significant suppression of lymphatic metastasis and complete elimination of lung metastasis | [6] | |
| Tra-Exa-PSAR10 | NCI-N87 Xenograft | 1 mg/kg | Strong anti-tumor activity, outperforming DS-8201a | [7] |
| IgG(8)-EXA | BT-474-SCID Xenograft | - | Strong antitumor activity | [3] |
Experimental Protocols
Detailed and reproducible experimental protocols are essential for the evaluation of exatecan-based ADCs.
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol describes a method to determine the in vitro cytotoxicity of an exatecan-based ADC using a colorimetric MTT assay.[1]
Materials:
-
Target cancer cell lines (antigen-positive and antigen-negative)
-
Complete cell culture medium
-
96-well cell culture plates
-
Exatecan-ADC and control antibody
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (e.g., 5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a pre-determined optimal density (typically 1,000-10,000 cells/well) in 100 µL of complete medium and incubate overnight at 37°C in a 5% CO2 incubator.
-
ADC Treatment: Prepare serial dilutions of the exatecan-ADC and a control antibody in complete medium. Remove the medium from the wells and add 100 µL of the diluted ADC or control antibody. Include wells with medium only as a blank control.
-
Incubation: Incubate the plates for a period that allows for multiple cell doublings (typically 72-120 hours).
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 1-4 hours at 37°C.
-
Solubilization: Add 100 µL of solubilization solution to each well and incubate overnight at 37°C in the dark to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Subtract the absorbance of the blank wells from all other wells. Calculate the percentage of cell viability relative to the untreated control wells. Plot the percentage of viability against the ADC concentration and determine the IC50 value (the concentration of ADC that inhibits cell growth by 50%).
In Vivo Xenograft Tumor Model
This protocol outlines the establishment of a subcutaneous xenograft model in mice to evaluate the in vivo efficacy of an exatecan-based ADC.[3][8]
Materials:
-
Immunocompromised mice (e.g., Nude, SCID, or NSG)
-
Tumor cell line of interest
-
Sterile PBS and Matrigel (optional)
-
Exatecan-ADC, control antibody, and vehicle control
-
Calipers for tumor measurement
-
Animal housing and monitoring equipment
Procedure:
-
Tumor Cell Implantation: Subcutaneously inject a suspension of tumor cells (typically 1-10 million cells in 100-200 µL of PBS, with or without Matrigel) into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor the mice regularly for tumor growth. Once the tumors reach a predetermined average size (e.g., 100-200 mm³), randomize the mice into treatment groups.
-
ADC Administration: Administer the exatecan-ADC, control antibody, or vehicle to the respective groups according to the planned dosing schedule (e.g., once weekly for three weeks) and route (e.g., intravenous injection).
-
Efficacy Monitoring: Measure tumor volumes (using the formula: Volume = (length x width²) / 2) and mouse body weights two to three times per week.
-
Study Endpoint: The study can be terminated when tumors in the control group reach a maximum allowable size, or after a predetermined period.
-
Data Analysis: At the end of the study, calculate the tumor growth inhibition (TGI) for each treatment group compared to the vehicle control group. Tumors can also be excised for weight measurement and further analysis (e.g., histology, biomarker analysis).
Pharmacokinetic Analysis
Pharmacokinetic (PK) studies are crucial to understand the absorption, distribution, metabolism, and excretion (ADME) of an exatecan-based ADC. This typically involves measuring the concentrations of the total antibody, the conjugated ADC, and the released exatecan payload in plasma over time.
Materials:
-
Rodents (e.g., rats or mice)
-
Exatecan-ADC
-
Blood collection supplies (e.g., tubes with anticoagulant)
-
Centrifuge
-
ELISA plates and reagents for total antibody quantification
-
LC-MS/MS system for conjugated ADC and free exatecan quantification
Procedure:
-
Dosing: Administer a single intravenous dose of the exatecan-ADC to a cohort of animals.
-
Blood Collection: Collect blood samples at various time points post-dosing (e.g., 5 min, 1, 4, 8, 24, 48, 96, 168, 336 hours).
-
Plasma Preparation: Process the blood samples by centrifugation to obtain plasma. Store the plasma samples at -80°C until analysis.
-
Quantification of Total Antibody (ELISA):
-
Coat a 96-well plate with an anti-human IgG antibody.
-
Add plasma samples and standards to the wells.
-
Add a detection antibody (e.g., HRP-conjugated anti-human IgG).
-
Add a substrate and measure the colorimetric signal.
-
Calculate the concentration of total antibody based on a standard curve.
-
-
Quantification of Conjugated ADC and Free Exatecan (LC-MS/MS):
-
Sample Preparation: Precipitate proteins from the plasma samples (e.g., with acetonitrile). For conjugated ADC, an immunocapture step may be necessary.
-
LC Separation: Separate the analytes using a suitable liquid chromatography column.
-
MS/MS Detection: Detect and quantify the analytes using a mass spectrometer in multiple reaction monitoring (MRM) mode.
-
Concentration Calculation: Calculate the concentrations based on standard curves prepared in blank plasma.
-
-
Pharmacokinetic Analysis: Use a non-compartmental analysis to determine key PK parameters such as clearance (CL), volume of distribution (Vd), half-life (t1/2), and area under the curve (AUC).
Conclusion
Exatecan's high potency as a topoisomerase I inhibitor, coupled with its favorable physicochemical properties, makes it a highly attractive payload for the development of innovative and effective antibody-drug conjugates. The methodologies and data presented in this guide provide a solid foundation for researchers and drug developers working to harness the therapeutic potential of exatecan-based ADCs in the fight against cancer. As our understanding of ADC technology continues to evolve, exatecan is poised to play a significant role in the next generation of targeted cancer therapies.
References
- 1. Determination of ADC Cytotoxicity - Creative Biolabs [creative-biolabs.com]
- 2. researchgate.net [researchgate.net]
- 3. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Establishment of a mouse xenograft model of metastatic adrenocortical carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antibody-Drug Conjugate (ADC) Bioanalysis Strategies Based on LC-MS - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 6. researchgate.net [researchgate.net]
- 7. Design and Evaluation of Phosphonamidate-Linked Exatecan Constructs for Highly Loaded, Stable, and Efficacious Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tumor.informatics.jax.org [tumor.informatics.jax.org]
The Hydrophilic Advantage: A Technical Guide to Glucuronide-Based Linkers in Antibody-Drug Conjugates
For Researchers, Scientists, and Drug Development Professionals
The advent of antibody-drug conjugates (ADCs) has marked a significant stride in targeted cancer therapy. The linker, the critical bridge between the monoclonal antibody and the cytotoxic payload, plays a pivotal role in the overall efficacy and safety of these complex biotherapeutics. Among the various linker technologies, glucuronide-based linkers have emerged as a compelling option, primarily owing to their inherent hydrophilicity. This technical guide provides an in-depth exploration of the core attributes of glucuronide linkers, focusing on their hydrophilicity and its impact on ADC development.
The Role of Hydrophilicity in ADC Performance
The conjugation of potent, often hydrophobic, cytotoxic payloads to a monoclonal antibody can dramatically alter the physicochemical properties of the resulting ADC. Increased hydrophobicity can lead to a cascade of undesirable effects, including:
-
Aggregation: Hydrophobic interactions between ADC molecules can cause them to clump together, forming aggregates. This can lead to reduced efficacy, altered pharmacokinetics, and potential immunogenicity.
-
Poor Solubility: Lower water solubility can complicate formulation and manufacturing processes.
-
Accelerated Clearance: Hydrophobic ADCs are more prone to non-specific uptake and rapid clearance from circulation, reducing their therapeutic window.[1]
Hydrophilic linkers are designed to counteract these effects by masking the hydrophobicity of the payload, thereby improving the overall properties of the ADC.[1][2][3][4]
Glucuronide Linkers: A Hydrophilic Solution
Glucuronide-based linkers incorporate a β-glucuronic acid moiety, a highly polar sugar derivative. This bestows a significant hydrophilic character to the linker, which in turn imparts favorable properties to the ADC.[3][][6][7][8]
Key Advantages of Glucuronide Linkers:
-
Reduced Aggregation: The hydrophilic nature of the glucuronide linker significantly minimizes the propensity for ADC aggregation, even at high drug-to-antibody ratios (DAR).[][7]
-
Enhanced Solubility: Glucuronide linkers improve the water solubility of the entire ADC construct, facilitating formulation and handling.[6][9][10]
-
Improved Pharmacokinetics: By reducing hydrophobicity, glucuronide linkers can lead to longer circulation times and improved pharmacokinetic profiles.[1]
-
High Plasma Stability: These linkers are generally stable in the bloodstream, preventing premature release of the cytotoxic payload and minimizing off-target toxicity.[][7]
-
Tumor-Specific Cleavage: The glycosidic bond of the glucuronide linker is selectively cleaved by the lysosomal enzyme β-glucuronidase, which is overexpressed in the tumor microenvironment and within tumor cells.[][7][8]
Mechanism of Action: Targeted Payload Release
The targeted delivery of the cytotoxic payload is a cornerstone of ADC technology. Glucuronide linkers achieve this through a well-defined enzymatic cleavage mechanism.
Upon binding to its target antigen on the surface of a cancer cell, the ADC is internalized through receptor-mediated endocytosis. It is then trafficked to the lysosome, an acidic organelle rich in hydrolytic enzymes, including β-glucuronidase. The high concentration of β-glucuronidase in the lysosome catalyzes the cleavage of the glycosidic bond in the glucuronide linker. This initiates a self-immolative cascade, typically through a p-aminobenzyl carbamate (PABC) spacer, leading to the release of the active cytotoxic payload inside the tumor cell.[]
Quantitative Data on Hydrophilicity and Aggregation
The impact of glucuronide linkers on ADC properties can be quantified through various analytical techniques.
| Parameter | Glucuronide-Linker ADC | Dipeptide-Linker (Val-Cit) ADC | Reference |
| Aggregation | <5% | Up to 80% | [] |
| Calculated logP (Linker-Payload) | Lower (more hydrophilic) | Higher (more hydrophobic) | [11] |
| Water Solubility | High | Lower | [6][9][10] |
Note: Specific logP and water solubility values are highly dependent on the specific payload and the overall linker structure and are not consistently reported in a comparative format in the literature.
Experimental Protocols
This section provides detailed methodologies for key experiments related to the evaluation of glucuronide-based ADCs.
Synthesis of a Glucuronide-PABC-MMAE Drug-Linker
This protocol describes a general approach for the synthesis of a β-glucuronide linker conjugated to the cytotoxic agent monomethyl auristatin E (MMAE) via a PABC self-immolative spacer.
Materials:
-
Protected glucuronic acid derivative (e.g., with acetyl and methyl ester protecting groups)
-
p-aminobenzyl alcohol (PABC precursor)
-
Monomethyl auristatin E (MMAE)
-
Coupling reagents (e.g., DCC, EDC, HOBt)
-
Deprotection reagents (e.g., LiOH, TFA)
-
Solvents (e.g., DMF, DCM)
-
Purification supplies (e.g., silica gel for chromatography)
Procedure:
-
Coupling of Glucuronic Acid to PABC Spacer:
-
Activate the carboxylic acid of the protected glucuronic acid using a suitable coupling reagent.
-
React the activated glucuronic acid with p-aminobenzyl alcohol to form an amide bond.
-
Purify the resulting glucuronide-PABC intermediate by column chromatography.
-
-
Activation of the PABC Spacer and Coupling to MMAE:
-
Convert the hydroxyl group of the PABC moiety into a leaving group, such as a p-nitrophenyl carbonate.
-
React the activated glucuronide-PABC intermediate with the primary amine of MMAE to form a carbamate linkage.
-
Purify the fully protected glucuronide-PABC-MMAE conjugate.
-
-
Deprotection:
-
Remove the protecting groups from the glucuronic acid moiety (e.g., acetyl and methyl ester groups) using appropriate deprotection conditions (e.g., base hydrolysis followed by acidification).
-
Purify the final glucuronide-PABC-MMAE drug-linker by HPLC.
-
Assessment of ADC Hydrophobicity by Hydrophobic Interaction Chromatography (HIC)
HIC separates molecules based on their hydrophobicity under non-denaturing conditions. It is a valuable tool for comparing the relative hydrophobicity of different ADC constructs.[12]
Materials:
-
HIC column (e.g., TSKgel Butyl-NPR)
-
HPLC system with a UV detector
-
Mobile Phase A: High salt buffer (e.g., 1.5 M ammonium sulfate in 50 mM sodium phosphate, pH 7)
-
Mobile Phase B: Low salt buffer (e.g., 50 mM sodium phosphate, pH 7)
-
ADC samples
Procedure:
-
Column Equilibration: Equilibrate the HIC column with Mobile Phase A.
-
Sample Injection: Inject the ADC sample onto the column. The high salt concentration promotes hydrophobic interactions between the ADC and the stationary phase.
-
Elution: Apply a linear gradient from Mobile Phase A to Mobile Phase B. As the salt concentration decreases, the hydrophobic interactions weaken, and the ADCs elute from the column. More hydrophobic species will have a longer retention time.
-
Detection: Monitor the elution profile at 280 nm.
-
Data Analysis: Compare the retention times of different ADC samples. A shorter retention time indicates lower hydrophobicity.
Analysis of ADC Aggregation by Size Exclusion Chromatography (SEC)
SEC separates molecules based on their hydrodynamic radius. It is the standard method for quantifying aggregates in ADC preparations.[13]
Materials:
-
SEC column (e.g., TSKgel G3000SWxl)
-
HPLC system with a UV detector
-
Mobile Phase: Phosphate-buffered saline (PBS), pH 7.4
-
ADC samples
Procedure:
-
Column Equilibration: Equilibrate the SEC column with the mobile phase.
-
Sample Injection: Inject the ADC sample onto the column.
-
Elution: Elute the sample with the mobile phase under isocratic conditions. Larger molecules (aggregates) will elute first, followed by the monomeric ADC.
-
Detection: Monitor the elution profile at 280 nm.
-
Data Analysis: Integrate the peak areas of the aggregate and monomer peaks to calculate the percentage of aggregation.
In Vitro Cellular Uptake and Cytotoxicity Assay
This assay measures the ability of a glucuronide-linked ADC to be internalized by target cells and induce cell death.
Materials:
-
Target cancer cell line (expressing the target antigen)
-
Cell culture medium and supplements
-
Glucuronide-linked ADC
-
Control antibody (without the drug-linker)
-
Cell viability reagent (e.g., CellTiter-Glo®)
-
96-well plates
-
Plate reader
Procedure:
-
Cell Seeding: Seed the target cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
ADC Treatment: Treat the cells with serial dilutions of the glucuronide-linked ADC and the control antibody. Include untreated cells as a negative control.
-
Incubation: Incubate the plates for a period that allows for ADC internalization, cleavage, and induction of apoptosis (typically 72-96 hours).
-
Cell Viability Measurement: Add the cell viability reagent to each well and measure the luminescence or absorbance according to the manufacturer's instructions.
-
Data Analysis: Plot the cell viability against the ADC concentration and determine the IC50 value (the concentration of ADC that inhibits cell growth by 50%).
β-Glucuronidase Activity Assay in Tumor Lysates
This assay quantifies the activity of β-glucuronidase in tumor tissue to confirm the presence of the enzyme required for linker cleavage.
Materials:
-
Tumor tissue lysate
-
β-glucuronidase substrate (e.g., 4-Methylumbelliferyl β-D-glucuronide)
-
Assay buffer
-
Fluorometer or spectrophotometer
Procedure:
-
Sample Preparation: Prepare a lysate from the tumor tissue.
-
Reaction Setup: In a microplate, mix the tumor lysate with the β-glucuronidase substrate in the assay buffer.
-
Incubation: Incubate the reaction at 37°C.
-
Measurement: Measure the fluorescence or absorbance of the product at appropriate intervals.
-
Data Analysis: Calculate the rate of substrate conversion to determine the β-glucuronidase activity in the lysate.
Conclusion
The hydrophilicity of glucuronide-based linkers offers a significant advantage in the development of antibody-drug conjugates. By mitigating the challenges associated with hydrophobic payloads, these linkers contribute to the creation of ADCs with improved solubility, reduced aggregation, and favorable pharmacokinetic profiles. The tumor-specific cleavage mechanism ensures targeted payload delivery, enhancing the therapeutic index of the ADC. The experimental protocols outlined in this guide provide a framework for the synthesis and comprehensive evaluation of glucuronide-linked ADCs, empowering researchers to further advance this promising class of cancer therapeutics.
References
- 1. chemexpress.com [chemexpress.com]
- 2. Improving Intracellular Delivery of an Antibody-Drug Conjugate Targeting Carcinoembryonic Antigen Increases Efficacy at Clinically Relevant Doses In Vivo: Faster Delivery of a CEA ADC Increases Therapeutic Window - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. β-Glucuronide Linkers - CD Bioparticles [cd-bioparticles.net]
- 7. β-Glucuronide Linker Synthesis Service - Creative Biolabs [creative-biolabs.com]
- 8. Expanded Utility of the β-Glucuronide Linker: ADCs That Deliver Phenolic Cytotoxic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. MAC glucuronide linker-2 | ADC Linker | 229977-57-5 | Invivochem [invivochem.com]
- 10. Minor groove binder antibody conjugates employing a water soluble beta-glucuronide linker - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. dspace.mit.edu [dspace.mit.edu]
- 13. Quantitative Assessment of Antibody Internalization with Novel Monoclonal Antibodies against Alexa Fluorophores | PLOS One [journals.plos.org]
Navigating the Challenges of Exatecan Conjugation: A Technical Guide to Solubility and Plasma Stability
For Researchers, Scientists, and Drug Development Professionals
Exatecan, a potent topoisomerase I inhibitor, holds significant promise as a cytotoxic payload in antibody-drug conjugates (ADCs). However, its inherent hydrophobicity presents substantial challenges in developing stable and effective ADCs with favorable pharmacokinetic profiles. This technical guide delves into the critical aspects of solubility and plasma stability of exatecan drug-linker conjugates, offering insights into innovative linker technologies, detailed experimental protocols for their evaluation, and a summary of key quantitative data to aid in the design of next-generation exatecan-based ADCs.
The Hydrophobicity Hurdle of Exatecan
A primary obstacle in the development of exatecan ADCs is the inherent hydrophobicity of the payload. High drug-to-antibody ratios (DAR), often necessary for potent anti-tumor activity, can exacerbate this issue, leading to ADC aggregation, reduced solubility, and rapid plasma clearance.[1][2] These factors can compromise the therapeutic window and overall efficacy of the conjugate. To counteract these challenges, significant research has focused on the design of novel linkers that can mask the hydrophobicity of exatecan and improve the overall physicochemical properties of the ADC.
Innovations in Linker Technology to Enhance Solubility and Stability
Several strategies have emerged to address the solubility and stability issues associated with exatecan conjugates. These approaches primarily involve the incorporation of hydrophilic moieties into the linker structure.
-
Hydrophilic Polysarcosine (PSAR) Linkers: The use of monodisperse polysarcosine (PSAR) as a hydrophilicity masking entity has shown considerable success.[3] Conjugating exatecan to an antibody via a PSAR-based linker has been demonstrated to reduce the overall hydrophobicity of the ADC, even at a high DAR of 8.[3][4] This approach has been shown to yield ADCs with excellent physicochemical properties and an improved pharmacokinetic profile, comparable to the unconjugated antibody.[3][4]
-
PEGylation Strategies: The incorporation of polyethylene glycol (PEG) units within the linker is another widely adopted technique to enhance the hydrophilicity and in vivo stability of ADCs.[][6] A discrete PEG24 chain, for example, has been successfully used to compensate for the hydrophobic nature of the exatecan payload and its associated cleavable linker components.[7][8]
-
Novel Self-immolative and Exo-Linker Platforms: Researchers have also developed novel self-immolative moieties and "exo-linker" platforms designed for traceless conjugation and release of exatecan.[2][9] These advanced linkers can improve plasma stability and reduce the risk of premature drug release.[9][10] Some of these platforms have demonstrated superior stability compared to clinically validated linkers used in other camptothecin-based ADCs.[9]
Quantitative Data on Plasma Stability
The stability of an ADC in circulation is paramount for its efficacy and safety.[11][12] Premature release of the cytotoxic payload can lead to off-target toxicity. The following tables summarize key quantitative data from published studies on the plasma stability of various exatecan drug-linker conjugates.
| Linker Technology | Antibody Format | DAR | Species | Incubation Time | DAR Loss (%) | Reference |
| Optimized Linker with PEG12 | IgG-based ADC (IgG(8)-EXA) | 8 | Mouse Serum | 8 days | 1.8 | [1][6] |
| Optimized Linker with PEG12 | IgG-based ADC (IgG(8)-EXA) | 8 | Human Serum | 8 days | 1.3 | [1][6] |
| Deruxtecan (for comparison) | T-DXd | ~8 | Mouse Serum | 8 days | 13 | [1][6] |
| Deruxtecan (for comparison) | T-DXd | ~8 | Human Serum | 8 days | 11.8 | [1][6] |
| Exolinker (APL-1082) | Trastuzumab | ~8 | Rat Plasma | 7 days | ~25% (estimated from graph) | [9] |
| Deruxtecan (for comparison) | T-DXd | ~8 | Rat Plasma | 7 days | ~50% (estimated from graph) | [9] |
| Polysarcosine-based (Tra-Exa-PSAR10) | Trastuzumab | 8 | Rat Plasma | 7 days | No premature cleavage observed | [3] |
Table 1: Comparative Plasma Stability of Exatecan ADCs.
Experimental Protocols for Assessing Solubility and Stability
Accurate and reproducible assessment of solubility and plasma stability is crucial for the preclinical development of ADCs. Below are detailed methodologies for key experiments.
Aggregation and Solubility Assessment by Size Exclusion Chromatography (SEC-HPLC)
This method is used to determine the percentage of monomeric, aggregated, and fragmented species of the ADC, providing a critical measure of its solubility and physical stability.[1][]
Methodology:
-
Sample Preparation: Prepare the ADC sample in a suitable formulation buffer at a known concentration.
-
Instrumentation: Utilize a high-performance liquid chromatography (HPLC) system equipped with a size-exclusion column (e.g., Tosoh TSKgel G3000SWxl).
-
Mobile Phase: An isocratic mobile phase, typically a phosphate-buffered saline (PBS) solution, is used.
-
Detection: Monitor the eluent using a UV detector at 280 nm.
-
Analysis: Integrate the peak areas corresponding to the monomer, high molecular weight species (aggregates), and low molecular weight species (fragments) to calculate their respective percentages.[1]
In Vitro Plasma Stability Assay
This assay evaluates the stability of the drug-linker conjugate in plasma by measuring the change in the average DAR over time.[11][13]
Methodology:
-
Incubation: Incubate the ADC at a specific concentration (e.g., 1 mg/mL) in plasma from relevant species (e.g., human, mouse, rat) at 37°C.[13]
-
Time Points: Collect aliquots at various time points (e.g., 0, 24, 48, 96, 168 hours).
-
Immunoaffinity Capture: Isolate the ADC from the plasma matrix using an immunoaffinity capture method (e.g., beads coated with an anti-human IgG antibody).[9][13]
-
Sample Preparation for LC-MS: Elute the captured ADC and prepare it for analysis. This may involve reduction of disulfide bonds to separate heavy and light chains.
-
LC-MS/MS Analysis: Analyze the samples using liquid chromatography-mass spectrometry (LC-MS/MS) to determine the distribution of different DAR species.[9][12]
-
DAR Calculation: Calculate the average DAR at each time point to assess the rate of drug deconjugation.
Hydrophobicity Assessment by Hydrophobic Interaction Chromatography (HIC)
HIC separates molecules based on their hydrophobicity and is a valuable tool for characterizing ADCs and comparing the impact of different drug-linkers on the overall hydrophobicity of the conjugate.[4][14]
Methodology:
-
Sample Preparation: Prepare the ADC sample in a high-salt buffer (binding buffer).
-
Instrumentation: Use an HPLC system with a hydrophobic interaction column (e.g., Butyl-NPR).
-
Gradient Elution: Elute the ADC using a decreasing salt gradient. More hydrophobic species will elute later at lower salt concentrations.
-
Detection: Monitor the eluent with a UV detector at 280 nm.
-
Analysis: The retention time on the HIC column is indicative of the relative hydrophobicity of the ADC. This method can also resolve species with different DARs.
Exatecan's Mechanism of Action and Intracellular Release
Exatecan exerts its cytotoxic effect by inhibiting topoisomerase I, an enzyme essential for DNA replication and transcription.[15] The ADC is designed to be stable in circulation and to release the exatecan payload upon internalization into target cancer cells.
Upon binding to its target antigen on the surface of a cancer cell, the ADC is internalized, typically via endocytosis.[1][6] It is then trafficked to lysosomes, where the acidic environment and lysosomal enzymes, such as cathepsin B, cleave the linker, releasing the active exatecan payload into the cytoplasm.[1][6] The released exatecan can then diffuse into the nucleus and inhibit topoisomerase I, leading to DNA damage and ultimately, apoptosis of the cancer cell.
Conclusion
The development of soluble and stable exatecan drug-linker conjugates is a critical step towards harnessing the full therapeutic potential of this potent cytotoxic agent. By employing innovative linker technologies that incorporate hydrophilic moieties, researchers can overcome the challenges posed by exatecan's hydrophobicity. The detailed experimental protocols and comparative data presented in this guide provide a framework for the rational design and rigorous evaluation of next-generation exatecan ADCs with improved physicochemical properties, enhanced plasma stability, and ultimately, a wider therapeutic window for the treatment of cancer.
References
- 1. Development of Optimized Exatecan-Based Immunoconjugates with Potent Antitumor Efficacy in HER2-Positive Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Exatecan Antibody Drug Conjugates Based on a Hydrophilic Polysarcosine Drug-Linker Platform | MDPI [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Design and Evaluation of Phosphonamidate-Linked Exatecan Constructs for Highly Loaded, Stable, and Efficacious Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. High-Throughput, Multispecies, Parallelized Plasma Stability Assay for the Determination and Characterization of Antibody–Drug Conjugate Aggregation and Drug Release - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ADC Plasma Stability Analysis Service - Creative Biolabs [creative-biolabs.com]
- 13. ADC Plasma Stability Assay [iqbiosciences.com]
- 14. Biological Evaluation of Cleavable Linkers in Exatecan-Based Antibody–Drug Conjugates: A Comparative Study of DXd and Exo-Linker Platforms - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for Antibody Conjugation of Mal-Gly-PAB-Exatecan-D-glucuronic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-Drug Conjugates (ADCs) are a targeted therapeutic modality that combines the specificity of a monoclonal antibody with the cytotoxic potency of a small molecule payload.[1][2] This protocol details the conjugation of a maleimide-functionalized drug-linker, Mal-Gly-PAB-Exatecan-D-glucuronic acid, to a monoclonal antibody.[3][4] This specific linker system incorporates a maleimide group for thiol-reactive conjugation, a Gly-PAB (glycine-p-aminobenzyl) self-immolative spacer, and a β-glucuronidase-cleavable linker to release the potent topoisomerase I inhibitor, exatecan.[5][6][7] The β-glucuronide linker is designed to be stable in circulation and cleaved by the lysosomal enzyme β-glucuronidase, which is abundant in the tumor microenvironment.[7][8]
Principle of the Method
The conjugation process is based on the reaction between the maleimide group of the drug-linker and free sulfhydryl (thiol) groups on the antibody.[9][10] The antibody's interchain disulfide bonds are first partially reduced to generate the required thiol groups.[11] The maleimide-activated payload is then added, which selectively reacts with these thiols to form a stable thioether bond.[12] The resulting ADC is then purified to remove unreacted drug-linker and any aggregates. Subsequent characterization is performed to determine the drug-to-antibody ratio (DAR) and assess the purity and stability of the conjugate.
Materials and Reagents
| Reagent | Supplier | Purpose |
| Monoclonal Antibody (mAb) | User-provided | Targeting moiety of the ADC |
| This compound | Various sources | Drug-linker payload for conjugation |
| Tris(2-carboxyethyl)phosphine (TCEP) | Various sources | Reducing agent for antibody disulfide bonds |
| Phosphate Buffered Saline (PBS), pH 7.2-7.4 | Various sources | Buffer for antibody preparation and conjugation |
| Dimethyl sulfoxide (DMSO), anhydrous | Various sources | Solvent for dissolving the drug-linker |
| Size Exclusion Chromatography (SEC) Column | Various sources | For purification of the ADC |
| Hydrophobic Interaction Chromatography (HIC) Column | Various sources | For DAR analysis |
| β-Glucuronidase (from E. coli) | Various sources | For in vitro cleavage assay |
| Bovine Serum Albumin (BSA) | Various sources | Stabilizer for long-term storage |
| Sodium Azide | Various sources | Preservative for long-term storage |
Experimental Protocols
Antibody Preparation and Reduction
This step involves the partial reduction of the antibody's interchain disulfide bonds to generate free thiol groups for conjugation.
-
Antibody Reconstitution and Buffering:
-
Prepare the antibody at a concentration of 1-10 mg/mL in a degassed conjugation buffer (e.g., PBS, pH 7.0-7.5).[9] Buffers should be free of thiols.
-
-
Reduction with TCEP:
-
Prepare a fresh stock solution of TCEP in the conjugation buffer.
-
Add a 10-100 fold molar excess of TCEP to the antibody solution.[9] The exact amount may need to be optimized to achieve the desired DAR.
-
Incubate the mixture for 20-30 minutes at room temperature.
-
-
Removal of Excess TCEP (Optional but Recommended):
-
If using a high excess of TCEP, it is advisable to remove it prior to adding the maleimide compound to prevent interference. This can be achieved using a desalting column or spin filtration.[]
-
Drug-Linker Preparation
The this compound is prepared for conjugation.
-
Dissolution of Drug-Linker:
-
Prepare a 10 mM stock solution of the maleimide drug-linker in anhydrous DMSO.
-
Vortex briefly to ensure complete dissolution.
-
Conjugation Reaction
The antibody and drug-linker are combined to form the ADC.
-
Initiation of Conjugation:
-
Add the dissolved drug-linker to the reduced antibody solution. A 10-20 fold molar excess of the dye is a recommended starting point.
-
The final concentration of DMSO in the reaction mixture should be kept low (typically <10%) to avoid antibody denaturation.
-
-
Incubation:
-
Incubate the reaction mixture for 2 hours at room temperature or overnight at 2-8°C, protected from light.
-
Gentle mixing during incubation can improve conjugation efficiency.
-
Purification of the Antibody-Drug Conjugate
Purification is essential to remove unreacted drug-linker and potential aggregates.
-
Size Exclusion Chromatography (SEC):
Characterization of the Antibody-Drug Conjugate
The purified ADC is analyzed to determine its key quality attributes.
-
Determination of Drug-to-Antibody Ratio (DAR) by UV-Vis Spectroscopy:
-
Analysis of Purity and Aggregation by SEC-HPLC:
-
DAR Distribution by Hydrophobic Interaction Chromatography (HIC):
In Vitro Cleavage Assay
This assay confirms the linker is susceptible to enzymatic cleavage.
-
Enzymatic Reaction:
-
Analysis of Payload Release:
-
Analyze the reaction mixture at different time points by RP-HPLC or LC-MS to monitor the release of the exatecan payload.
-
Data Presentation
| Parameter | Method | Typical Result |
| Antibody Concentration | UV-Vis (A280) | 1-10 mg/mL |
| Drug-to-Antibody Ratio (DAR) | UV-Vis / HIC | 2-4 |
| ADC Purity (Monomer %) | SEC-HPLC | >95% |
| Aggregation Level | SEC-HPLC | <5% |
| Payload Release | RP-HPLC / LC-MS | Time-dependent |
Storage and Stability
For optimal stability, the purified ADC should be stored in a suitable formulation buffer.[26] For short-term storage (up to 1 week), 2-8°C is recommended. For longer-term storage, the addition of stabilizers like BSA (5-10 mg/mL) and a preservative such as sodium azide (0.01-0.03%) is advised, with storage at -20°C. It is important to note that some ADCs may be prone to aggregation upon freezing and thawing, so lyophilization can be an alternative for long-term storage.[27][28]
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. Antibody conjugation and formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | TargetMol [targetmol.com]
- 4. This compound | Others 12 | 2763252-25-9 | Invivochem [invivochem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Expanded Utility of the β-Glucuronide Linker: ADCs That Deliver Phenolic Cytotoxic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. www-spring.ch.cam.ac.uk [www-spring.ch.cam.ac.uk]
- 9. lumiprobe.com [lumiprobe.com]
- 10. bachem.com [bachem.com]
- 11. mdpi.com [mdpi.com]
- 12. Mastering Maleimide Reactions in Bioconjugation: Your Ultimate Hands-On Guide | AxisPharm [axispharm.com]
- 14. Purification of Labeled Antibodies Using Size-Exclusion Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Drug-to-antibody ratio (DAR) by UV/Vis spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Drug-to-Antibody Ratio (DAR) by UV/Vis Spectroscopy | Springer Nature Experiments [experiments.springernature.com]
- 20. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 21. lcms.cz [lcms.cz]
- 22. pharmiweb.com [pharmiweb.com]
- 23. chromatographyonline.com [chromatographyonline.com]
- 24. biopharminternational.com [biopharminternational.com]
- 25. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 26. academic.oup.com [academic.oup.com]
- 27. cellmosaic.com [cellmosaic.com]
- 28. Optimization of Drug-Linker to Enable Long-term Storage of Antibody-Drug Conjugate for Subcutaneous Dosing - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: Maleimide-Thiol Chemistry for Antibody-Drug Conjugate (ADC) Synthesis
Introduction
Maleimide-thiol chemistry is a cornerstone of bioconjugation and is extensively utilized for the synthesis of Antibody-Drug Conjugates (ADCs).[1] This method relies on the Michael addition reaction, where the thiol group of a cysteine residue on an antibody attacks the electron-deficient double bond of a maleimide moiety, which is typically attached to a cytotoxic drug via a linker.[2] This reaction forms a stable covalent thiosuccinimide bond, effectively tethering the drug to the antibody.[1][3]
The primary advantages of this chemistry are its high efficiency and remarkable selectivity for thiol groups under mild, physiological conditions (pH 6.5-7.5).[1][] At a neutral pH, the reaction with thiols is approximately 1,000 times faster than with amines, which minimizes non-specific conjugation.[1][3] This specificity allows for the controlled attachment of drugs to cysteine residues, which can be native interchain cysteines or engineered into the antibody backbone for site-specific conjugation.[][5]
However, a significant drawback of the standard maleimide-thiol linkage is its potential instability in vivo. The resulting thiosuccinimide bond can undergo a retro-Michael reaction, leading to the premature release of the drug-linker from the antibody.[6][7] This free payload can then bind to other circulating proteins like albumin, causing off-target toxicity, or be cleared, reducing the therapeutic efficacy of the ADC.[3][6] To address this instability, strategies have been developed to create more robust conjugates. One common approach is the hydrolysis of the thiosuccinimide ring to form a stable, ring-opened maleamic acid derivative that is resistant to the retro-Michael reaction.[5][8]
Quantitative Data Summary
The following tables summarize key quantitative parameters associated with the maleimide-thiol conjugation process for ADC synthesis.
Table 1: Typical Reaction Parameters for Maleimide-Thiol Conjugation
| Parameter | Typical Value/Range | Notes |
| pH | 6.5 - 7.5 | Optimal range for thiol selectivity over amines.[3][] |
| Temperature | 4°C to 37°C | Reaction can be performed on ice to moderate rate or at higher temperatures for faster kinetics.[9][10] |
| Molar Excess of Drug-Linker | 5 to 20-fold (over antibody thiols) | A starting point of 10-20x molar excess is often recommended.[9] Complete conjugation has been observed at a 6:1 ratio.[11] |
| Reaction Time | 1 - 2 hours | Can extend to overnight depending on temperature and reactant concentrations.[9] |
| Reducing Agent (for disulfide reduction) | TCEP or DTT | TCEP (tris(2-carboxyethyl)phosphine) and DTT (dithiothreitol) are commonly used.[5][9] |
| Solvent | Aqueous buffer (e.g., PBS), often with a co-solvent like DMSO or DMF | Drug-linkers are often dissolved in an organic solvent before addition to the aqueous antibody solution.[1][9] |
Table 2: Drug-to-Antibody Ratio (DAR) and Stability Characteristics
| Characteristic | Typical Value/Range | Analysis Method |
| Achievable DAR (Native Cysteines) | 2 - 8 | A typical human IgG1 has four interchain disulfide bonds, yielding eight thiols upon reduction, allowing for a theoretical DAR of 8.[5] DARs of 2-4 are common.[9] |
| Conjugate Stability (Thiosuccinimide) | Half-life of ~4-5 days in vivo (can be site-dependent) | The retro-Michael reaction leads to deconjugation.[12] |
| Conjugate Stability (Hydrolyzed Ring) | Half-life of over two years | Ring-opening hydrolysis stabilizes the linkage against thiol exchange. |
| Analysis of DAR | Hydrophobic Interaction Chromatography (HIC), Reverse-Phase HPLC (RP-HPLC) | HIC is well-suited for analyzing the heterogeneous mixture of ADC species with different DAR values.[13] |
| Analysis of Aggregation | Size-Exclusion Chromatography (SEC) | Used to detect and quantify high molecular weight aggregates formed during conjugation.[9] |
| Analysis of Free Drug | Reverse-Phase HPLC (RP-HPLC), ELISA | Essential for quantifying residual, unreacted drug-linker after purification.[9][13] |
Experimental Protocols
This section provides detailed protocols for the synthesis of an ADC using maleimide-thiol chemistry, from antibody preparation to final conjugate characterization.
Diagram: ADC Synthesis Workflow
Caption: Experimental workflow for ADC synthesis via maleimide-thiol chemistry.
Protocol 1: Antibody Disulfide Bond Reduction
This protocol describes the reduction of interchain disulfide bonds in a monoclonal antibody (e.g., human IgG1) to generate free sulfhydryl (thiol) groups for conjugation.
Materials:
-
Monoclonal Antibody (mAb) in a suitable buffer (e.g., PBS).
-
Reducing Agent: Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT).
-
Reduction Buffer: e.g., 500 mM Sodium Borate, 500 mM NaCl, pH 8.0.[9]
-
Desalting Column (e.g., Sephadex G-25) or ultrafiltration device.
-
Reaction/Elution Buffer: PBS with 1 mM EDTA or DTPA.[9]
Procedure:
-
Antibody Preparation: Prepare the antibody solution to a concentration of 5-10 mg/mL in a reaction tube.
-
Add Reduction Buffer: Add the concentrated reduction buffer to the antibody solution. For example, add 600 µL of 500 mM sodium borate/500 mM NaCl, pH 8.0 to 4.8 mL of a 10 mg/mL antibody solution.[9]
-
Add Reducing Agent: Add the reducing agent (e.g., TCEP or DTT) to the antibody solution. The molar excess will determine the number of disulfide bonds reduced. For partial reduction targeting interchain bonds, a 5-10 fold molar excess of TCEP is a good starting point.[10]
-
Incubation: Incubate the reaction mixture at 37°C for 30-120 minutes.[9][10] The precise time should be optimized to achieve the desired degree of reduction without denaturing the antibody.
-
Removal of Reducing Agent: Immediately after incubation, remove the excess reducing agent. This is critical as TCEP and DTT can react with the maleimide linker.[12] Use a pre-equilibrated desalting column (e.g., G-25) or centrifugal ultrafiltration to exchange the buffer of the reduced antibody into the conjugation buffer (e.g., PBS with 1 mM EDTA, pH 7.2).[9]
-
Thiol Quantification (Optional but Recommended): Determine the concentration of free thiols using Ellman's Reagent (DTNB) by measuring absorbance at 412 nm to confirm the extent of reduction.[9]
Protocol 2: Maleimide-Drug Conjugation
This protocol details the conjugation of the maleimide-activated drug-linker to the reduced antibody.
Materials:
-
Reduced antibody in conjugation buffer from Protocol 1.
-
Maleimide-activated drug-linker, dissolved in a compatible organic solvent (e.g., DMSO, DMF) at a known concentration (e.g., 10 mM).[9]
-
Conjugation Buffer: PBS with 1 mM EDTA, pH 7.2-7.5.
-
Quenching Reagent: N-acetyl-L-cysteine (NAC) or L-cysteine, freshly prepared solution (e.g., 100 mM).[9]
Procedure:
-
Prepare Reactants: Adjust the reduced antibody concentration to ~2.5 mg/mL with cold conjugation buffer.[9] Prepare the required volume of the drug-linker solution. The volume should be calculated to achieve the desired molar excess over available antibody thiols (e.g., 9.5 moles of drug-linker per mole of antibody for a high DAR).[9]
-
Initiate Conjugation: Add the chilled drug-linker solution to the cold-reduced antibody solution rapidly while gently mixing.[9] The final concentration of the organic co-solvent should typically not exceed 10-20% to avoid antibody denaturation.[9]
-
Incubation: Allow the reaction to proceed for 1-2 hours. To slow the reaction and minimize potential side reactions, this can be performed on ice (4°C).[9] For faster kinetics, the reaction can be run at room temperature.
-
Quench Reaction: Stop the conjugation by adding a 20-fold molar excess of the quenching reagent (e.g., NAC) over the initial amount of maleimide-drug linker.[9] This will cap any unreacted maleimide groups. Let the quenching reaction proceed for 15-30 minutes.
Protocol 3: ADC Purification and Characterization
This protocol describes the purification of the ADC from excess drug-linker and quenching reagent, followed by analytical characterization.
Materials:
-
Quenched ADC reaction mixture.
-
Purification System: Size-Exclusion Chromatography (SEC) column (e.g., Sephadex G-25) or centrifugal ultrafiltration devices (e.g., 10 kDa MWCO).[9][10]
-
Storage Buffer: PBS, pH 7.4.
-
Analytical Equipment: UV-Vis Spectrophotometer, HPLC system with SEC and HIC columns.
Procedure:
-
Purification: Purify the ADC using either SEC or repeated rounds of centrifugal ultrafiltration. Exchange the buffer into the final storage buffer (e.g., PBS, pH 7.4). This separates the high molecular weight ADC from the small molecule reactants.[6][9]
-
Sterile Filtration: Filter the purified ADC solution through a 0.2 µm sterile filter under aseptic conditions.[9]
-
Characterization:
-
Concentration: Determine the final ADC concentration using UV absorbance at 280 nm.[9]
-
Aggregation Analysis: Analyze the purified ADC for aggregates using analytical SEC-HPLC.[9]
-
Drug-to-Antibody Ratio (DAR) Analysis: Determine the average DAR and the distribution of drug-loaded species using Hydrophobic Interaction Chromatography (HIC-HPLC).[13]
-
Residual Free Drug: Quantify any remaining un-conjugated drug-linker using a sensitive method like RP-HPLC.[9]
-
-
Storage: Store the final, characterized ADC at 2-8°C for short-term use or at -80°C for long-term storage.[9]
Reaction Mechanisms and Stability
Diagram: Maleimide-Thiol Michael Addition
Caption: The Michael addition reaction between a thiol and a maleimide.
Diagram: Conjugate Instability and Stabilization
Caption: Competing pathways of the thiosuccinimide adduct: instability vs. stabilization.
References
- 1. Mastering Maleimide Reactions in Bioconjugation: Your Ultimate Hands-On Guide | AxisPharm [axispharm.com]
- 2. bachem.com [bachem.com]
- 3. vectorlabs.com [vectorlabs.com]
- 5. mdpi.com [mdpi.com]
- 6. Synthesis and Bioconjugation of Thiol-Reactive Reagents for the Creation of Site-Selectively Modified Immunoconjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. creativepegworks.com [creativepegworks.com]
- 8. Long-term stabilization of maleimide-thiol conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. broadpharm.com [broadpharm.com]
- 10. Next generation maleimides enable the controlled assembly of antibody–drug conjugates via native disulfide bond bridging - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C4OB01550A [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. static1.squarespace.com [static1.squarespace.com]
- 13. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
Determining the Drug-to-Antibody Ratio (DAR) of Exatecan-Based Antibody-Drug Conjugates: An Application Note and Protocol Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-drug conjugates (ADCs) represent a powerful class of targeted therapeutics, combining the specificity of a monoclonal antibody (mAb) with the cytotoxic potency of a small molecule payload. Exatecan, a potent topoisomerase I inhibitor, is an increasingly utilized payload in ADC development due to its efficacy. The drug-to-antibody ratio (DAR) is a critical quality attribute (CQA) of an ADC, defining the average number of drug molecules conjugated to a single antibody. The DAR significantly influences the ADC's therapeutic window, impacting its efficacy, toxicity, and pharmacokinetic profile. Therefore, accurate and robust determination of the DAR is paramount during the development and manufacturing of exatecan-based ADCs.
This document provides detailed application notes and experimental protocols for the determination of the DAR for exatecan ADCs using several common analytical techniques:
-
UV-Vis Spectroscopy
-
Hydrophobic Interaction Chromatography (HIC)
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
-
Mass Spectrometry (MS)
Principles of DAR Determination Methods
The choice of method for DAR determination depends on the specific characteristics of the ADC, the desired level of detail (average vs. distribution of drug-loaded species), and the developmental stage.
-
UV-Vis Spectroscopy: This method provides a rapid and straightforward determination of the average DAR. It relies on the distinct UV absorbance properties of the antibody and the exatecan payload at different wavelengths. By measuring the absorbance of the ADC at two specific wavelengths and using the known extinction coefficients of the antibody and the drug, the concentrations of each component can be determined, and the average DAR can be calculated.
-
Hydrophobic Interaction Chromatography (HIC): HIC is a powerful technique for characterizing the heterogeneity of an ADC preparation. It separates ADC species based on their hydrophobicity. Since the conjugation of the hydrophobic exatecan payload increases the overall hydrophobicity of the antibody, HIC can resolve species with different numbers of conjugated drug molecules (e.g., DAR 0, 2, 4, 6, 8). The relative peak areas of these species can be used to calculate the average DAR and to assess the distribution of drug loading.
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): RP-HPLC is another chromatographic technique that separates molecules based on their hydrophobicity. For ADC analysis, it is often performed under denaturing conditions, which can separate the light and heavy chains of the antibody. This allows for the determination of the drug distribution on each chain. RP-HPLC can be coupled with mass spectrometry for more detailed characterization.
-
Mass Spectrometry (MS): MS provides a direct measurement of the molecular weight of the intact ADC and its subunits. This allows for the unambiguous identification of different drug-loaded species and the calculation of the DAR. Liquid chromatography is often coupled with mass spectrometry (LC-MS) to separate the different ADC species before detection. High-resolution mass spectrometers, such as Quadrupole Time-of-Flight (Q-TOF) instruments, are commonly used for this purpose.
Experimental Protocols
UV-Vis Spectroscopy for Average DAR Determination
This protocol describes the determination of the average DAR of an exatecan-ADC using a dual-wavelength UV-Vis spectrophotometric method.
Materials:
-
UV-Vis Spectrophotometer
-
Quartz cuvettes (1 cm path length)
-
Purified exatecan-ADC sample
-
Formulation buffer (used to dissolve the ADC)
-
Molar extinction coefficient of the antibody (e.g., Trastuzumab) at 280 nm (ε_Ab,280_): ~225,000 M⁻¹cm⁻¹[1]
-
Molar extinction coefficient of exatecan at 370 nm (ε_Ex,370_): ~19,000 M⁻¹cm⁻¹[2]
-
Molar extinction coefficient of the antibody at 370 nm (ε_Ab,370_): Assumed to be 0 M⁻¹cm⁻¹
-
Molar extinction coefficient of exatecan at 280 nm (ε_Ex,280_): To be determined experimentally or obtained from literature. For the purpose of this protocol, a hypothetical value will be used in the calculation example.
Protocol:
-
Blank Measurement: Use the formulation buffer to zero the spectrophotometer at 280 nm and 370 nm.
-
Sample Measurement: Measure the absorbance of the exatecan-ADC sample at 280 nm (A_280_) and 370 nm (A_370_).
-
Calculations:
-
The concentration of exatecan (C_Ex_) can be calculated directly from the absorbance at 370 nm, as the antibody is assumed not to absorb at this wavelength: C_Ex = A_370 / ε_Ex,370
-
The absorbance of the antibody at 280 nm (A_Ab,280_) can be calculated by subtracting the contribution of exatecan from the total absorbance at 280 nm: A_Ab,280 = A_280 - (C_Ex * ε_Ex,280)
-
The concentration of the antibody (C_Ab_) can then be calculated: C_Ab = A_Ab,280 / ε_Ab,280
-
The average DAR is the ratio of the molar concentration of exatecan to the molar concentration of the antibody: DAR = C_Ex / C_Ab
-
Data Presentation:
| Parameter | Value |
| Absorbance at 280 nm (A_280_) | Insert Value |
| Absorbance at 370 nm (A_370_) | Insert Value |
| Antibody Concentration (C_Ab_) | Calculated Value M |
| Exatecan Concentration (C_Ex_) | Calculated Value M |
| Average DAR | Calculated Value |
Hydrophobic Interaction Chromatography (HIC) for DAR Distribution
This protocol provides a method for the separation and quantification of different drug-loaded species of an exatecan-ADC.
Materials:
-
HPLC system with a UV detector
-
HIC column (e.g., TSKgel Butyl-NPR, 4.6 mm x 3.5 cm, 2.5 µm)
-
Mobile Phase A: 1.5 M Ammonium Sulfate in 25 mM Potassium Phosphate, pH 7.0
-
Mobile Phase B: 25 mM Potassium Phosphate, pH 7.0, containing 15% (v/v) Isopropanol
-
Purified exatecan-ADC sample
Protocol:
-
Sample Preparation: Dilute the exatecan-ADC sample to a final concentration of approximately 1 mg/mL in Mobile Phase A.
-
HPLC Method:
-
Column Temperature: 25°C
-
Flow Rate: 0.8 mL/min
-
Detection Wavelength: 280 nm
-
Injection Volume: 20 µL
-
Gradient:
Time (min) % Mobile Phase B 0 0 20 100 25 100 26 0 | 30 | 0 |
-
-
Data Analysis:
-
Integrate the peaks corresponding to the different DAR species (unconjugated antibody will elute first, followed by species with increasing DAR).
-
Calculate the percentage of each DAR species based on the peak area.
-
Calculate the average DAR using the following formula: Average DAR = Σ (% Area of each species * DAR of each species) / 100
-
Data Presentation:
| DAR Species | Retention Time (min) | Peak Area (%) |
| DAR 0 | Insert Value | Insert Value |
| DAR 2 | Insert Value | Insert Value |
| DAR 4 | Insert Value | Insert Value |
| DAR 6 | Insert Value | Insert Value |
| DAR 8 | Insert Value | Insert Value |
| Average DAR | Calculated Value |
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
This protocol is for the analysis of reduced exatecan-ADCs to determine drug distribution on the light and heavy chains.
Materials:
-
HPLC system with a UV detector
-
RP-HPLC column (e.g., Agilent PLRP-S, 2.1 mm x 150 mm, 8 µm)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Reducing Agent: Dithiothreitol (DTT)
-
Purified exatecan-ADC sample
Protocol:
-
Sample Reduction:
-
To approximately 100 µg of the ADC sample, add DTT to a final concentration of 10 mM.
-
Incubate at 37°C for 30 minutes to reduce the interchain disulfide bonds.
-
-
HPLC Method:
-
Column Temperature: 80°C
-
Flow Rate: 0.4 mL/min
-
Detection Wavelength: 280 nm
-
Injection Volume: 10 µL
-
Gradient:
Time (min) % Mobile Phase B 0 20 25 50 30 50 31 20 | 35 | 20 |
-
-
Data Analysis:
-
Identify and integrate the peaks corresponding to the unconjugated and conjugated light and heavy chains.
-
Calculate the average number of drugs per light chain and heavy chain.
-
Calculate the overall average DAR.
-
Data Presentation:
| Chain | Species | Retention Time (min) | Peak Area (%) |
| Light Chain | Unconjugated | Insert Value | Insert Value |
| Conjugated (1 drug) | Insert Value | Insert Value | |
| Heavy Chain | Unconjugated | Insert Value | Insert Value |
| Conjugated (1 drug) | Insert Value | Insert Value | |
| Conjugated (2 drugs) | Insert Value | Insert Value | |
| Conjugated (3 drugs) | Insert Value | Insert Value | |
| Average DAR | Calculated Value |
Mass Spectrometry (MS) for Intact ADC Analysis
This protocol outlines the determination of DAR by LC-MS using a Q-TOF mass spectrometer.
Materials:
-
LC-MS system (e.g., Agilent 1290 Infinity UHPLC with 6550 Q-TOF)
-
SEC column (for online desalting) or RP column as described in the RP-HPLC protocol
-
Mobile Phase A (SEC): 50 mM Ammonium Acetate
-
Mobile Phase B (SEC): Isocratic elution with Mobile Phase A
-
Mobile Phases for RP-LC-MS as described in the RP-HPLC protocol
-
Purified exatecan-ADC sample
Protocol:
-
Sample Preparation: Dilute the ADC sample to 0.1-1 mg/mL in an appropriate buffer (e.g., water with 0.1% formic acid for RP-LC-MS). For native MS, use a volatile buffer like ammonium acetate.
-
LC-MS Method:
-
LC: Use either an SEC method for rapid desalting or an RP method for separation of species.
-
MS (Q-TOF) Parameters:
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Capillary Voltage: 3500-4500 V
-
Fragmentor Voltage: 150-350 V
-
Gas Temperature: 300-350°C
-
Mass Range: m/z 1000-5000
-
Data Acquisition: Profile mode
-
-
-
Data Analysis:
-
Deconvolute the raw mass spectrum to obtain the zero-charge mass spectrum. This can be done using software such as Agilent MassHunter BioConfirm.
-
Identify the mass peaks corresponding to the different DAR species. The mass difference between consecutive peaks should correspond to the mass of the exatecan-linker conjugate.
-
Calculate the relative abundance of each DAR species from the peak intensities in the deconvoluted spectrum.
-
Calculate the average DAR using the formula: Average DAR = Σ (Relative Abundance of each species * DAR of each species) / 100
-
Data Presentation:
| DAR Species | Observed Mass (Da) | Relative Abundance (%) |
| DAR 0 | Insert Value | Insert Value |
| DAR 2 | Insert Value | Insert Value |
| DAR 4 | Insert Value | Insert Value |
| DAR 6 | Insert Value | Insert Value |
| DAR 8 | Insert Value | Insert Value |
| Average DAR | Calculated Value |
Visualizations
Experimental Workflow for DAR Determination
Caption: General workflow for determining the DAR of exatecan ADCs.
Signaling Pathway of Exatecan
Caption: Mechanism of action of exatecan as a topoisomerase I inhibitor.
References
- 1. Development of Optimized Exatecan-Based Immunoconjugates with Potent Antitumor Efficacy in HER2-Positive Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Tumor-selective, antigen-independent delivery of a pH sensitive peptide-topoisomerase inhibitor conjugate suppresses tumor growth without systemic toxicity - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Utilizing Mal-Gly-PAB-Exatecan-D-glucuronic acid in HER2-Positive Cancer Cell Lines
For Research Use Only.
Introduction
Antibody-drug conjugates (ADCs) represent a targeted therapeutic approach for cancer treatment, combining the specificity of a monoclonal antibody with the potent cell-killing activity of a cytotoxic payload. This document provides detailed application notes and protocols for the use of an ADC constructed with an anti-HER2 antibody conjugated to the exatecan payload via a Mal-Gly-PAB-Exatecan-D-glucuronic acid linker.
The linker system is designed for stability in circulation and selective cleavage within the tumor microenvironment. The D-glucuronic acid moiety is cleaved by β-glucuronidase, an enzyme that is overexpressed in the lysosomes and necrotic areas of various tumors.[1] This enzymatic cleavage initiates a self-immolation cascade of the para-aminobenzyl (PAB) spacer, leading to the release of the active exatecan payload inside the target cancer cells. Exatecan, a potent topoisomerase I inhibitor and derivative of camptothecin, induces DNA strand breaks, leading to replication arrest and apoptosis of cancer cells.[2][3]
These notes are intended for researchers, scientists, and drug development professionals working with HER2-positive cancer cell lines.
Mechanism of Action
The anti-HER2 ADC utilizing the this compound linker-payload operates through a multi-step process to selectively deliver the cytotoxic exatecan to HER2-overexpressing cancer cells.
-
Binding: The monoclonal antibody component of the ADC specifically binds to the human epidermal growth factor receptor 2 (HER2) on the surface of cancer cells.
-
Internalization: Upon binding, the ADC-HER2 receptor complex is internalized by the cell through endocytosis.[4]
-
Trafficking and Cleavage: The endosome containing the ADC-receptor complex fuses with a lysosome. Inside the lysosome, the high concentration of β-glucuronidase cleaves the glucuronide linker.[5]
-
Payload Release: The cleavage of the glucuronic acid moiety from the linker triggers a cascade that releases the exatecan payload into the cytoplasm of the cancer cell.
-
Cytotoxicity: The released exatecan inhibits topoisomerase I, a crucial enzyme for DNA replication and transcription.[3][6] This inhibition leads to DNA damage and ultimately triggers apoptosis (programmed cell death) in the cancer cell.
-
Bystander Effect: The released exatecan payload may be able to diffuse across cell membranes to kill neighboring tumor cells that may not express HER2, a phenomenon known as the bystander effect.[5]
Diagram of the ADC Mechanism of Action
Caption: Mechanism of action of the anti-HER2-Mal-Gly-PAB-Exatecan-D-glucuronic acid ADC.
Data Presentation
The following tables summarize the in vitro cytotoxicity of exatecan-based ADCs with glucuronide-cleavable linkers in various human cancer cell lines. The data is presented as IC50 values (the concentration of the drug that inhibits 50% of cell growth).
Table 1: In Vitro Cytotoxicity of an Exatecan-Glucuronide ADC (Tra-Exa-PSAR10) in HER2-Positive and HER2-Negative Cancer Cell Lines [5]
| Cell Line | Cancer Type | HER2 Expression | IC50 (nM) |
| SKBR-3 | Breast Cancer | Positive | 0.18 ± 0.04 |
| NCI-N87 | Gastric Cancer | Positive | 0.20 ± 0.05 |
| MDA-MB-453 | Breast Cancer | Positive | 0.20 ± 0.10 |
| BT-474 | Breast Cancer | Positive | 0.9 ± 0.4 |
| MDA-MB-361 | Breast Cancer | Positive | 2.0 ± 0.8 |
| MCF-7 | Breast Cancer | Negative | > 10 |
Data from a study with an exatecan-ADC utilizing a β-glucuronidase-sensitive trigger unit and a drug-to-antibody ratio (DAR) of 8.[5]
Table 2: In Vitro Cytotoxicity of an Exatecan-Based Immunoconjugate (IgG(8)-EXA) in HER2-Positive and HER2-Negative Breast Cancer Cell Lines [7]
| Cell Line | Cancer Type | HER2 Expression | IC50 (nM) |
| SK-BR-3 | Breast Cancer | Positive | 0.41 ± 0.05 |
| MDA-MB-468 | Breast Cancer | Negative | > 30 |
Data from a study with an exatecan-based ADC with a drug-to-antibody ratio (DAR) of approximately 8.[7]
Experimental Protocols
This protocol provides general guidelines for the culture of commonly used HER2-positive breast cancer cell lines.
Materials:
-
HER2-positive cell lines (e.g., SK-BR-3, NCI-N87, MDA-MB-453)
-
Appropriate cell culture medium (see table below)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution (100x)
-
0.25% Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS), sterile
-
Cell culture flasks, plates, and other sterile plasticware
-
Humidified incubator (37°C, 5% CO2)
Cell Line Specific Media: [8][9]
| Cell Line | Base Medium | Supplements |
| SK-BR-3 | McCoy's 5A (Modified) | 10% FBS, 1% Penicillin-Streptomycin |
| NCI-N87 | RPMI-1640 | 10% FBS, 1% Penicillin-Streptomycin |
| MDA-MB-453 | DMEM (high glucose) | 10% FBS, 1% Penicillin-Streptomycin |
Procedure:
-
Thaw cryopreserved cells rapidly in a 37°C water bath.
-
Transfer the cell suspension to a sterile centrifuge tube containing 9 mL of pre-warmed complete growth medium.
-
Centrifuge at 200 x g for 5 minutes.
-
Aspirate the supernatant and resuspend the cell pellet in 10-15 mL of fresh, pre-warmed complete growth medium.
-
Transfer the cell suspension to an appropriate culture flask (e.g., T-75).
-
Incubate at 37°C in a humidified atmosphere with 5% CO2.
-
For subculturing, monitor cell confluence (aim for 80-90%).
-
Aspirate the medium and wash the cells once with sterile PBS.
-
Add 1-2 mL of 0.25% Trypsin-EDTA to the flask and incubate for 3-5 minutes at 37°C, or until cells detach.
-
Neutralize the trypsin by adding 4-5 mL of complete growth medium.
-
Centrifuge the cell suspension at 200 x g for 5 minutes.
-
Resuspend the cell pellet in fresh medium and seed into new flasks at the desired split ratio (e.g., 1:3 to 1:6).
This protocol describes a method to determine the cytotoxic effects of the anti-HER2 ADC on HER2-positive cancer cells using a colorimetric MTT assay.[2][3]
Materials:
-
HER2-positive and HER2-negative cancer cell lines
-
Complete growth medium
-
Anti-HER2-Mal-Gly-PAB-Exatecan-D-glucuronic acid ADC
-
96-well flat-bottom sterile cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Multi-channel pipette
-
Microplate reader (570 nm wavelength)
Procedure:
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium.
-
Incubate the plate overnight at 37°C with 5% CO2 to allow for cell attachment.
-
Prepare serial dilutions of the anti-HER2 ADC in complete growth medium. A typical concentration range might be from 0.001 nM to 100 nM. Also, prepare a "no drug" control.
-
Remove the medium from the wells and add 100 µL of the diluted ADC or control medium to the respective wells (in triplicate).
-
Incubate the plate for 72-120 hours at 37°C with 5% CO2.
-
Add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for an additional 2-4 hours at 37°C, allowing for the formation of formazan crystals.
-
Add 100 µL of solubilization solution to each well.
-
Incubate the plate overnight at 37°C in the dark to ensure complete dissolution of the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control and plot a dose-response curve to determine the IC50 value.
Diagram of the In Vitro Cytotoxicity Workflow
Caption: Workflow for determining ADC cytotoxicity using an MTT assay.
Signaling Pathway of Exatecan
Exatecan is a topoisomerase I inhibitor. Its mechanism of action involves the disruption of the normal DNA replication and repair processes within the cancer cell.
-
Topoisomerase I-DNA Complex: Topoisomerase I (Top1) relieves torsional stress in DNA by creating single-strand breaks.
-
Exatecan Binding: Exatecan binds to the Top1-DNA complex, stabilizing it.
-
Re-ligation Inhibition: This stabilization prevents the re-ligation of the DNA strand.
-
DNA Damage: The collision of the replication fork with this stabilized complex leads to double-strand DNA breaks.
-
Apoptosis Induction: The accumulation of DNA damage triggers the apoptotic cascade, leading to programmed cell death.
Diagram of the Exatecan Signaling Pathway
Caption: Simplified signaling pathway of exatecan leading to apoptosis.
Disclaimer: These application notes and protocols are intended as a guide. Researchers should optimize conditions for their specific experimental setup and cell lines. Always follow standard laboratory safety procedures.
References
- 1. scribd.com [scribd.com]
- 2. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Determination of ADC Cytotoxicity - Creative Biolabs [creative-biolabs.com]
- 4. hpst.cz [hpst.cz]
- 5. mdpi.com [mdpi.com]
- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Development of Optimized Exatecan-Based Immunoconjugates with Potent Antitumor Efficacy in HER2-Positive Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. oncotarget.com [oncotarget.com]
- 9. Surface-Available HER2 Levels Alone Are Not Indicative of Cell Response to HER2-Targeted Antibody–Drug Conjugate Therapies - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Evaluating Antibody-Drug Conjugate Potency Using Cytotoxicity Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-Drug Conjugates (ADCs) represent a powerful class of targeted therapeutics designed to selectively deliver highly potent cytotoxic agents to cancer cells, thereby minimizing systemic toxicity. The potency of an ADC is a critical quality attribute that reflects its ability to elicit a specific biological response. Robust and reliable in vitro cytotoxicity assays are therefore essential for the development, characterization, and quality control of ADCs.[1] These assays are designed to quantify the dose-dependent cytotoxic effects of an ADC on target cancer cell lines.
This document provides detailed application notes and protocols for three commonly used cytotoxicity assays for evaluating ADC potency: the MTT, LDH, and Caspase-Glo® 3/7 assays. Each assay measures a different aspect of cell health, providing a comprehensive overview of the ADC's mechanism of action.
Principles of Cytotoxicity Assays for ADCs
The cytotoxic activity of an ADC is typically evaluated by measuring cell viability, membrane integrity, or the induction of apoptosis following treatment.
-
Metabolic Activity Assays (MTT/MTS): These colorimetric assays measure the metabolic activity of a cell population, which is proportional to the number of viable cells.[2] Tetrazolium salts, such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), are reduced by mitochondrial dehydrogenases in living cells to form a colored formazan product.[2] The amount of formazan produced is directly proportional to the number of viable cells.
-
Membrane Integrity Assays (LDH): These assays quantify the release of lactate dehydrogenase (LDH), a stable cytosolic enzyme, from cells with compromised plasma membranes.[3][4] Released LDH catalyzes the conversion of a substrate to a colored or fluorescent product, allowing for the quantification of cell lysis.
-
Apoptosis Assays (Caspase-Glo® 3/7): Apoptosis, or programmed cell death, is a key mechanism of action for many ADC payloads. The Caspase-Glo® 3/7 assay is a highly sensitive, luminescent assay that measures the activity of caspases-3 and -7, key executioner caspases in the apoptotic pathway.[5][6]
Experimental Workflow for ADC Cytotoxicity Assays
A typical workflow for assessing ADC cytotoxicity involves several key steps, from cell culture to data analysis.
References
- 1. Caspase-Glo® 3/7 Assay Protocol [promega.com]
- 2. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An anti-mesothelin targeting antibody drug conjugate induces pyroptosis and ignites antitumor immunity in mouse models of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. fishersci.com [fishersci.com]
- 5. promega.com [promega.com]
- 6. ulab360.com [ulab360.com]
Application Notes and Protocols for the Characterization of Antibody-Drug Conjugates (ADCs) using HPLC and Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-Drug Conjugates (ADCs) are a rapidly growing class of biotherapeutics that combine the specificity of a monoclonal antibody (mAb) with the potency of a cytotoxic small molecule drug. The inherent heterogeneity of ADCs, arising from the conjugation process, necessitates a comprehensive analytical toolkit to ensure their safety and efficacy. High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) are indispensable techniques for the detailed characterization of ADCs. This document provides detailed application notes and protocols for key HPLC and MS-based methods used in ADC analysis.
Core Analytical Strategies for ADC Characterization
The primary goals of ADC characterization are to determine the drug-to-antibody ratio (DAR), quantify aggregates and fragments, identify conjugation sites, and assess the overall structural integrity. A multi-faceted approach utilizing orthogonal analytical techniques is crucial for a comprehensive understanding of these complex molecules.
Drug-to-Antibody Ratio (DAR) Determination by Hydrophobic Interaction Chromatography (HIC)
Hydrophobic Interaction Chromatography (HIC) is a key analytical technique for determining the drug-to-antibody ratio (DAR) and assessing the drug load distribution of ADCs.[1][2] HIC separates molecules based on their hydrophobicity in a non-denaturing aqueous environment, which preserves the native structure of the ADC.[3][4] The addition of a hydrophobic drug-linker to the antibody increases its overall hydrophobicity, allowing for the separation of species with different numbers of conjugated drugs.
Experimental Protocol: HIC-HPLC for DAR Analysis
Objective: To separate and quantify ADC species with different drug loads to determine the average DAR.
Materials:
-
ADC sample
-
Mobile Phase A: 1.5 M Ammonium Sulfate in 50 mM Sodium Phosphate, pH 7.0
-
Mobile Phase B: 50 mM Sodium Phosphate, pH 7.0, containing 20% isopropanol[5]
-
HIC HPLC Column (e.g., TSKgel Butyl-NPR)
-
HPLC system with UV detector
Procedure:
-
Sample Preparation: Dilute the ADC sample to a final concentration of 1 mg/mL in Mobile Phase A.
-
HPLC System Setup:
-
Equilibrate the HIC column with 100% Mobile Phase A.
-
Set the flow rate to 0.5 mL/min.
-
Set the UV detection wavelength to 280 nm.
-
-
Chromatographic Separation:
-
Inject 20 µL of the prepared ADC sample.
-
Apply a linear gradient from 100% Mobile Phase A to 100% Mobile Phase B over 30 minutes to elute the bound species.[6]
-
Wash the column with 100% Mobile Phase B for 5 minutes.
-
Re-equilibrate the column with 100% Mobile Phase A for 10 minutes.
-
-
Data Analysis:
-
Integrate the peak areas for each species (DAR0, DAR2, DAR4, etc.).
-
Calculate the percentage of each species relative to the total peak area.
-
Calculate the average DAR using the following formula: Average DAR = Σ (% Peak Area of each species × Number of drugs for that species) / 100
-
Quantitative Data Summary: HIC-HPLC
| ADC Species | Retention Time (min) | Peak Area (%) |
| DAR 0 | 8.5 | 10.2 |
| DAR 2 | 12.1 | 35.5 |
| DAR 4 | 15.8 | 45.3 |
| DAR 6 | 18.2 | 8.0 |
| DAR 8 | 20.1 | 1.0 |
| Average DAR | - | 3.98 |
Note: The data presented in this table is representative and will vary depending on the specific ADC and experimental conditions.
Workflow for HIC-based DAR Analysis
Analysis of Aggregates and Fragments by Size Exclusion Chromatography (SEC)
Size Exclusion Chromatography (SEC) is the standard method for the quantitative analysis of aggregates and fragments in biotherapeutic protein samples, including ADCs.[7] Aggregation is a critical quality attribute as it can impact product efficacy and immunogenicity.[8] SEC separates molecules based on their hydrodynamic radius, with larger molecules (aggregates) eluting first, followed by the monomer, and then smaller fragments.
Experimental Protocol: SEC-HPLC for Aggregate Analysis
Objective: To quantify the percentage of high molecular weight species (aggregates) and low molecular weight species (fragments) in an ADC sample.
Materials:
-
ADC sample
-
Mobile Phase: 150 mM Sodium Phosphate, 200 mM NaCl, pH 7.0[9]
-
SEC HPLC Column (e.g., Agilent AdvanceBio SEC 300Å)
-
HPLC system with UV detector
Procedure:
-
Sample Preparation: Dilute the ADC sample to a final concentration of 1 mg/mL in the mobile phase.
-
HPLC System Setup:
-
Equilibrate the SEC column with the mobile phase.
-
Set the flow rate to 0.5 mL/min.
-
Set the UV detection wavelength to 280 nm.
-
-
Chromatographic Separation:
-
Inject 10 µL of the prepared ADC sample.
-
Run the separation isocratically for 20 minutes.
-
-
Data Analysis:
-
Integrate the peak areas for the aggregate, monomer, and fragment peaks.
-
Calculate the percentage of each species relative to the total peak area.
-
Quantitative Data Summary: SEC-HPLC
| Species | Retention Time (min) | Peak Area (%) |
| Aggregate | 6.8 | 1.5 |
| Monomer | 8.1 | 98.0 |
| Fragment | 9.5 | 0.5 |
Note: The data presented in this table is representative and will vary depending on the specific ADC and experimental conditions.
Workflow for SEC-based Aggregate Analysis
Orthogonal DAR Determination by Reversed-Phase HPLC (RP-HPLC)
Reversed-Phase HPLC (RP-HPLC) provides an orthogonal method for DAR determination, particularly for cysteine-linked ADCs.[2] This method typically involves the reduction of the ADC to separate the light and heavy chains. The drug-loaded chains are then separated based on their hydrophobicity. RP-HPLC is also compatible with mass spectrometry, allowing for mass confirmation of the different species.[10]
Experimental Protocol: RP-HPLC for DAR Analysis of Reduced ADC
Objective: To determine the average DAR by separating and quantifying drug-loaded light and heavy chains.
Materials:
-
ADC sample
-
Reducing agent: Dithiothreitol (DTT)
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile
-
RP-HPLC Column (e.g., YMC-Triart Bio C4)[10]
-
HPLC system with UV detector, optionally coupled to a mass spectrometer
Procedure:
-
Sample Preparation (Reduction):
-
To 50 µg of ADC sample, add DTT to a final concentration of 10 mM.
-
Incubate at 37°C for 30 minutes to reduce the inter-chain disulfide bonds.
-
-
HPLC System Setup:
-
Equilibrate the RP column with 95% Mobile Phase A and 5% Mobile Phase B.
-
Set the column temperature to 70°C.
-
Set the flow rate to 0.4 mL/min.
-
Set the UV detection wavelength to 280 nm.
-
-
Chromatographic Separation:
-
Inject the reduced ADC sample.
-
Apply a linear gradient from 5% to 60% Mobile Phase B over 20 minutes.
-
-
Data Analysis:
-
Integrate the peak areas for the unconjugated light chain (L0), conjugated light chain (L1), unconjugated heavy chain (H0), and conjugated heavy chains (H1, H2, H3, etc.).
-
Calculate the average DAR using the weighted average of the drug load on each chain.[11]
-
Quantitative Data Summary: RP-HPLC of Reduced ADC
| Chain Species | Retention Time (min) | Peak Area (%) | Drug Load |
| L0 | 8.2 | 5.1 | 0 |
| L1 | 9.5 | 94.9 | 1 |
| H0 | 12.1 | 4.8 | 0 |
| H1 | 13.5 | 20.3 | 1 |
| H2 | 14.7 | 45.1 | 2 |
| H3 | 15.6 | 29.8 | 3 |
| Average DAR | - | - | 4.0 |
Note: The data presented in this table is representative and will vary depending on the specific ADC and experimental conditions. The average DAR is calculated based on the distribution of drug-loaded light and heavy chains.
Intact ADC Analysis by Native Mass Spectrometry
Native Mass Spectrometry (MS) is a powerful technique for analyzing intact ADCs under non-denaturing conditions.[12] This is particularly important for cysteine-conjugated ADCs where the subunits are held together by non-covalent interactions after reduction of the interchain disulfides for conjugation.[13] Native MS provides information on the DAR distribution and can detect subtle modifications while preserving the ADC's quaternary structure.[14] Coupling SEC with native MS allows for online buffer exchange and desalting.[13]
Experimental Protocol: SEC-Native MS for Intact ADC Analysis
Objective: To determine the mass and DAR distribution of an intact ADC.
Materials:
-
ADC sample
-
Volatile buffer: 400 mM Ammonium Acetate, pH 7.0[13]
-
SEC column suitable for MS coupling
-
LC-MS system (e.g., Q-TOF) capable of native MS analysis
Procedure:
-
Sample Preparation: Dilute the ADC sample to 1 mg/mL in water. To simplify the spectra, the sample can be treated with PNGase F to remove N-linked glycans.[13]
-
LC-MS System Setup:
-
Equilibrate the SEC column with the ammonium acetate buffer.
-
Set the flow rate to be compatible with the MS ion source (e.g., 0.2 mL/min).
-
Optimize MS parameters for native protein analysis (e.g., gentle source conditions, higher m/z range).
-
-
Analysis:
-
Inject the ADC sample. The SEC column will perform online buffer exchange into the volatile ammonium acetate buffer before the sample enters the mass spectrometer.
-
-
Data Analysis:
-
Deconvolute the resulting mass spectrum to obtain the zero-charge masses of the different ADC species.
-
Identify the peaks corresponding to different drug loads (DAR0, DAR2, DAR4, etc.) and calculate the average DAR.
-
Logical Relationship for Native MS Analysis
References
- 1. researchgate.net [researchgate.net]
- 2. Drug-to-Antibody Ratio (DAR) and Drug Load Distribution by Hydrophobic Interaction Chromatography and Reversed Phase High-Performance Liquid Chromatography | Springer Nature Experiments [experiments.springernature.com]
- 3. ADC Analysis by Hydrophobic Interaction Chromatography | Springer Nature Experiments [experiments.springernature.com]
- 4. ADC Analysis by Hydrophobic Interaction Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. tools.thermofisher.com [tools.thermofisher.com]
- 6. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 7. agilent.com [agilent.com]
- 8. lcms.cz [lcms.cz]
- 9. agilent.com [agilent.com]
- 10. chromatographytoday.com [chromatographytoday.com]
- 11. agilent.com [agilent.com]
- 12. Analysis of ADCs by Native Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]
- 13. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
- 14. agilent.com [agilent.com]
Revolutionizing Cancer Therapy: A Guide to Site-Specific Conjugation for Homogeneous Antibody-Drug Conjugates
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
The advent of Antibody-Drug Conjugates (ADCs) has marked a significant milestone in the targeted therapy of cancer. By combining the specificity of a monoclonal antibody with the potent cell-killing ability of a cytotoxic drug, ADCs offer a promising strategy to enhance therapeutic efficacy while minimizing systemic toxicity. However, traditional methods of ADC production often result in a heterogeneous mixture of molecules with varying drug-to-antibody ratios (DAR) and conjugation sites, leading to unpredictable pharmacokinetics and a narrow therapeutic window.
Site-specific conjugation techniques have emerged as a powerful solution to overcome these limitations, enabling the production of homogeneous ADCs with a precisely controlled DAR and defined conjugation sites. This homogeneity translates into a more predictable pharmacokinetic profile, improved safety, and enhanced therapeutic efficacy.[1][2][3] This document provides detailed application notes and protocols for key site-specific conjugation techniques, offering a comprehensive resource for researchers and drug development professionals in the field of oncology.
The Importance of Homogeneity in ADCs
Conventional ADCs, produced by stochastic conjugation to lysine or cysteine residues, are complex mixtures of different ADC species.[3] This heterogeneity can lead to several pharmacological liabilities, including species with variable potencies, pharmacokinetic properties, and toxicities.[] In contrast, site-specific conjugation methods produce a uniform ADC population, which has been shown to offer an improved therapeutic window.[3][5] Preclinical data suggest that homogeneous ADCs are likely to dominate future clinical trials and lead to improved clinical outcomes.[3]
Key Site-Specific Conjugation Techniques
Several innovative strategies have been developed to achieve site-specific conjugation. These can be broadly categorized into three main approaches:
-
Engineered Cysteine Residues (e.g., THIOMABs™): This technique involves the introduction of cysteine mutations at specific sites on the antibody, providing reactive thiol groups for conjugation.[6]
-
Enzyme-Mediated Conjugation: Enzymes such as transglutaminase and glycosyltransferases are utilized to attach drugs to specific amino acid residues or glycans on the antibody.[7][8][9]
-
Incorporation of Unnatural Amino Acids (UAA): Non-canonical amino acids with unique chemical handles are incorporated into the antibody sequence, allowing for bioorthogonal conjugation reactions.[10][11][12]
Below are detailed descriptions and protocols for these leading site-specific conjugation technologies.
Engineered Cysteine Residues: The THIOMAB™ Approach
Engineered cysteine technology, commercialized as THIOMAB™, allows for the site-specific conjugation of drugs to monoclonal antibodies. By introducing a cysteine residue at a specific location, a reactive thiol group becomes available for conjugation with a maleimide-containing linker-drug. This results in a homogeneous ADC with a defined DAR, typically 2 or 4.[6]
Experimental Workflow: THIOMAB™ Conjugation
Caption: Workflow for THIOMAB™ ADC conjugation.
Detailed Protocol: THIOMAB™ Conjugation
Materials:
-
Engineered monoclonal antibody (THIOMAB™)
-
Tris(2-carboxyethyl)phosphine (TCEP) solution (10 mM)
-
Maleimide-activated linker-drug
-
Phosphate-buffered saline (PBS), pH 7.4
-
Desalting columns
-
Hydrophobic Interaction Chromatography (HIC) system
-
Mass spectrometer
Procedure:
-
Antibody Reduction:
-
Prepare the THIOMAB™ solution at 1-2 mg/mL in PBS.
-
Add TCEP solution to the antibody solution at a 10:1 molar ratio (TCEP:antibody).
-
Incubate for 30 minutes at room temperature to reduce the engineered cysteine residues.[]
-
-
Removal of Reducing Agent:
-
Immediately purify the reduced antibody using a desalting column to remove excess TCEP.
-
-
Conjugation:
-
Dissolve the maleimide-activated linker-drug in an appropriate solvent (e.g., DMSO) at a concentration of 10 mM.
-
Add the linker-drug solution to the reduced antibody solution at a 5:1 molar ratio (linker-drug:antibody).[]
-
Incubate the reaction for 1 hour at room temperature with gentle mixing.[]
-
-
Purification:
-
Purify the resulting ADC using HIC to separate the conjugated antibody from unreacted drug-linker and unconjugated antibody.
-
-
Characterization:
Enzyme-Mediated Conjugation: Transglutaminase
Microbial transglutaminase (MTGase) is an enzyme that catalyzes the formation of an isopeptide bond between the side chain of a glutamine residue and a primary amine.[7][8] By using a linker-drug containing a primary amine, MTGase can be used to site-specifically conjugate drugs to a specific glutamine residue (Q295) in the Fc region of deglycosylated IgG1 antibodies, yielding a homogeneous ADC with a DAR of 2.[7][16]
Experimental Workflow: Transglutaminase-Mediated Conjugation
References
- 1. Homogeneity of antibody-drug conjugates critically impacts the therapeutic efficacy in brain tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Homogeneity of antibody-drug conjugates critically impacts the therapeutic efficacy in brain tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Engineering THIOMABs for Site-Specific Conjugation of Thiol-Reactive Linkers | Springer Nature Experiments [experiments.springernature.com]
- 7. Transglutaminase-Mediated Conjugations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Transglutaminase-Mediated Conjugations | Springer Nature Experiments [experiments.springernature.com]
- 9. academic.oup.com [academic.oup.com]
- 10. Unnatural Amino Acid-Based Conjugation - Creative Biogene IntegrateRNA [integraterna.creative-biogene.com]
- 11. Site-Specific Antibody–Drug Conjugates: The Nexus of Bioorthogonal Chemistry, Protein Engineering, and Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis of site-specific antibody-drug conjugates using unnatural amino acids - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 15. tandfonline.com [tandfonline.com]
- 16. researchgate.net [researchgate.net]
Application Notes and Protocols: The Role of Exatecan ADCs in Overcoming Tumor Drug Resistance
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-drug conjugates (ADCs) represent a paradigm shift in targeted cancer therapy, combining the specificity of monoclonal antibodies with the potent cytotoxicity of small-molecule payloads. However, the emergence of drug resistance remains a significant clinical challenge, limiting the long-term efficacy of many ADCs. Exatecan, a potent topoisomerase I inhibitor, has emerged as a key payload in next-generation ADCs designed to overcome these resistance mechanisms. Its unique properties, including reduced susceptibility to multidrug resistance (MDR) pumps and a potent bystander killing effect, make it an attractive therapeutic agent for difficult-to-treat tumors.
These application notes provide a comprehensive overview of the mechanisms by which exatecan ADCs combat tumor drug resistance, detailed protocols for key validation experiments, and a summary of their efficacy in various preclinical models.
Mechanisms of Action and Overcoming Drug Resistance
Exatecan exerts its cytotoxic effect by trapping topoisomerase I-DNA cleavage complexes, leading to DNA double-strand breaks and subsequent apoptosis.[1][2][3] ADCs delivering exatecan have demonstrated efficacy in tumors that have developed resistance to other chemotherapeutic agents and ADC payloads. Several key mechanisms contribute to the ability of exatecan ADCs to overcome drug resistance:
-
Bypassing Multidrug Resistance (MDR) Pumps: A common mechanism of drug resistance is the overexpression of efflux pumps like P-glycoprotein (P-gp), which actively transport cytotoxic agents out of the tumor cell.[4] Exatecan is a poor substrate for these pumps, allowing it to accumulate to effective intracellular concentrations even in MDR-positive tumors.[5][6][7]
-
Potent Bystander Effect: Many exatecan ADCs utilize cleavable linkers that release the membrane-permeable exatecan payload within the target cell.[8][9] This released exatecan can then diffuse into neighboring antigen-negative tumor cells, a phenomenon known as the bystander effect.[10][11] This is crucial for treating heterogeneous tumors where not all cells express the target antigen, thereby preventing the outgrowth of resistant clones.[11]
-
Novel Linker Technologies: The development of advanced linker technologies, such as self-immolative and hydrophilic linkers, has improved the therapeutic index of exatecan ADCs.[5][6][7] These linkers ensure stability in circulation and efficient, traceless release of the payload within the tumor microenvironment, maximizing efficacy while minimizing off-target toxicity.[5][6][7]
-
Dual-Payload Strategies: To further combat resistance, innovative dual-payload ADCs are being developed.[12][13] These ADCs carry both exatecan and a second cytotoxic agent with a complementary mechanism of action. For instance, combining exatecan with triptolide, an RNA polymerase II inhibitor, can downregulate stress response proteins and efflux pumps, sensitizing the tumor cells to exatecan's effects.[12][13]
Data Summary
The following tables summarize the in vitro and in vivo efficacy of various exatecan ADCs in overcoming drug resistance across different cancer models.
Table 1: In Vitro Cytotoxicity of Exatecan ADCs in Drug-Resistant and Sensitive Cancer Cell Lines
| ADC Target | Cell Line | Resistance Mechanism | Exatecan ADC IC50 (nM) | Control ADC IC50 (nM) | Reference |
| HER2 | MDA-MB-361 TR | T-DM1 Resistant | 3.2 | >1000 (T-DM1) | [14] |
| HER2 | MDA-MB-361 TCR | T-DM1 Resistant | 4.6 | >1000 (T-DM1) | [14] |
| HER2 | OE-19 TR | T-DM1 Resistant | 0.5 | >1000 (T-DM1) | [14] |
| HER2 | OE-19 TCR | T-DM1 Resistant | 0.8 | >1000 (T-DM1) | [14] |
| HER2 | SK-BR-3 | HER2+ | ~1.0 (T-exatecan) | 1.4 (T-DXd) | [10] |
Table 2: In Vivo Efficacy of Exatecan ADCs in Xenograft Models of Drug-Resistant Cancers
| ADC Target | Xenograft Model | Treatment | Tumor Growth Inhibition (%) | Notes | Reference |
| HER2 | NCI-N87 | Tra-Exa-PSAR10 (1 mg/kg) | Significant tumor regression | Outperformed DS-8201a | [14] |
| TROP2 | COLO205 (MDR+) | MTX-132 (TROP2-exatecan) | Durable tumor regression | Resistant to Trodelvy (SN-38 ADC) | [5][15] |
| HER3 | H2170 | P-T1000-exatecan | Tumor regression | Resistant to P-GGFG-DXd | [15] |
| CDH6 | Kidney PDX | DS-6000-T1000-exatecan | Effective tumor inhibition | Resistant to DS-6000-GGFG-DXd | [15] |
Signaling Pathways and Mechanisms
The diagrams below illustrate the key signaling pathways and mechanisms involved in the action of exatecan ADCs and their ability to overcome drug resistance.
Figure 1. Mechanism of action of exatecan ADCs in overcoming tumor drug resistance.
Figure 2. Mechanism of a dual-payload exatecan ADC to overcome resistance.
Experimental Protocols
Detailed methodologies for key experiments are provided below to guide researchers in the evaluation of exatecan ADCs.
Protocol 1: In Vitro Cytotoxicity Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of an exatecan ADC in both drug-sensitive and drug-resistant cancer cell lines.
Materials:
-
Cancer cell lines (parental and resistant variants)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Exatecan ADC and control ADC
-
96-well cell culture plates
-
Cell viability reagent (e.g., CellTiter-Glo®, MTS)
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 2,000-10,000 cells/well and allow them to adhere overnight.
-
ADC Treatment: Prepare serial dilutions of the exatecan ADC and control ADC in complete medium. Remove the old medium from the wells and add 100 µL of the diluted ADCs. Include untreated wells as a negative control.
-
Incubation: Incubate the plate for 72-120 hours at 37°C in a humidified incubator with 5% CO2.
-
Viability Assessment: Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Data Acquisition: Measure luminescence or absorbance using a plate reader.
-
Data Analysis: Normalize the results to the untreated control wells. Plot the cell viability against the logarithm of the ADC concentration and fit a dose-response curve to calculate the IC50 value.
Protocol 2: Bystander Killing Assay
Objective: To assess the ability of the exatecan ADC to kill antigen-negative cells when co-cultured with antigen-positive cells.
Materials:
-
Antigen-positive (e.g., HER2+) and antigen-negative (e.g., HER2-) cancer cell lines
-
Cell dyes to distinguish the two cell populations (e.g., CellTracker™ Green and Red)
-
Exatecan ADC and non-cleavable linker control ADC (e.g., T-DM1)
-
Co-culture medium
-
Flow cytometer or high-content imaging system
Procedure:
-
Cell Labeling: Label the antigen-positive cells with one fluorescent dye and the antigen-negative cells with another.
-
Co-culture Seeding: Seed the labeled cells in various ratios (e.g., 1:1, 1:5, 1:10 of positive to negative) in a 96-well plate.
-
ADC Treatment: Treat the co-cultures with serial dilutions of the exatecan ADC and the control ADC.
-
Incubation: Incubate for 72-120 hours.
-
Analysis:
-
Flow Cytometry: Harvest the cells, and analyze the viability of each cell population based on their fluorescent labels and a viability dye (e.g., DAPI, Propidium Iodide).
-
Imaging: Use a high-content imager to quantify the number of viable cells of each color.
-
-
Data Analysis: Plot the viability of the antigen-negative cells as a function of the ADC concentration and the ratio of antigen-positive to negative cells. A significant decrease in the viability of antigen-negative cells indicates a bystander effect.
Protocol 3: In Vivo Xenograft Efficacy Study
Objective: To evaluate the anti-tumor activity of an exatecan ADC in a mouse xenograft model of a drug-resistant tumor.
Materials:
-
Immunocompromised mice (e.g., NOD-SCID, nude)
-
Drug-resistant cancer cells or patient-derived xenograft (PDX) fragments
-
Exatecan ADC, control ADC, and vehicle control
-
Calipers for tumor measurement
-
Sterile syringes and needles
Procedure:
-
Tumor Implantation: Subcutaneously inject cancer cells or implant PDX fragments into the flank of the mice.
-
Tumor Growth Monitoring: Monitor tumor growth regularly using calipers.
-
Treatment Initiation: When tumors reach a predetermined size (e.g., 150-200 mm³), randomize the mice into treatment groups (vehicle, control ADC, exatecan ADC).
-
Dosing: Administer the ADCs intravenously (i.v.) at the specified dose and schedule (e.g., 10 mg/kg, once).
-
Efficacy Assessment: Measure tumor volume and body weight 2-3 times per week. The formula for tumor volume is (Length x Width²)/2.
-
Endpoint: The study can be terminated when tumors in the control group reach a maximum allowed size, or after a predetermined period. Euthanize the mice and collect tumors for further analysis (e.g., IHC for biomarkers like γH2AX).
-
Data Analysis: Plot the mean tumor volume ± SEM for each group over time. Calculate tumor growth inhibition (TGI) and assess statistical significance between groups.
Figure 3. General experimental workflow for evaluating exatecan ADCs.
Conclusion
Exatecan-based ADCs represent a powerful strategy to overcome key mechanisms of tumor drug resistance, including efflux pump overexpression and tumor heterogeneity. Their distinct mechanism of action, coupled with advanced linker and payload technologies, has led to a new class of ADCs with enhanced therapeutic potential. The protocols and data presented herein provide a framework for the continued research and development of these promising agents for patients with resistant and refractory cancers.
References
- 1. TOP1-DNA trapping by exatecan and combination therapy with ATR inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. mdpi.com [mdpi.com]
- 4. Mechanisms of Resistance to Antibody-Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Antibody-Exatecan Conjugates with a Novel Self-immolative Moiety Overcome Resistance in Colon and Lung Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. drugtargetreview.com [drugtargetreview.com]
- 8. aacrjournals.org [aacrjournals.org]
- 9. youtube.com [youtube.com]
- 10. Cellular-Resolution Imaging of Bystander Payload Tissue Penetration from Antibody-Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Antibody-drug conjugates in breast cancer: overcoming resistance and boosting immune response - PMC [pmc.ncbi.nlm.nih.gov]
- 12. aacrjournals.org [aacrjournals.org]
- 13. aacrjournals.org [aacrjournals.org]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Enhancing the In Vivo Stability of Maleimide-Based ADC Linkers
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the in vivo stability of maleimide-based antibody-drug conjugate (ADC) linkers.
Troubleshooting Guide
This section addresses common problems encountered during the development and in vivo testing of maleimide-based ADCs.
Q1: My maleimide-based ADC is showing significant payload loss in vivo. What is the likely cause?
A1: The primary cause of payload loss for maleimide-based ADCs in vivo is the instability of the thiosuccinimide linkage formed between the maleimide and a thiol group (e.g., from a cysteine residue on the antibody).[1][2][3] This linkage is susceptible to a retro-Michael reaction, which is essentially the reverse of the initial conjugation reaction.[1][2][3][4] This reaction can be facilitated by endogenous thiols in the plasma, such as glutathione or albumin, leading to the transfer of the drug-linker to these other molecules and subsequent off-target toxicity and reduced efficacy.[3][4][5]
Q2: I observe a decrease in the drug-to-antibody ratio (DAR) of my ADC over time in plasma stability assays. How can I confirm if this is due to the retro-Michael reaction?
A2: To confirm that DAR loss is due to the retro-Michael reaction, you can perform a plasma stability assay and analyze the samples at different time points using mass spectrometry.[6][7] You should look for the appearance of the unconjugated antibody and the drug-linker adducts with plasma proteins like albumin.[4] Additionally, you can incubate your ADC with an excess of a small-molecule thiol, such as glutathione, and monitor the rate of drug-linker exchange.[8][9] A significant loss of payload in the presence of the thiol strongly suggests susceptibility to the retro-Michael reaction.
Q3: My efforts to stabilize the linker through hydrolysis seem to be ineffective. What factors could be hindering succinimide ring hydrolysis?
A3: The rate of succinimide ring hydrolysis can be influenced by several factors. The local chemical environment of the conjugated cysteine residue and the specific structure of the maleimide linker play crucial roles.[3][10] If the linker is sterically hindered, it may be less accessible to water molecules for hydrolysis. Furthermore, the pH of the formulation can impact the hydrolysis rate, with basic conditions generally favoring the reaction.[1][11][12] Some linker designs incorporate groups that are intended to facilitate hydrolysis; if these are not optimally positioned or designed, their effect may be limited.[1][13][14][15] It has also been observed that the hydrolyzed succinimide ring can partially close again under certain conditions, such as in liquid formulations during storage, which would re-expose the ADC to the risk of the retro-Michael reaction.[1][10]
Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding strategies to improve the stability of maleimide-based ADC linkers.
Q1: What are the main strategies to improve the in vivo stability of maleimide-based ADC linkers?
A1: The two primary strategies to enhance the in vivo stability of maleimide-based ADC linkers are:
-
Promoting Succinimide Ring Hydrolysis: The hydrolyzed form of the thiosuccinimide linkage is resistant to the retro-Michael reaction.[12] This can be achieved by:
-
Post-conjugation treatment: Incubating the ADC under basic pH conditions after conjugation can drive the hydrolysis of the succinimide ring.[11][12]
-
Linker design: Incorporating functionalities into the maleimide linker that catalyze intramolecular hydrolysis, such as basic amino groups (e.g., diaminopropionic acid), can lead to rapid and efficient ring-opening at physiological pH.[14][15]
-
-
Utilizing Next-Generation Maleimides (NGMs): These reagents are designed to bridge the two sulfur atoms from a reduced interchain disulfide bond in the antibody.[16][17] This creates a more stable, re-bridged disulfide bond and results in more homogeneous ADCs with improved stability.[16][18][19]
Q2: How does hydrolysis of the succinimide ring prevent payload loss?
A2: Hydrolysis of the succinimide ring opens the five-membered ring to form a stable maleamic acid derivative.[20] This ring-opened structure is no longer susceptible to the retro-Michael reaction because the chemical equilibrium is strongly shifted towards the hydrolyzed product.[21][22] This effectively "locks" the drug-linker onto the antibody, preventing its premature release in the circulation.[11][12]
Q3: What are "self-hydrolyzing" or "self-stabilizing" maleimides?
A3: "Self-hydrolyzing" or "self-stabilizing" maleimides are linker designs that incorporate a chemical group, typically a basic amine, in close proximity to the maleimide.[2][14][15] This group acts as an intramolecular catalyst, accelerating the hydrolysis of the thiosuccinimide ring after conjugation.[14][15] This allows for rapid stabilization of the ADC under mild physiological conditions (pH 7.4, 37°C) without the need for a separate hydrolysis step.[22]
Q4: Are there alternative conjugation chemistries that offer better stability than traditional maleimides?
A4: Yes, several alternative conjugation strategies are being explored to overcome the stability issues of traditional maleimide linkers. These include:
-
Next-Generation Maleimides (NGMs): As mentioned earlier, these reagents re-bridge disulfide bonds, leading to more stable conjugates.[16][17]
-
Maleamic Methyl Ester-Based Linkers: These linkers react with thiols to directly form the stable, ring-opened product, bypassing the unstable thiosuccinimide intermediate.[8][9]
-
Alternative Michael Acceptors: Researchers are investigating other Michael acceptors, such as alkynes and amides, which can form more stable thioether bonds with cysteine residues.[20]
Quantitative Data on Linker Stability
The following tables summarize quantitative data on the stability of different maleimide-based ADC linkers.
Table 1: In Vitro Stability of Maleimide-Based Conjugates
| Linker Type | Condition | Time (days) | % Payload Loss | Reference |
| Conventional Maleimide | Excess Glutathione | 21 | 10% | [8][9] |
| Maleamic Methyl Ester | Excess Glutathione | 21 | 1.8% | [8][9] |
| Conventional Maleimide | Albumin Solution (25 mg/mL) | 14 | ~15% | [8][9] |
| Maleamic Methyl Ester | Albumin Solution (25 mg/mL) | 14 | ~3.8% | [8][9] |
| Unhydrolyzed Succinimide | Plasma | 7 | >10% | [12] |
| Hydrolyzed Succinimide | Plasma | 7 | <10% | [12] |
Table 2: In Vivo Pharmacokinetic Parameters of ADCs with Different Linkers
| ADC Linker Type | Parameter | Value | Species | Reference |
| Unhydrolyzed Succinimide | Clearance | Faster | Rat | [23] |
| Hydrolyzed Succinimide | Clearance | Slower | Rat | [23] |
| Maleimide-vcMMAE | Half-life (T1/2) | 4.56 ± 1.11 days | Rat | [24] |
Experimental Protocols
This section provides detailed methodologies for key experiments to assess the stability of maleimide-based ADC linkers.
Protocol 1: In Vitro Plasma Stability Assay
Objective: To evaluate the stability of an ADC and measure payload loss in plasma from different species.
Materials:
-
ADC sample
-
Plasma (e.g., human, mouse, rat, cynomolgus monkey)[25]
-
Phosphate-buffered saline (PBS)
-
Incubator at 37°C
-
Immuno-affinity capture beads (e.g., Protein A or G)[6]
-
Elution buffer (e.g., low pH glycine buffer)[6]
-
LC-MS system[25]
Procedure:
-
Dilute the ADC to a final concentration in the plasma of the desired species. A buffer control (ADC in PBS) should be run in parallel.[25]
-
Incubate the samples at 37°C.[26]
-
At various time points (e.g., 0, 1, 3, 5, 7 days), take aliquots of the plasma/ADC mixture.[25][26]
-
Isolate the ADC from the plasma using immuno-affinity capture beads.[6][25]
-
Wash the beads to remove non-specifically bound proteins.
-
Elute the ADC from the beads.
-
Analyze the eluted ADC samples by LC-MS to determine the average drug-to-antibody ratio (DAR).[25]
-
The supernatant from the immuno-affinity capture can also be analyzed by LC-MS to quantify the amount of released payload.[25]
Protocol 2: In Vivo Pharmacokinetic (PK) Study
Objective: To determine the in vivo stability and clearance of an ADC.
Materials:
-
ADC sample
-
Dosing vehicle (e.g., sterile PBS)
-
Blood collection supplies (e.g., heparinized tubes)
-
Centrifuge
-
Analytical methods to quantify total antibody, conjugated antibody (ADC), and free payload (e.g., ELISA, LC-MS/MS)[27][29]
Procedure:
-
Administer a single intravenous (IV) dose of the ADC to the animal model.[24]
-
Collect blood samples at predetermined time points (e.g., 5 min, 1 hr, 6 hr, 24 hr, 48 hr, 7 days, 14 days, 21 days).[24]
-
Process the blood samples to obtain plasma by centrifugation.[24]
-
Store plasma samples at -80°C until analysis.[24]
-
Quantify the concentrations of three key analytes in the plasma samples:[27][29]
-
Total antibody: Measures both conjugated and unconjugated antibody.
-
Antibody-drug conjugate (ADC): Measures the antibody that is still carrying at least one drug molecule.
-
Free payload: Measures the amount of drug that has been released from the antibody.
-
-
Use the concentration-time data to calculate pharmacokinetic parameters such as clearance, half-life, and area under the curve (AUC) for each analyte.
Visualizations
The following diagrams illustrate key concepts and workflows related to the stability of maleimide-based ADC linkers.
Caption: Signaling pathway of maleimide-ADC instability.
Caption: Mechanism of ADC stabilization by hydrolysis.
Caption: Workflow for assessing ADC plasma stability.
References
- 1. Linker substitution influences succinimide ring hydrolysis equilibrium impacting the stability of attachment to antibody–drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Minireview: Addressing the retro-Michael instability of maleimide bioconjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. vectorlabs.com [vectorlabs.com]
- 5. researchgate.net [researchgate.net]
- 6. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
- 7. Assessing ADC Plasma Stability by LC-MS Methods | Springer Nature Experiments [experiments.springernature.com]
- 8. Development of applicable thiol-linked antibody–drug conjugates with improved stability and therapeutic index - PMC [pmc.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. Linker substitution influences succinimide ring hydrolysis equilibrium impacting the stability of attachment to antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. 2024.sci-hub.se [2024.sci-hub.se]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Self-hydrolyzing maleimides improve the stability and pharmacological properties of antibody-drug conjugates | Semantic Scholar [semanticscholar.org]
- 15. Self-hydrolyzing maleimides improve the stability and pharmacological properties of antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Next generation maleimides enable the controlled assembly of antibody–drug conjugates via native disulfide bond bridging - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. pubs.acs.org [pubs.acs.org]
- 19. files.core.ac.uk [files.core.ac.uk]
- 20. New structures to resolve the instability of Maleimide joint – Creative Biolabs ADC Blog [creative-biolabs.com]
- 21. researchgate.net [researchgate.net]
- 22. 2024.sci-hub.se [2024.sci-hub.se]
- 23. pubs.acs.org [pubs.acs.org]
- 24. mdpi.com [mdpi.com]
- 25. ADC Plasma Stability Assay [iqbiosciences.com]
- 26. ADC Plasma Stability Analysis Service - Creative Biolabs [creative-biolabs.com]
- 27. In Vivo Testing of Drug-Linker Stability | Springer Nature Experiments [experiments.springernature.com]
- 28. researchgate.net [researchgate.net]
- 29. In vivo testing of drug-linker stability - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting low conjugation efficiency in ADC production.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address challenges encountered during the production of Antibody-Drug Conjugates (ADCs), with a specific focus on overcoming low conjugation efficiency.
Troubleshooting Guide: Low Conjugation Efficiency
Low conjugation efficiency is a common hurdle in ADC development, leading to suboptimal Drug-to-Antibody Ratios (DAR) and inconsistent product quality. This guide provides a systematic approach to diagnosing and resolving these issues.
Diagram: General Troubleshooting Workflow for Low ADC Conjugation Efficiency
Caption: A stepwise workflow for troubleshooting low ADC conjugation efficiency.
Frequently Asked Questions (FAQs)
Antibody-Related Issues
Q1: How does the purity of the monoclonal antibody (mAb) affect conjugation efficiency?
A1: The purity of the mAb is critical for successful conjugation. Contaminating proteins can compete with the antibody for the linker-payload, leading to lower conjugation efficiency and a heterogeneous product. It is recommended to use an antibody that is >95% pure. Impurities from sources like ascites fluid or cell culture supernatant should be removed prior to conjugation.
Q2: Can the antibody concentration impact the conjugation reaction?
A2: Yes, the antibody concentration is an important parameter. A low antibody concentration can dilute the reagents in the conjugation reaction, reducing the efficiency. For many commercial kits, a starting antibody concentration of at least 0.5 mg/mL is recommended to achieve optimal results. If your antibody solution is too dilute, it should be concentrated before use.
Q3: What should I do if my antibody is in a buffer containing additives like BSA, glycine, or Tris?
A3: Buffer additives can interfere with the conjugation reaction. For example, primary amine-containing substances like Tris or glycine will compete with the lysine residues on the antibody for amine-reactive linkers. Bovine Serum Albumin (BSA) will also be conjugated, reducing the efficiency of ADC formation. It is essential to perform a buffer exchange to remove these interfering components before starting the conjugation.
Linker-Payload and Reaction Condition Issues
Q4: My conjugation yield is low. Could the linker-payload be the problem?
A4: Absolutely. The quality and stability of your linker-payload are paramount. The linker should have the appropriate reactive groups for the chosen conjugation chemistry and be stable under the reaction conditions.[1][2] The payload's solubility can also be a factor; highly hydrophobic payloads can be difficult to dissolve in aqueous buffers and may require the use of co-solvents.[1] However, high concentrations of organic solvents can denature the antibody.[1] Always ensure your linker-payload is of high purity and has not degraded during storage.
Q5: What are the most critical reaction conditions to optimize for better conjugation efficiency?
A5: Several reaction conditions must be optimized to ensure efficient conjugation.[] These include:
-
pH: The optimal pH depends on the conjugation chemistry. For instance, lysine-based conjugations are typically performed at a pH of 7.5-8.5, while cysteine-based conjugations often require a pH between 6.5 and 7.5.
-
Temperature: While some reactions proceed at room temperature, others may require 4°C to minimize side reactions or antibody degradation.
-
Reaction Time: Insufficient reaction time can lead to incomplete conjugation, while excessively long reaction times can result in antibody aggregation or degradation.
-
Molar Ratio: The molar ratio of linker-payload to antibody is a key determinant of the final Drug-to-Antibody Ratio (DAR). This should be carefully optimized to achieve the desired DAR without causing excessive modification of the antibody.
Q6: How does the choice of conjugation chemistry affect the efficiency and homogeneity of the ADC?
A6: The conjugation strategy significantly impacts both efficiency and the homogeneity of the final product.[4]
-
Lysine Conjugation: This method is straightforward but often results in a heterogeneous mixture of ADCs with a wide range of DAR values, as there are many accessible lysine residues on the antibody surface.[4][5]
-
Cysteine Conjugation: This approach, often involving the reduction of interchain disulfide bonds, provides a more controlled conjugation and a more homogeneous product with a narrower DAR distribution.[4][5] Site-specific methods, such as engineering cysteine residues into the antibody sequence, offer even greater control.[5][6]
Diagram: Factors Influencing ADC Conjugation Efficiency
Caption: Key factors that can impact the efficiency of ADC conjugation.
Post-Conjugation and Analytical Issues
Q7: I seem to be losing my ADC during the purification step. What could be happening?
A7: ADC loss during purification can be due to several factors. If using chromatography, the ADC might be binding irreversibly to the column matrix. Aggregation of the ADC, which can be induced by the conjugation of hydrophobic payloads, can also lead to poor recovery as the aggregates are often removed during purification.[7][8] It is important to optimize the purification method, for instance, by adjusting the buffer composition or the type of chromatography resin used.
Q8: How can I accurately determine the Drug-to-Antibody Ratio (DAR) and conjugation efficiency?
A8: Several analytical techniques can be used to determine the DAR and assess conjugation efficiency. The most common methods include:
-
Hydrophobic Interaction Chromatography (HIC): This is a powerful method for resolving species with different numbers of conjugated drugs, especially for cysteine-linked ADCs.[9][10]
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): Often coupled with mass spectrometry (MS), RP-HPLC can be used to analyze the light and heavy chains of the antibody separately, providing information on the distribution of the payload.[9]
-
Size Exclusion Chromatography (SEC): SEC is primarily used to quantify aggregates and fragments in the ADC sample.[9][10]
-
Mass Spectrometry (MS): Intact mass analysis by MS can provide the masses of the different ADC species, allowing for the calculation of the average DAR.
The choice of method depends on the specific characteristics of the ADC, such as the conjugation chemistry and the properties of the payload.[9]
Quantitative Data Summary
The following tables provide a summary of typical reaction conditions and their impact on conjugation efficiency.
Table 1: Typical Reaction Conditions for Different Conjugation Chemistries
| Conjugation Chemistry | Target Residue | Typical pH Range | Typical Temperature (°C) | Common Reagents |
| Amine-reactive | Lysine | 7.5 - 8.5 | 4 - 25 | NHS-esters, Isothiocyanates |
| Thiol-reactive | Cysteine | 6.5 - 7.5 | 4 - 25 | Maleimides, Haloacetamides |
| Click Chemistry | Engineered aa | 7.0 - 8.0 | 25 - 37 | Azide, Alkyne |
Table 2: Impact of Molar Ratio on Average DAR (Illustrative Example)
| Linker-Payload:Antibody Molar Ratio | Expected Average DAR | Potential Issues |
| 2:1 | 1.5 - 2.0 | Low potency |
| 5:1 | 3.0 - 4.0 | Optimal for many ADCs |
| 10:1 | > 6.0 | Increased aggregation, altered PK |
Note: The actual DAR will depend on the specific antibody, linker-payload, and reaction conditions.
Experimental Protocols
Protocol 1: Determination of Average DAR by Hydrophobic Interaction Chromatography (HIC)
This protocol provides a general procedure for analyzing the DAR of a cysteine-linked ADC.
-
Equipment and Reagents:
-
HPLC system with a UV detector
-
HIC column (e.g., TSKgel Butyl-NPR)
-
Mobile Phase A: 1.5 M Ammonium Sulfate in 25 mM Sodium Phosphate, pH 7.0
-
Mobile Phase B: 25 mM Sodium Phosphate, pH 7.0, containing 20% Isopropanol
-
-
Procedure:
-
Prepare the ADC sample at a concentration of 1 mg/mL in Mobile Phase A.
-
Set up the HPLC system with the HIC column, equilibrated with 100% Mobile Phase A.
-
Inject 20-50 µg of the ADC sample.
-
Run a linear gradient from 0% to 100% Mobile Phase B over 30 minutes.
-
Monitor the elution profile at 280 nm.
-
Identify the peaks corresponding to different DAR species (DAR0, DAR2, DAR4, etc.). The species with higher DARs will be more hydrophobic and elute later.
-
Calculate the average DAR by integrating the peak areas for each species and using the following formula: Average DAR = (Σ (Peak Area_i * DAR_i)) / (Σ Peak Area_i)
-
Diagram: Experimental Workflow for DAR Determination by HIC
Caption: A typical workflow for determining the average DAR of an ADC using HIC.
References
- 1. Antibody Drug Conjugates: Design and Selection of Linker, Payload and Conjugation Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. frontiersin.org [frontiersin.org]
- 4. academic.oup.com [academic.oup.com]
- 5. Field Guide to Challenges and Opportunities in Antibody-Drug Conjugates for Chemists - PMC [pmc.ncbi.nlm.nih.gov]
- 6. blog.crownbio.com [blog.crownbio.com]
- 7. pharmtech.com [pharmtech.com]
- 8. adcreview.com [adcreview.com]
- 9. agilent.com [agilent.com]
- 10. pharmafocusamerica.com [pharmafocusamerica.com]
Technical Support Center: Optimizing Linker Design for Improved ADC Therapeutic Index
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on optimizing antibody-drug conjugate (ADC) linker design to enhance the therapeutic index.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of a linker in an ADC, and how does it impact the therapeutic index?
A1: The linker is a critical component of an ADC that connects the monoclonal antibody (mAb) to the cytotoxic payload.[1] Its primary role is to ensure that the payload remains securely attached to the antibody while in systemic circulation and is efficiently released at the target tumor site.[2][3] A well-designed linker is crucial for a favorable therapeutic index, which is the balance between the drug's efficacy and its toxicity.[] An optimal linker enhances the therapeutic index by minimizing premature payload release in the bloodstream (reducing systemic toxicity) and maximizing payload delivery and release within tumor cells (increasing efficacy).[][5]
Q2: What are the main types of linkers used in ADCs?
A2: ADC linkers are broadly categorized into two main types: cleavable and non-cleavable linkers.[2][]
-
Cleavable linkers are designed to be stable in the bloodstream and release the payload upon encountering specific conditions within the tumor microenvironment or inside tumor cells.[2] Common cleavage mechanisms include:
-
Enzyme-sensitive linkers: Cleaved by enzymes that are abundant in tumor lysosomes, such as cathepsins (e.g., Val-Cit linkers).[]
-
pH-sensitive linkers: Cleaved in the acidic environment of endosomes and lysosomes (e.g., hydrazone linkers).
-
Glutathione-sensitive linkers: Cleaved in the reducing environment of the cytoplasm, which has a higher glutathione concentration than the bloodstream (e.g., disulfide linkers).
-
-
Non-cleavable linkers rely on the degradation of the antibody backbone within the lysosome to release the payload, which remains attached to an amino acid residue from the antibody.[1] This approach generally offers greater stability in circulation.[]
Q3: How do I choose between a cleavable and a non-cleavable linker for my ADC?
A3: The choice between a cleavable and a non-cleavable linker depends on several factors, including the payload's mechanism of action, the target antigen's biology, and the desired therapeutic outcome.
-
Cleavable linkers are often preferred when the payload needs to be in its unmodified, active form to exert its cytotoxic effect.[7] They can also mediate the "bystander effect," where the released, membrane-permeable payload can kill adjacent antigen-negative tumor cells, which is advantageous for treating heterogeneous tumors.[7]
-
Non-cleavable linkers are a good option when high plasma stability is paramount and off-target toxicity is a major concern.[] They are suitable for payloads that remain active even when attached to an amino acid. However, their efficacy is highly dependent on the internalization and lysosomal degradation of the ADC.
Q4: What is the "bystander effect," and how does linker choice influence it?
A4: The bystander effect is the ability of an ADC's payload, once released from a target cancer cell, to diffuse and kill neighboring cancer cells that may not express the target antigen.[7] This is particularly important for treating tumors with heterogeneous antigen expression. Cleavable linkers are more likely to induce a bystander effect because they can release the payload in a form that can cross cell membranes.[7] In contrast, the payload-amino acid complex released from non-cleavable linkers is often charged and less membrane-permeable, limiting the bystander effect.[7]
Troubleshooting Guides
Issue 1: Premature Payload Release in Plasma
Symptoms:
-
High systemic toxicity observed in in vivo studies.
-
Reduced ADC efficacy at a given dose.
-
Detection of free payload in plasma samples during pharmacokinetic (PK) analysis.[8]
Possible Causes:
-
The linker is unstable in the bloodstream. For example, some first-generation hydrazone linkers were prone to hydrolysis at physiological pH.[7]
-
The linker is susceptible to enzymatic cleavage by proteases present in the plasma.
Troubleshooting Steps:
-
Assess Linker Stability:
-
Perform an in vitro plasma stability assay. Incubate the ADC in plasma from relevant species (e.g., human, mouse, rat) at 37°C over a time course (e.g., up to 7 days).[9][10]
-
At various time points, measure the amount of intact ADC and released payload. This can be done using techniques like ELISA to quantify total and conjugated antibody, and LC-MS to measure free payload.[9][11]
-
-
Optimize Linker Chemistry:
-
For cleavable linkers:
-
Enzyme-sensitive: Consider alternative dipeptide sequences that are less susceptible to plasma proteases but are still efficiently cleaved by lysosomal enzymes. For example, Val-Ala has been shown to have better stability than Val-Cit in some cases.[12]
-
pH-sensitive: Use more stable hydrazone linkers or explore alternative acid-cleavable chemistries like silyl ethers, which have demonstrated longer half-lives in human plasma.[12]
-
Disulfide linkers: Introduce steric hindrance near the disulfide bond (e.g., by adding methyl groups) to reduce the risk of premature cleavage in the bloodstream.[]
-
-
Switch to a non-cleavable linker: If premature cleavage remains an issue, a non-cleavable linker like SMCC can provide significantly higher plasma stability.[7]
-
Issue 2: ADC Aggregation
Symptoms:
-
Visible precipitation or turbidity in the ADC formulation.[14]
-
Detection of high molecular weight species by size-exclusion chromatography (SEC).[15]
-
Increased immunogenicity and rapid clearance in vivo.[16]
-
Reduced therapeutic efficacy and potential for off-target toxicity due to uptake by Fcγ receptors on immune cells.[17]
Possible Causes:
-
Hydrophobicity: Many cytotoxic payloads and linkers are hydrophobic. When conjugated to the antibody, they can create hydrophobic patches on the antibody surface, leading to self-association and aggregation.[14]
-
High Drug-to-Antibody Ratio (DAR): A higher DAR increases the overall hydrophobicity of the ADC, making aggregation more likely.[7]
-
Formulation Conditions: Unfavorable buffer conditions (e.g., pH at the isoelectric point of the antibody, low or high salt concentration) can promote aggregation.[14]
Troubleshooting Steps:
-
Quantify Aggregation:
-
Use SEC to separate and quantify monomers, dimers, and higher-order aggregates.[18]
-
Dynamic Light Scattering (DLS) can also be used to detect the presence of aggregates.
-
-
Improve Linker Hydrophilicity:
-
Incorporate hydrophilic moieties into the linker design. Polyethylene glycol (PEG) chains are commonly used to increase the hydrophilicity and solubility of ADCs.[][20]
-
Other hydrophilic groups like sulfonates or phosphates can also be added to the linker.[]
-
-
Optimize DAR:
-
Aim for a lower, more homogeneous DAR. Site-specific conjugation methods can help achieve a more uniform DAR compared to stochastic conjugation to lysines or cysteines.
-
While a higher DAR can increase potency, a balance must be struck to avoid aggregation-related issues.
-
-
Optimize Formulation:
-
Screen different buffer conditions (pH, salt concentration, excipients) to find a formulation that minimizes aggregation and maintains ADC stability.
-
-
Manufacturing Process Control:
Issue 3: Poor In Vitro Cytotoxicity
Symptoms:
-
High IC50 values in cell-based cytotoxicity assays.[21]
-
Lack of dose-dependent cell killing.
Possible Causes:
-
Inefficient Payload Release: The linker may not be effectively cleaved inside the target cells.
-
Payload Inactivity: The released payload may not be in its active form. This can be an issue with non-cleavable linkers if the payload-amino acid complex is not cytotoxic.[7]
-
Low Antigen Expression: The target antigen levels on the cell surface may be too low for sufficient ADC internalization.[21]
-
Drug Efflux: The released payload may be a substrate for drug efflux pumps like P-gp (MDR1), which actively transport it out of the cell.
Troubleshooting Steps:
-
Verify Payload Release:
-
Conduct an in vitro payload release assay using lysosomal enzymes or cell lysates to confirm that the linker is being cleaved as expected.[22]
-
For non-cleavable linkers, ensure that the antibody is being fully degraded to release the payload-amino acid conjugate.
-
-
Evaluate Payload Activity:
-
Test the cytotoxicity of the free payload and, for non-cleavable linkers, the payload-amino acid conjugate to confirm their potency.
-
-
Quantify Target Antigen Expression:
-
Use flow cytometry to determine the number of target receptors on the surface of the cell lines being used in the cytotoxicity assays.
-
-
Select Appropriate Linker for the Payload:
-
Ensure the linker is compatible with the payload. For example, payloads that need to be in their native form to be active are better suited for cleavable linkers.[7]
-
-
Assess for Drug Resistance Mechanisms:
-
Determine if the cell lines used express high levels of drug efflux pumps.
-
Quantitative Data Summary
Table 1: Comparison of Linker Stability in Human Plasma
| Linker Type | Example | Half-life (t1/2) in Human Plasma | Reference |
| Hydrazone (Traditional) | - | ~2 days | [12] |
| Carbonate | Sacituzumab govitecan | ~36 hours | [12] |
| Silyl Ether | MMAE Conjugate | >7 days | [12] |
| Val-Cit | - | Generally stable, but can be susceptible to premature cleavage | [23] |
| Val-Ala | MMAE Conjugate | More stable than Val-Cit | [12] |
| Non-cleavable (SMCC) | Trastuzumab emtansine | High stability | [12] |
Table 2: In Vitro Cytotoxicity (IC50) of ADCs with Different Linkers
| ADC | Target Cell Line | Linker Type | IC50 Value | Reference |
| Anti-FRα ADC | KB (high FRα) | l-Ala-l-Ala | 5-40 pM | [24] |
| Anti-FRα ADC | KB (high FRα) | d-Ala-l-Ala | 5-40 pM | [24] |
| Trastuzumab-MMAE | HER2-positive | β-galactosidase-cleavable | 8.8 pM | [12] |
| Trastuzumab-MMAE | HER2-positive | Val-Cit | 14.3 pM | [12] |
| Trastuzumab emtansine | HER2-positive | Non-cleavable (SMCC) | 33 pM | [12] |
Experimental Protocols
Protocol 1: In Vitro Plasma Stability Assay
Objective: To assess the stability of an ADC and the extent of premature payload release in plasma.
Materials:
-
ADC sample
-
Plasma from relevant species (e.g., human, mouse, rat), anticoagulated (e.g., with heparin)
-
Phosphate-buffered saline (PBS)
-
Incubator at 37°C
-
ELISA plates and reagents for total and conjugated antibody quantification
-
LC-MS system for free payload quantification
Procedure:
-
Dilute the ADC to a final concentration (e.g., 100 µg/mL) in the plasma of the desired species.
-
Incubate the samples at 37°C.
-
At designated time points (e.g., 0, 6, 24, 48, 96, 168 hours), collect aliquots of the plasma samples.
-
Immediately freeze the collected aliquots at -80°C to stop any further degradation.
-
For analysis:
-
ELISA: Quantify the concentration of total antibody and conjugated antibody in each sample. The loss of conjugated antibody over time indicates payload deconjugation.
-
LC-MS: Precipitate plasma proteins (e.g., with acetonitrile) and analyze the supernatant to quantify the concentration of released (free) payload.
-
-
Calculate the percentage of intact ADC remaining and the amount of free payload at each time point to determine the ADC's stability profile.
Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay)
Objective: To determine the potency (IC50) of an ADC against target antigen-positive and antigen-negative cancer cell lines.
Materials:
-
Target antigen-positive and antigen-negative cell lines
-
Cell culture medium and supplements
-
96-well cell culture plates
-
ADC sample and control antibody
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000 cells/well) and allow them to adhere overnight at 37°C with 5% CO2.[25][26]
-
Prepare serial dilutions of the ADC and control antibody in cell culture medium.
-
Remove the old medium from the wells and add the ADC/control dilutions to the cells. Include wells with untreated cells (cell control) and wells with medium only (blank control).
-
Incubate the plate for a period that allows for multiple cell doublings (e.g., 72-120 hours).[25]
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C. The viable cells will reduce the yellow MTT to purple formazan crystals.
-
Add the solubilization buffer to each well to dissolve the formazan crystals. Incubate overnight at 37°C in the dark.[25]
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the untreated control cells.
-
Plot the percentage of viability against the ADC concentration (log scale) and use a sigmoidal dose-response curve fit to determine the IC50 value.[26]
Visualizations
Caption: Mechanisms of payload release for cleavable and non-cleavable linkers.
Caption: Troubleshooting workflow for optimizing ADC linker design.
References
- 1. What Are ADC Linkers: Cleavable vs. Non-Cleavable Linkers | Biopharma PEG [biochempeg.com]
- 2. Assessing ADC Plasma Stability by LC-MS Methods | Springer Nature Experiments [experiments.springernature.com]
- 3. purepeg.com [purepeg.com]
- 5. Antibody–Drug Conjugates—A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Antibody Drug Conjugates: Design and Selection of Linker, Payload and Conjugation Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Refining Method Development & Validation Testing for Antibody Drug Conjugate Payloads - KCAS Bio [kcasbio.com]
- 9. ADC Plasma Stability Analysis Service - Creative Biolabs [creative-biolabs.com]
- 10. High-Throughput, Multispecies, Parallelized Plasma Stability Assay for the Determination and Characterization of Antibody–Drug Conjugate Aggregation and Drug Release - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pharmtech.com [pharmtech.com]
- 15. cytivalifesciences.com [cytivalifesciences.com]
- 16. How To Choose The Best ADC Linker? | Biopharma PEG [biochempeg.com]
- 17. Mechanisms of ADC Toxicity and Strategies to Increase ADC Tolerability - PMC [pmc.ncbi.nlm.nih.gov]
- 18. sigmaaldrich.com [sigmaaldrich.com]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. Determination of Antibody-Drug Conjugate Released Payload Species Using Directed in Vitro Assays and Mass Spectrometric Interrogation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Assessments of the In Vitro and In Vivo Linker Stability and Catabolic Fate for the Ortho Hydroxy-Protected Aryl Sulfate Linker by Immuno-Affinity Capture Liquid Chromatography Quadrupole Time-of-Flight Mass Spectrometric Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Effect of Linker Stereochemistry on the Activity of Indolinobenzodiazepine Containing Antibody–Drug Conjugates (ADCs) - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Determination of ADC Cytotoxicity - Creative Biolabs [creative-biolabs.com]
- 26. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Challenges with Hydrophobic ADC Payloads and Linkers
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with antibody-drug conjugates (ADCs) featuring hydrophobic payloads and linkers.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges associated with hydrophobic ADC payloads and linkers?
A1: The main challenges stem from the poor aqueous solubility of the payload and linker components. This hydrophobicity can lead to several issues during ADC development and manufacturing, including:
-
Aggregation: Hydrophobic patches on the ADC surface can interact, causing the molecules to clump together. This is a major hurdle as aggregated ADCs can be immunogenic and exhibit altered pharmacokinetic profiles.[1][2][3][4]
-
Increased Clearance: Hydrophobic ADCs are more prone to non-specific uptake by cells, particularly in the liver, leading to faster clearance from circulation and reduced therapeutic efficacy.[1][5]
-
Manufacturing and Formulation Difficulties: The inherent insolubility makes conjugation reactions less efficient and complicates the development of stable, long-term formulations.[6][7]
-
Lower Tolerability: Increased off-target toxicity can occur due to the premature release of the hydrophobic payload or non-specific uptake of the ADC.[5][8]
Q2: How does the drug-to-antibody ratio (DAR) affect challenges with hydrophobic payloads?
A2: The drug-to-antibody ratio (DAR) is a critical quality attribute of an ADC, representing the average number of drug molecules conjugated to a single antibody. For hydrophobic payloads, a higher DAR exacerbates the challenges mentioned above:
-
Increased Aggregation: As more hydrophobic molecules are attached to the antibody, the overall hydrophobicity of the ADC increases, leading to a greater propensity for aggregation.[2][9]
-
Faster Clearance: Higher DAR ADCs with hydrophobic payloads often exhibit more rapid clearance from the bloodstream.[1]
-
Reduced Therapeutic Window: While a higher DAR can increase potency, it can also lead to greater toxicity, thus narrowing the therapeutic window.[1]
Q3: What strategies can be employed to overcome the challenges of hydrophobic ADC payloads?
A3: Several strategies can be implemented to mitigate the issues arising from payload hydrophobicity:
-
Incorporate Hydrophilic Linkers: This is a primary and highly effective approach. Integrating hydrophilic moieties into the linker can mask the hydrophobicity of the payload, improving the overall solubility and pharmacokinetic profile of the ADC.[5][10][11][12]
-
Site-Specific Conjugation: Modern conjugation techniques allow for the precise attachment of payloads to specific sites on the antibody. This results in a more homogeneous ADC product with a defined DAR, which can help to control and minimize hydrophobicity-driven issues.[13]
-
Formulation Optimization: Developing a suitable formulation is crucial for stabilizing the ADC and preventing aggregation. This can involve optimizing pH, using specific buffers, and including excipients like surfactants.[7]
-
Payload Modification: In some cases, the payload itself can be modified to be more hydrophilic without compromising its cytotoxic activity.[14]
Q4: What are some examples of hydrophilic linkers used in ADCs?
A4: A variety of hydrophilic linkers have been developed to improve the properties of ADCs with hydrophobic payloads. Common examples include:
-
Polyethylene Glycol (PEG) Linkers: PEG chains of varying lengths can be incorporated into the linker to increase hydrophilicity, reduce aggregation, and prolong circulation time.[5][10][15]
-
Macrocycles: Hydrophilic macrocycles, such as cyclodextrins and crown ethers, can be integrated into the linker structure to enhance the in vivo performance of ADCs.[13]
-
Chito-oligosaccharides: These sugar-based linkers, like ChetoSensar™, can dramatically increase the solubility of ADCs, even with highly hydrophobic payloads.
-
Peptide and Glycan Moieties: Incorporating charged or polar amino acids and sugar molecules into the linker can also increase its hydrophilicity.[1]
Troubleshooting Guides
Guide 1: ADC Aggregation
Problem: You observe significant aggregation of your ADC during or after the conjugation reaction.
Possible Causes & Troubleshooting Steps:
| Possible Cause | Troubleshooting Step |
| High Payload Hydrophobicity | 1. Assess Payload Hydrophobicity: Use a UPLC-based assay to determine the hydrophobicity of your payload-linker construct before conjugation.[16] 2. Incorporate a Hydrophilic Linker: If the payload is highly hydrophobic, consider redesigning the linker to include hydrophilic moieties like PEG.[5][10] |
| High Drug-to-Antibody Ratio (DAR) | 1. Optimize Conjugation Conditions: Adjust the molar ratio of the payload-linker to the antibody during the conjugation reaction to target a lower average DAR. 2. Purify Different DAR Species: Use techniques like Hydrophobic Interaction Chromatography (HIC) to separate and isolate ADC species with lower DARs for further analysis.[17] |
| Unfavorable Buffer Conditions | 1. Optimize pH and Buffer: Screen different buffer systems and pH values for the conjugation and formulation steps. Avoid pH values near the isoelectric point of the antibody.[18] 2. Add Stabilizing Excipients: Include excipients such as polysorbates (e.g., Polysorbate 20 or 80) or sugars (e.g., sucrose, trehalose) in your formulation to help prevent aggregation.[7] |
| Physical Stress | 1. Minimize Freeze-Thaw Cycles: Aliquot your ADC samples to avoid repeated freezing and thawing, which can induce aggregation.[11] 2. Gentle Handling: Avoid vigorous shaking or vortexing of the ADC solution.[18] |
Workflow for Investigating ADC Aggregation
Caption: Troubleshooting workflow for ADC aggregation.
Guide 2: Poor In Vivo Performance (Rapid Clearance/Low Efficacy)
Problem: Your ADC shows poor efficacy in animal models, potentially due to rapid clearance.
Possible Causes & Troubleshooting Steps:
| Possible Cause | Troubleshooting Step |
| High ADC Hydrophobicity | 1. Introduce Hydrophilic Linkers: This is the most effective way to reduce non-specific uptake and increase circulation half-life. PEGylated linkers are a common choice.[5][8] 2. Lower the DAR: A lower drug loading can decrease overall hydrophobicity and improve pharmacokinetics. |
| Linker Instability | 1. Evaluate Linker Stability: Assess the stability of your linker in plasma. If it's prematurely cleaved, the payload will be released before reaching the target cells.[1] 2. Choose a More Stable Linker: Consider using a non-cleavable linker or a cleavable linker with higher stability in circulation (e.g., certain enzyme-cleavable linkers).[12] |
| ADC Aggregation | 1. Characterize Aggregation: Use Size Exclusion Chromatography (SEC) to quantify the amount of aggregate in your ADC preparation before in vivo studies.[19][20] 2. Implement Anti-Aggregation Strategies: Refer to the "ADC Aggregation" troubleshooting guide to produce a more monomeric ADC. |
Logical Flow for Improving In Vivo Performance
Caption: Logical flow for improving ADC in vivo performance.
Quantitative Data Summary
Table 1: Impact of PEG Linkers on ADC Properties
| ADC Property | No PEG Linker (PEG0) | With PEG Linker (PEG8 or PEG12) | Reference |
| Plasma Clearance | >46.3 mL· kg/day | 7.3 mL· kg/day | [5] |
| Mouse Tolerability (20 mg/kg) | 0% survival by day 5 | 100% survival after 28 days | [5] |
| Non-specific Liver Uptake | Significant uptake and payload release | Reduced non-specific uptake | [5] |
Table 2: Example Drug-to-Antibody Ratios (DARs) of Approved ADCs
| ADC Name | Approximate DAR | Reference |
| Enhertu® (trastuzumab deruxtecan) | ~8 | [21] |
| Padcev® (enfortumab vedotin) | ~3.8 | [21] |
| Kadcyla® (ado-trastuzumab emtansine) | ~3.5 | [10] |
| Adcetris® (brentuximab vedotin) | ~4 | [13] |
Key Experimental Protocols
Protocol 1: Determination of Average DAR by Hydrophobic Interaction Chromatography (HIC)
Objective: To determine the average DAR and drug load distribution of an ADC.
Principle: HIC separates molecules based on their hydrophobicity. In ADCs, each conjugated drug molecule increases the overall hydrophobicity. Therefore, species with different numbers of drugs (DAR 0, 2, 4, etc.) will elute at different retention times. The weighted average DAR is calculated from the peak areas of the different species.[22][23]
Methodology:
-
Sample Preparation:
-
Dilute the ADC sample to a suitable concentration (e.g., 1 mg/mL) in the HIC mobile phase A.
-
-
Chromatographic Conditions:
-
Column: A HIC column (e.g., Tosoh TSKgel Butyl-NPR).
-
Mobile Phase A: High salt buffer (e.g., 1.5 M ammonium sulfate in 25 mM sodium phosphate, pH 7.0).
-
Mobile Phase B: Low salt buffer (e.g., 25 mM sodium phosphate, pH 7.0, with 20% isopropanol).
-
Gradient: A linear gradient from high salt (Mobile Phase A) to low salt (Mobile Phase B) over a specified time (e.g., 20-30 minutes).
-
Flow Rate: Typically 0.5-1.0 mL/min.
-
Detection: UV absorbance at 280 nm.
-
-
Data Analysis:
-
Integrate the peak areas for each species (unconjugated antibody, DAR2, DAR4, etc.).
-
Calculate the weighted average DAR using the following formula: Average DAR = Σ (% Peak Area of Species * DAR of Species) / 100[][25]
-
Experimental Workflow for DAR Determination by HIC
Caption: Experimental workflow for DAR determination by HIC.
Protocol 2: Assessment of ADC Aggregation by Size Exclusion Chromatography (SEC)
Objective: To quantify the percentage of high molecular weight species (aggregates) in an ADC sample.
Principle: SEC separates molecules based on their hydrodynamic size. Larger molecules, such as aggregates, elute earlier than smaller, monomeric species. The percentage of aggregate can be determined by comparing the peak area of the high molecular weight species to the total peak area.[19][20]
Methodology:
-
Sample Preparation:
-
Dilute the ADC sample to an appropriate concentration (e.g., 0.5-2.0 mg/mL) in the SEC mobile phase.
-
-
Chromatographic Conditions:
-
Column: A size exclusion column suitable for monoclonal antibodies (e.g., TSKgel G3000SWxl).
-
Mobile Phase: A physiological buffer (e.g., Phosphate Buffered Saline (PBS), pH 7.4).
-
Flow Rate: An isocratic flow, typically 0.5 mL/min.
-
Detection: UV absorbance at 280 nm.
-
-
Data Analysis:
-
Integrate the peak area of the high molecular weight species (eluting first) and the monomer peak.
-
Calculate the percentage of aggregate: % Aggregate = (Area of Aggregate Peak / Total Area of All Peaks) * 100
-
Protocol 3: In Vitro Cytotoxicity Assay
Objective: To determine the potency (e.g., IC50) of an ADC on target-positive and target-negative cancer cell lines.
Principle: This assay measures the ability of the ADC to kill cancer cells that express the target antigen. A cell viability reagent is used to quantify the number of living cells after a period of incubation with the ADC.
Methodology:
-
Cell Seeding:
-
Seed target-positive and target-negative cells in 96-well plates at a predetermined density and allow them to adhere overnight.
-
-
ADC Treatment:
-
Prepare serial dilutions of the ADC, the unconjugated antibody, and a relevant isotype control antibody.
-
Remove the culture medium from the cells and add the different concentrations of the ADC and control antibodies.
-
-
Incubation:
-
Incubate the plates for a period that allows for ADC internalization and payload-induced cell death (e.g., 72-120 hours).
-
-
Viability Measurement:
-
Add a cell viability reagent (e.g., CellTiter-Glo®, MTS, or resazurin) to each well according to the manufacturer's instructions.
-
Measure the signal (luminescence or absorbance) using a plate reader.
-
-
Data Analysis:
-
Normalize the data to untreated control cells.
-
Plot the cell viability against the logarithm of the ADC concentration.
-
Use a non-linear regression model (e.g., four-parameter logistic curve) to calculate the IC50 value (the concentration of ADC that inhibits cell growth by 50%).
-
References
- 1. researchgate.net [researchgate.net]
- 2. ADC Drugs: Some Challenges To Be Solved | Biopharma PEG [biochempeg.com]
- 3. Impact of Payload Hydrophobicity on the Stability of Antibody-Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. adcreview.com [adcreview.com]
- 5. chemexpress.com [chemexpress.com]
- 6. tandfonline.com [tandfonline.com]
- 7. academic.oup.com [academic.oup.com]
- 8. Mechanisms of ADC Toxicity and Strategies to Increase ADC Tolerability - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. aacrjournals.org [aacrjournals.org]
- 12. biopharminternational.com [biopharminternational.com]
- 13. Frontiers | Incorporation of Hydrophilic Macrocycles Into Drug-Linker Reagents Produces Antibody-Drug Conjugates With Enhanced in vivo Performance [frontiersin.org]
- 14. Hydrophilic Auristatin Glycoside Payload Enables Improved Antibody-Drug Conjugate Efficacy and Biocompatibility - PMC [pmc.ncbi.nlm.nih.gov]
- 15. m.youtube.com [m.youtube.com]
- 16. UPLC-based assay to assess the hydrophobicity of Antibody-Drug Conjugate (ADC) payloads - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. A Purification Strategy Utilizing Hydrophobic Interaction Chromatography to Obtain Homogeneous Species from a Site-Specific Antibody Drug Conjugate Produced by AJICAP™ First Generation - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pharmtech.com [pharmtech.com]
- 19. cytivalifesciences.com [cytivalifesciences.com]
- 20. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Advances and Limitations of Antibody Drug Conjugates for Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Drug-to-antibody ratio (DAR) and drug load distribution by hydrophobic interaction chromatography and reversed phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 25. waters.com [waters.com]
Technical Support Center: Advanced Purification of Heterogeneous ADC Mixtures
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of heterogeneous antibody-drug conjugate (ADC) mixtures.
Frequently Asked Questions (FAQs)
Q1: What are the primary sources of heterogeneity in ADC mixtures?
A1: Heterogeneity in ADCs arises from several factors during manufacturing and storage. The conjugation process itself can lead to a stochastic distribution of the drug-linker on the antibody, resulting in a mixture of species with different drug-to-antibody ratios (DAR).[1] Modifications to the antibody's protein structure, such as glycosylation, oxidation, deamidation, and aggregation, also contribute to heterogeneity.[2] Furthermore, process conditions, buffer compositions, and the purification techniques employed can amplify this heterogeneity.[3]
Q2: What are the most common impurities that need to be removed during ADC purification?
A2: The primary impurities of concern during ADC purification include:
-
Aggregates and high molecular weight species (HMWS): These can impact the stability, efficacy, and safety of the ADC, potentially causing immunogenic responses.[4][5]
-
Unconjugated antibody (DAR=0): This species has no cytotoxic activity and reduces the overall potency of the drug product.
-
Species with non-target DAR values: Both under-conjugated and over-conjugated species can affect the therapeutic window.[6]
-
Free drug-linker and related small molecules: These are process-related impurities that can cause off-target toxicity.[7][8]
-
Organic solvents: Solvents like DMSO or DMAc are often used in the conjugation reaction and must be cleared.[7]
Q3: Which chromatography techniques are most effective for purifying heterogeneous ADCs?
A3: Several chromatography techniques are employed, often in combination, to purify ADCs:
-
Hydrophobic Interaction Chromatography (HIC): HIC is a powerful technique for separating ADC species based on their DAR, as the addition of the hydrophobic drug-linker increases the molecule's overall hydrophobicity.[9][10][11]
-
Ion-Exchange Chromatography (IEX): IEX, particularly cation-exchange chromatography (CEX), is effective for removing aggregates and can also be used to separate species with different charge properties, which can be influenced by the DAR.[12][13]
-
Size Exclusion Chromatography (SEC): SEC is the standard method for removing high molecular weight aggregates and low molecular weight impurities like free drug.[8][14][15]
-
Multimodal (Mixed-Mode) Chromatography: This technique utilizes resins with multiple interaction modes (e.g., ion-exchange and hydrophobic) to provide unique selectivities for separating challenging impurities like aggregates.[6][16]
Q4: What is the role of Tangential Flow Filtration (TFF) in ADC purification?
A4: Tangential Flow Filtration (TFF) is a critical unit operation in ADC manufacturing.[7] It is primarily used for:
-
Buffer exchange (diafiltration): To remove process-related impurities such as organic solvents and unconjugated drug-linkers.[7][17]
-
Concentration (ultrafiltration): To increase the concentration of the ADC solution.[7]
-
Formulation: To exchange the ADC into its final formulation buffer.
Troubleshooting Guides
Issue 1: High Levels of Aggregates in the Purified ADC
| Potential Cause | Troubleshooting Step | Recommended Action |
| Inherent instability of the antibody or ADC | Characterize the aggregation propensity of the starting antibody and the ADC under different buffer conditions (pH, ionic strength). | Consider re-engineering the antibody or selecting a different antibody clone with higher stability.[4] |
| Hydrophobic interactions from the payload | The conjugation of hydrophobic payloads increases the tendency for aggregation.[5] | Optimize the purification process to minimize conditions that promote hydrophobic interactions, such as high salt concentrations in HIC. Consider using multimodal chromatography for aggregate removal.[16] |
| Unfavorable buffer conditions during conjugation or purification | Screen different buffer pH and salt concentrations. Aggregation can be more pronounced at the isoelectric point (pI) of the antibody.[5] | Adjust the pH of the buffers to be at least 0.5 units away from the pI of the ADC.[18] Ensure appropriate salt concentrations to maintain solubility. |
| Process-induced stress | High protein concentration, shear stress from pumping, or freeze-thaw cycles can induce aggregation.[19] | Optimize process parameters to minimize stress. For example, use lower flow rates during chromatography and control the rate of freezing and thawing. |
| Inefficient removal by chromatography | The selected chromatography method may not be optimal for aggregate removal. | Size Exclusion Chromatography (SEC) is the primary method for aggregate removal.[15] If SEC is not sufficient, consider using multimodal chromatography or hydroxyapatite chromatography, which have shown good performance in removing aggregates.[][21] |
Issue 2: Poor Resolution of DAR Species in HIC
| Potential Cause | Troubleshooting Step | Recommended Action |
| Suboptimal salt concentration in the mobile phase | The type and concentration of salt in the binding and elution buffers are critical for HIC separation. | Screen different salts (e.g., ammonium sulfate, sodium chloride) and salt concentrations. A shallower gradient or a step elution may improve resolution.[10] |
| Incorrect mobile phase pH | The pH can influence the hydrophobic interactions between the ADC and the stationary phase. | Optimize the pH of the mobile phases. Typically, a pH around neutral (6.0-7.0) is used.[1] |
| Inappropriate HIC resin | The hydrophobicity of the HIC resin (e.g., Butyl, Phenyl) affects the separation. | Screen different HIC resins with varying ligand densities and hydrophobicity to find the best match for your ADC.[10] |
| Presence of organic solvent | Residual organic solvents from the conjugation reaction can interfere with the binding of the ADC to the HIC column. | Ensure complete removal of organic solvents by a buffer exchange step (e.g., TFF) before loading onto the HIC column.[7] |
| Low column temperature | Temperature can affect the strength of hydrophobic interactions. | Running the HIC at a controlled room temperature or slightly elevated temperature might improve resolution, but this needs to be balanced with the stability of the ADC.[10] |
Issue 3: Low Recovery During Ion-Exchange Chromatography (IEX)
| Potential Cause | Troubleshooting Step | Recommended Action |
| Incorrect buffer pH and/or ionic strength | The protein will not bind to the IEX resin if the buffer pH is not appropriate relative to the protein's pI, or if the ionic strength is too high.[18][22] | For cation exchange, the buffer pH should be below the pI of the ADC. For anion exchange, the pH should be above the pI. Ensure the ionic strength of the sample and loading buffer is low enough to allow for binding.[18] |
| Protein precipitation on the column | High protein concentration or removal of stabilizing agents during the separation can cause precipitation.[22] | Reduce the sample load concentration. Modify the buffer conditions to maintain protein stability. |
| Hydrophobic interactions with the matrix | Some IEX resins can have secondary hydrophobic interactions, leading to strong binding and poor recovery. | Reduce the salt concentration to minimize hydrophobic interactions. In some cases, adding a small amount of a non-ionic detergent or organic solvent (e.g., 5% isopropanol) to the elution buffer can help.[22][23] |
| Column contamination or loss of capacity | Fouling of the column with precipitated protein or other impurities can reduce binding capacity over time. | Implement a regular and robust column cleaning and regeneration procedure according to the manufacturer's instructions.[22] |
Quantitative Data Summary
Table 1: Comparison of Purification Methods for Aggregate Removal
| Purification Method | Typical Aggregate Reduction | Key Advantages | Considerations |
| Size Exclusion Chromatography (SEC) | To <1% | Gold standard for size-based separation.[15] | Limited sample loading capacity, primarily for polishing. |
| Cation-Exchange Chromatography (CEX) | Can reduce vHMWS by ≥ 85% to ≤ 0.1%.[12] | High binding capacity, can be operated in flow-through mode.[12] | Optimization of pH and salt conditions is critical. |
| Multimodal Chromatography | Can achieve >99.9% purity with 88% yield.[16] | Offers unique selectivity for challenging separations.[16] | Method development can be more complex. |
| Hydroxyapatite Chromatography | Can reduce aggregate content from 60% to 0.1%.[] | Effective for removing aggregates that are difficult to separate by other methods. | Can be sensitive to buffer conditions. |
Experimental Protocols
Protocol 1: HIC for DAR Species Separation
This protocol is a general guideline for separating ADC species based on their drug-to-antibody ratio using Hydrophobic Interaction Chromatography.
Materials:
-
Mobile Phase A: 25 mM Sodium Phosphate, 1.0 M Ammonium Sulfate, pH 7.0[9]
-
Mobile Phase B: 25 mM Sodium Phosphate, pH 7.0[9]
-
HIC Column: e.g., Butyl or Phenyl Sepharose
Procedure:
-
Sample Preparation: Adjust the ADC sample to a final concentration of approximately 0.5 M ammonium sulfate using Mobile Phase A.[9] Centrifuge the sample to remove any precipitated material.
-
Column Equilibration: Equilibrate the HIC column with 5-10 column volumes (CVs) of the starting mobile phase composition (e.g., 100% Mobile Phase A or a mixture of A and B).
-
Sample Loading: Load the prepared ADC sample onto the equilibrated column.
-
Elution: Elute the bound ADC species using a linear gradient from the starting mobile phase composition to 100% Mobile Phase B over 20-30 CVs.[1] Species with higher DARs will be more hydrophobic and will elute later in the gradient.
-
Column Cleaning and Regeneration: After elution, wash the column with 100% Mobile Phase B, followed by a cleaning-in-place (CIP) procedure as recommended by the column manufacturer (e.g., 0.5 N NaOH).[9]
-
Storage: Store the column in an appropriate storage solution (e.g., 20% Ethanol).[9]
Protocol 2: Tangential Flow Filtration for Buffer Exchange
This protocol outlines a general procedure for removing organic solvents and exchanging the buffer of an ADC solution using TFF.
Materials:
-
ADC Solution: Crude ADC mixture containing organic solvent.
-
Diafiltration Buffer: The desired final buffer for the ADC.
-
TFF System with a suitable molecular weight cut-off (MWCO) membrane (e.g., 30 kDa).
Procedure:
-
System Setup and Equilibration: Set up the TFF system according to the manufacturer's instructions. Equilibrate the system with the diafiltration buffer.
-
Initial Concentration (Optional): Concentrate the initial ADC solution to a target concentration, typically between 25 to 30 g/L, to reduce the volume for diafiltration.[7]
-
Diafiltration: Perform diafiltration in constant-volume mode by adding the diafiltration buffer at the same rate as the permeate is being removed.[7] This is the most efficient method for buffer exchange. A common target is to perform 5-7 diavolumes to achieve sufficient clearance of the original buffer components and organic solvent.[7]
-
Final Concentration: After the buffer exchange is complete, concentrate the ADC solution to the desired final concentration. It may be necessary to over-concentrate slightly to account for any dilution during product recovery.[7]
-
Product Recovery: Recover the concentrated and buffer-exchanged ADC from the TFF system.
Visualizations
Caption: A typical experimental workflow for the purification of a heterogeneous ADC mixture.
Caption: A logical troubleshooting guide for addressing high aggregate levels in purified ADCs.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. biocompare.com [biocompare.com]
- 4. cytivalifesciences.com [cytivalifesciences.com]
- 5. pharmtech.com [pharmtech.com]
- 6. researchgate.net [researchgate.net]
- 7. Tangential Flow Filtration in the Antibody Drug Conjugate (ADC) Manufacturing Process [sigmaaldrich.com]
- 8. Extending the limits of size exclusion chromatography: Simultaneous separation of free payloads and related species from antibody drug conjugates and their aggregates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Purification of ADCs by HIC - Creative Biolabs [creative-biolabs.com]
- 10. Purification of ADCs by Hydrophobic Interaction Chromatography | Springer Nature Experiments [experiments.springernature.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Ion Exchange Chromatography in mAb Purification | Mabion [mabion.eu]
- 14. researchgate.net [researchgate.net]
- 15. agilent.com [agilent.com]
- 16. mdpi.com [mdpi.com]
- 17. adcreview.com [adcreview.com]
- 18. cytivalifesciences.com [cytivalifesciences.com]
- 19. ADC Drugs: Some Challenges To Be Solved | Biopharma PEG [biochempeg.com]
- 21. WO2017109619A1 - Purification of antibody drug conjugates using a sodium phosphate gradient - Google Patents [patents.google.com]
- 22. Ion Exchange Chromatography Troubleshooting [sigmaaldrich.com]
- 23. pdf.dutscher.com [pdf.dutscher.com]
Technical Support Center: Minimizing Premature Payload Release of ADCs in Systemic Circulation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the premature release of payloads from Antibody-Drug Conjugates (ADCs) in systemic circulation.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of premature payload release from ADCs?
A1: Premature payload release is a critical issue that can compromise the therapeutic index of an ADC by causing off-target toxicities.[1][2] The primary causes include:
-
Linker Instability: The chemical linker connecting the antibody to the payload is a key determinant of ADC stability. Cleavable linkers, designed to release the payload in the tumor microenvironment, can be susceptible to cleavage by enzymes present in systemic circulation (e.g., esterases, proteases) or to hydrolysis at physiological pH.[3][4]
-
Payload Modification: The physicochemical properties of the payload, such as hydrophobicity, can influence the overall stability of the ADC. Highly hydrophobic payloads can lead to aggregation, which may increase clearance and off-target uptake.[5]
-
Conjugation Chemistry and Site: The method of conjugation and the specific site of attachment on the antibody can impact linker stability. For instance, conjugation to cysteine residues via maleimide chemistry can sometimes result in a retro-Michael reaction, leading to deconjugation.[6]
-
High Drug-to-Antibody Ratio (DAR): ADCs with a high DAR may exhibit increased clearance and a higher propensity for aggregation, potentially leading to faster payload release.[3][7]
Q2: How do cleavable and non-cleavable linkers differ in terms of stability?
A2: Cleavable and non-cleavable linkers represent two distinct strategies for payload release, each with its own stability profile.[4][8]
-
Cleavable Linkers: These are designed to release the payload in response to specific triggers within the tumor microenvironment, such as low pH (hydrazone linkers), high glutathione concentrations (disulfide linkers), or the presence of specific enzymes like cathepsins (peptide linkers).[4] While this allows for targeted payload release, these linkers can sometimes be susceptible to similar conditions or enzymes in the plasma, leading to premature release.[3]
-
Non-cleavable Linkers: These linkers, such as thioether linkers, are more stable in circulation as they rely on the complete lysosomal degradation of the antibody backbone to release the payload.[4] This generally results in lower off-target toxicity but may have a reduced "bystander effect" (killing of neighboring antigen-negative tumor cells).[8]
Q3: What is ADC aggregation and why is it a concern?
A3: ADC aggregation is the formation of high-molecular-weight clusters of ADC molecules.[9] This is a significant concern because:
-
Reduced Efficacy: Aggregates can be cleared more rapidly from circulation, reducing the amount of ADC that reaches the tumor.[5]
-
Increased Immunogenicity: Aggregated proteins can elicit an immune response, potentially leading to the development of anti-drug antibodies (ADAs).[5]
-
Off-Target Toxicity: Aggregates can be taken up non-specifically by healthy tissues, such as the liver and spleen, leading to off-target toxicity.[9]
-
Manufacturing and Storage Issues: Aggregation can pose challenges during manufacturing, purification, and long-term storage of the ADC.[9]
Factors contributing to aggregation include the hydrophobicity of the payload, high DAR, buffer conditions (pH, ionic strength), and exposure to physical stress (e.g., agitation, freeze-thaw cycles).[5][9]
Troubleshooting Guides
In Vitro Stability Assays
Issue 1: High background signal or variability in ELISA-based plasma stability assay.
-
Possible Cause: Inadequate blocking of the microplate wells.
-
Troubleshooting Tip: Ensure the use of a high-quality blocking buffer (e.g., 1-3% BSA or non-fat dry milk in PBS) and incubate for a sufficient time (e.g., 1-2 hours at room temperature or overnight at 4°C).
-
Possible Cause: Non-specific binding of detection antibodies.
-
Troubleshooting Tip: Optimize the concentration of the primary and secondary antibodies. Include appropriate isotype controls to assess non-specific binding.
-
Possible Cause: Insufficient washing steps.
-
Troubleshooting Tip: Increase the number of wash cycles (e.g., from 3 to 5) and the volume of wash buffer. Ensure complete removal of residual liquid between washes by gently tapping the plate on absorbent paper.[10]
Issue 2: Discrepancy between LC-MS and ELISA data for payload release.
-
Possible Cause: ELISA may detect both conjugated and aggregated ADC, while LC-MS specifically quantifies the released payload.
-
Troubleshooting Tip: Use size-exclusion chromatography (SEC) to separate monomeric ADC from aggregates before performing the ELISA to get a more accurate measure of the conjugated ADC.[9]
-
Possible Cause: The ELISA format is not specific for the intact ADC.
-
Troubleshooting Tip: Design an ELISA that uses a capture antibody targeting the antibody portion and a detection antibody targeting the payload to specifically detect intact ADC.
Issue 3: Evidence of payload migration to other plasma proteins (e.g., albumin) in LC-MS analysis.
-
Possible Cause: Unstable linker chemistry, particularly with maleimide-based linkers susceptible to retro-Michael reaction.
-
Troubleshooting Tip: Consider using alternative, more stable conjugation chemistries. Hydrophilic linkers can also help to shield the payload and reduce non-specific interactions.
-
Possible Cause: Thiol-disulfide exchange with plasma proteins for disulfide linkers.
-
Troubleshooting Tip: Engineer the linker with steric hindrance around the disulfide bond to reduce its susceptibility to exchange reactions in the plasma.
In Vivo Studies
Issue 1: Unexpectedly high toxicity or rapid clearance in animal models.
-
Possible Cause: Premature payload release in vivo.
-
Troubleshooting Tip: Re-evaluate the in vitro plasma stability of the ADC in the plasma of the specific animal model used. Stability can vary between species.[11] Conduct a thorough pharmacokinetic (PK) analysis to measure the levels of total antibody, conjugated ADC, and free payload over time.[12]
-
Possible Cause: High DAR leading to increased hydrophobicity and faster clearance.[3]
-
Troubleshooting Tip: Optimize the conjugation process to achieve a lower and more homogeneous DAR.
-
Possible Cause: Off-target uptake mediated by receptors on healthy tissues.
-
Troubleshooting Tip: Investigate potential off-target binding of the antibody component. Consider engineering the antibody to reduce non-specific interactions.
Issue 2: Poor correlation between in vitro plasma stability and in vivo efficacy/toxicity.
-
Possible Cause: In vitro plasma assays may not fully recapitulate the complex biological environment in vivo.
-
Troubleshooting Tip: Consider using a whole blood stability assay, which can provide a better correlation with in vivo outcomes.[11]
-
Possible Cause: The animal model used may not be appropriate.
-
Troubleshooting Tip: Ensure the target antigen expression in the animal model is relevant to the human disease. For some linkers, enzymatic activity can differ significantly between species.[13]
Data Presentation
Table 1: Comparative Stability of Different Linker Types in Human Plasma
| Linker Type | Cleavage Mechanism | Typical Half-life in Human Plasma | Key Considerations |
| Hydrazone | pH-sensitive (acidic) | Hours to Days | Stability is highly dependent on the specific hydrazone structure.[4] |
| Disulfide | Reduction (Glutathione) | Days | Stability can be modulated by steric hindrance around the disulfide bond.[4] |
| Peptide (e.g., Val-Cit) | Enzymatic (Cathepsin B) | Very Stable (>28 days) | Generally very stable in human plasma but can show instability in mouse plasma.[13] |
| Thioether (Non-cleavable) | Proteolytic Degradation | Very Stable | Relies on antibody catabolism for payload release.[4] |
| Glucuronide | Enzymatic (β-glucuronidase) | Very Stable | Exploits an enzyme often overexpressed in the tumor microenvironment. |
Experimental Protocols
Protocol 1: In Vitro Plasma Stability Assay using LC-MS
Objective: To determine the rate of payload release from an ADC when incubated in plasma.
Materials:
-
ADC of interest
-
Control naked antibody
-
Plasma from relevant species (e.g., human, mouse, rat), anticoagulated with EDTA or citrate
-
Phosphate-buffered saline (PBS), pH 7.4
-
Incubator at 37°C
-
LC-MS system with a suitable column for protein and small molecule analysis
-
Reagents for sample preparation (e.g., protein precipitation, solid-phase extraction)
-
Internal standard for the payload
Methodology:
-
Sample Preparation:
-
Thaw frozen plasma at 37°C and centrifuge to remove any precipitates.
-
Spike the ADC into the plasma at a final concentration relevant to the expected therapeutic dose (e.g., 10-100 µg/mL).
-
Prepare control samples including the naked antibody in plasma and the ADC in PBS.
-
-
Incubation:
-
Incubate the samples at 37°C.
-
At designated time points (e.g., 0, 1, 4, 8, 24, 48, 72 hours), withdraw an aliquot of each sample and immediately store it at -80°C to stop the reaction.
-
-
Sample Processing for Free Payload Analysis:
-
Thaw the collected samples.
-
Add the internal standard.
-
Perform protein precipitation (e.g., with acetonitrile) or solid-phase extraction to remove the antibody and other proteins.
-
Centrifuge and collect the supernatant containing the free payload.
-
-
LC-MS Analysis:
-
Inject the processed samples onto the LC-MS system.
-
Develop a method to separate the payload from other small molecules in the plasma extract and to quantify it based on its mass-to-charge ratio.
-
-
Data Analysis:
-
Generate a standard curve for the payload to determine its concentration in the samples.
-
Plot the concentration of released payload over time to determine the rate of release.
-
Calculate the half-life of the ADC in plasma.
-
Protocol 2: In Vivo Pharmacokinetic (PK) Study in Mice
Objective: To evaluate the in vivo stability and clearance of an ADC and to quantify premature payload release.
Materials:
-
ADC of interest
-
Tumor-bearing mice (e.g., xenograft or syngeneic models)
-
Vehicle for ADC administration (e.g., sterile PBS)
-
Blood collection supplies (e.g., heparinized capillaries, microcentrifuge tubes)
-
Anesthesia
-
Analytical methods for quantifying total antibody, conjugated ADC, and free payload (e.g., ELISA, LC-MS)
Methodology:
-
Animal Dosing:
-
Administer the ADC to the mice via intravenous (IV) injection at a predetermined dose.
-
Include a control group receiving the vehicle only.
-
-
Blood Sampling:
-
At various time points post-injection (e.g., 5 min, 1, 4, 8, 24, 48, 72, 168 hours), collect blood samples (e.g., via retro-orbital or tail vein bleed) into heparinized tubes.
-
Process the blood to obtain plasma by centrifugation and store the plasma samples at -80°C until analysis.
-
-
Sample Analysis:
-
Total Antibody: Use a generic ELISA that captures the antibody regardless of its conjugation status.
-
Conjugated ADC: Use a specific ELISA that captures the antibody and detects the payload, or use an affinity capture LC-MS method.
-
Free Payload: Use LC-MS/MS to quantify the amount of unconjugated payload in the plasma, as described in Protocol 1.
-
-
Data Analysis:
-
Plot the plasma concentration of total antibody, conjugated ADC, and free payload versus time.
-
Use pharmacokinetic modeling software to calculate key parameters such as clearance, volume of distribution, and half-life for each analyte.
-
The difference between the total antibody and conjugated ADC concentrations over time provides an indication of the in vivo deconjugation rate.
-
Visualizations
Signaling Pathways and Workflows
Caption: Off-target toxicity mechanisms of ADCs.
Caption: Workflow for ADC stability assessment.
References
- 1. Mechanisms of ADC Toxicity and Strategies to Increase ADC Tolerability - PMC [pmc.ncbi.nlm.nih.gov]
- 2. blog.crownbio.com [blog.crownbio.com]
- 3. ADC Plasma Stability Analysis Service - Creative Biolabs [creative-biolabs.com]
- 4. What Are ADC Linkers: Cleavable vs. Non-Cleavable Linkers | Biopharma PEG [biochempeg.com]
- 5. pharmtech.com [pharmtech.com]
- 6. Preclinical ADC Development: Challenges and Solutions | ChemPartner [chempartner.com]
- 7. bitesizebio.com [bitesizebio.com]
- 8. Cleavable versus non-cleavable ADC linker chemistry - ProteoGenix [proteogenix.science]
- 9. cytivalifesciences.com [cytivalifesciences.com]
- 10. bosterbio.com [bosterbio.com]
- 11. Improved translation of stability for conjugated antibodies using an in vitro whole blood assay - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ADC Analysis – Frequently Asked Questions - KCAS Bio [kcasbio.com]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Enhancing ADC Internalization and Lysosomal Trafficking
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments focused on enhancing Antibody-Drug Conjugate (ADC) internalization and subsequent lysosomal trafficking.
Frequently Asked Questions (FAQs)
Q1: What are the key factors influencing ADC internalization?
A1: The efficiency of ADC internalization is a multi-faceted process influenced by several critical factors:
-
Target Antigen Properties: The ideal target antigen for an ADC should be highly and specifically expressed on the surface of tumor cells with minimal expression in healthy tissues.[1][2][3] Crucially, the antigen must be efficiently internalized upon antibody binding to deliver the cytotoxic payload into the cancer cell.[1][2] The rate of internalization can vary significantly even for antibodies targeting the same epitope.[4]
-
Antibody Properties: The antibody component acts as the delivery vehicle.[5][6] Key characteristics include high binding affinity and specificity for the target antigen.[7] However, extremely high affinity can sometimes hinder tumor penetration.[7] The antibody's isotype can also play a role in internalization efficiency.[8]
-
Linker Chemistry: The linker connects the antibody to the cytotoxic payload.[6] While its primary role is payload release, the linker's properties can influence the overall characteristics of the ADC, which may indirectly affect internalization. The stability of the linker in circulation is crucial to prevent premature drug release and associated toxicities.[2][9][10]
-
Cellular Machinery: The internalization process relies on the cell's own molecular transport systems.[7] The primary pathway for most ADCs is receptor-mediated endocytosis, which can be clathrin-dependent or independent.[7][11] Dysregulation of these endosomal-lysosomal processes can lead to ADC resistance.[12]
Q2: How does lysosomal trafficking impact ADC efficacy?
A2: Lysosomal trafficking is a critical step for the efficacy of most ADCs, particularly those with cleavable linkers.[9][13] After internalization, the ADC-antigen complex is transported through the endosomal pathway to the lysosomes.[3][9] The acidic environment and the presence of specific proteases, like cathepsins, within the lysosome facilitate the cleavage of the linker and the release of the cytotoxic payload.[14][15][16] Inefficient trafficking to the lysosome can result in the ADC being recycled back to the cell surface or degraded through non-efficacious pathways, leading to reduced potency.[13][17]
Q3: What are the common mechanisms of resistance related to ADC internalization and trafficking?
A3: Resistance to ADC therapy can arise from various mechanisms that impair internalization and lysosomal delivery:
-
Downregulation of Target Antigen: A decrease in the expression of the target antigen on the tumor cell surface reduces the number of ADC molecules that can bind and be internalized.[10]
-
Impaired Internalization Machinery: Defects in the endocytic pathway, such as alterations in clathrin-mediated endocytosis, can hinder the uptake of the ADC-antigen complex.[18]
-
Enhanced Recycling: Instead of being trafficked to the lysosome for degradation, the ADC-antigen complex may be recycled back to the cell surface, preventing payload release.[9][12] Rab proteins play a crucial role in regulating this process.[9][12]
-
Defective Lysosomal Function: Alterations in lysosomal pH or reduced activity of lysosomal proteases can lead to incomplete linker cleavage and payload release.[10]
Troubleshooting Guides
This section provides solutions to common problems encountered during ADC internalization and lysosomal trafficking experiments.
| Problem | Possible Cause | Suggested Solution |
| Low or no ADC internalization observed. | Poor antibody binding. | - Verify antibody affinity and specificity for the target antigen. - Ensure the antibody recognizes the extracellular domain of a surface-expressed antigen.[1] - Titrate the antibody concentration to find the optimal binding conditions. |
| Inefficient internalization of the target antigen. | - Select a target antigen known to have a high internalization rate.[2][19] - Consider using bispecific antibodies that can bind to a second, rapidly internalizing antigen to facilitate uptake.[20] | |
| Cell line not expressing the target antigen. | - Confirm target antigen expression levels in the chosen cell line using techniques like flow cytometry or western blotting. | |
| Experimental artifacts. | - Optimize incubation time and temperature. Internalization is an active process that occurs at 37°C but is inhibited at 4°C.[21] - Use appropriate controls, such as an isotype control antibody, to account for non-specific uptake.[17] | |
| Internalized ADC does not co-localize with lysosomes. | ADC is being recycled back to the cell surface. | - Investigate the involvement of recycling endosome markers (e.g., Rab11).[9] - Consider engineering the ADC to target a protein that is more efficiently routed to the lysosome.[13][17] |
| Trafficking pathway is slow or stalled. | - Extend the incubation time to allow for complete trafficking to the lysosome.[15] - Analyze co-localization with early and late endosome markers (e.g., EEA1, Rab7) to pinpoint the trafficking block. | |
| Low payload release despite lysosomal co-localization. | Inefficient linker cleavage. | - Ensure the linker is susceptible to cleavage by lysosomal proteases (e.g., Val-Cit linkers for cathepsin B).[16][22][23] - Verify the presence and activity of the relevant proteases in the chosen cell line. |
| Payload is not stable in the lysosomal environment. | - Assess the stability of the payload at low pH and in the presence of lysosomal enzymes. | |
| Non-cleavable linker used with an antibody that is not efficiently degraded. | - For ADCs with non-cleavable linkers, payload release depends on the complete degradation of the antibody backbone in the lysosome.[24] Ensure the chosen antibody is susceptible to lysosomal proteolysis. |
Experimental Protocols
1. Antibody Internalization Assay using pH-sensitive Dyes
This protocol describes a common method to quantify ADC internalization using a pH-sensitive dye like pHrodo, which fluoresces brightly in the acidic environment of endosomes and lysosomes.[25]
-
Materials:
-
ADC labeled with a pH-sensitive dye (e.g., pHrodo Red).
-
Target cells expressing the antigen of interest.
-
Control cells (not expressing the antigen).
-
Isotype control antibody labeled with the same dye.
-
Cell culture medium.
-
Flow cytometer or high-content imaging system.
-
-
Procedure:
-
Seed target and control cells in a 96-well plate and culture overnight.
-
Prepare serial dilutions of the labeled ADC and isotype control antibody in cell culture medium.
-
Remove the culture medium from the cells and add the antibody dilutions.
-
Incubate the plate at 37°C and 5% CO2 for the desired time course (e.g., 1, 4, 8, 24 hours). A parallel plate can be incubated at 4°C as a negative control for internalization.
-
For flow cytometry, wash the cells with cold PBS, detach them using a non-enzymatic cell dissociation buffer, and resuspend in FACS buffer.
-
For imaging, wash the cells with PBS and add fresh medium or a suitable imaging buffer.
-
Acquire data using a flow cytometer or a high-content imaging system, measuring the fluorescence intensity in the appropriate channel.
-
Analyze the data to quantify the increase in fluorescence over time, which corresponds to the extent of internalization.
-
2. Lysosomal Co-localization Assay by Immunofluorescence
This protocol allows for the visualization of ADC trafficking to the lysosome.
-
Materials:
-
ADC labeled with a fluorescent dye (e.g., Alexa Fluor 488).
-
Target cells.
-
Primary antibody against a lysosomal marker (e.g., LAMP1).
-
Secondary antibody conjugated to a different fluorescent dye (e.g., Alexa Fluor 647).
-
Fixation and permeabilization buffers.
-
DAPI for nuclear staining.
-
Confocal microscope.
-
-
Procedure:
-
Seed cells on glass coverslips in a 24-well plate and allow them to adhere overnight.
-
Treat the cells with the fluorescently labeled ADC for various time points (e.g., 1, 4, 24 hours) at 37°C.
-
Wash the cells with PBS and fix them with 4% paraformaldehyde.
-
Permeabilize the cells with a buffer containing a detergent like Triton X-100 or saponin.
-
Block non-specific binding sites with a blocking buffer (e.g., PBS with 5% BSA).
-
Incubate the cells with the primary antibody against the lysosomal marker.
-
Wash and incubate with the fluorescently labeled secondary antibody and DAPI.
-
Mount the coverslips on microscope slides.
-
Image the cells using a confocal microscope, acquiring images in the channels for the ADC, the lysosomal marker, and the nucleus.
-
Analyze the images for co-localization between the ADC signal and the lysosomal marker signal, which will appear as an overlay of the two colors (e.g., yellow if the ADC is green and the lysosome is red).[21]
-
3. In Vitro Lysosomal Catabolism Assay
This assay assesses the release of the payload from the ADC in a simulated lysosomal environment.[26][27]
-
Materials:
-
ADC.
-
Isolated lysosomes (commercially available or prepared from cell/tissue lysates).[28]
-
Lysosomal extraction buffer.
-
Incubation buffer (e.g., citrate buffer, pH 5.0).
-
LC-MS/MS system.
-
-
Procedure:
-
Incubate the ADC with the isolated lysosomal fraction in the incubation buffer at 37°C for different time points.
-
Stop the reaction at each time point, for example, by adding a quenching solution or by snap-freezing.
-
Process the samples to extract the released payload and any catabolites.
-
Analyze the samples by LC-MS/MS to identify and quantify the released payload and catabolites.
-
The rate of payload release can be determined by plotting its concentration against time.
-
Visualizations
Caption: Workflow of ADC binding, internalization, and payload release.
Caption: A logical guide for troubleshooting poor ADC internalization.
References
- 1. Understanding ADCs: An Introduction to Targets | AxisPharm [axispharm.com]
- 2. Key Points of ADC Optimization Strategy – Creative Biolabs ADC Blog [creative-biolabs.com]
- 3. Target Antigen Attributes and Their Contributions to Clinically Approved Antibody-Drug Conjugates (ADCs) in Haematopoietic and Solid Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ADC antibody internalization assay-DIMA BIOTECH [dimabio.com]
- 5. Antibody-Drug Conjugates: Possibilities and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 6. reactionbiology.com [reactionbiology.com]
- 7. Unlocking the Secrets of Antibody-Drug Conjugates: Inside the World of Antibody Internalization - DIMA Biotechnology [dimabio.com]
- 8. youtube.com [youtube.com]
- 9. Intracellular trafficking of new anticancer therapeutics: antibody–drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ADC Drugs: Some Challenges To Be Solved | Biopharma PEG [biochempeg.com]
- 11. Implications of receptor-mediated endocytosis and intracellular trafficking dynamics in the development of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 12. tandfonline.com [tandfonline.com]
- 13. Improved Lysosomal Trafficking Can Modulate the Potency of Antibody Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. iphasebiosci.com [iphasebiosci.com]
- 15. researchgate.net [researchgate.net]
- 16. Lysosomal-Cleavable Peptide Linkers in Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 17. 2024.sci-hub.cat [2024.sci-hub.cat]
- 18. Impact of Endocytosis Mechanisms for the Receptors Targeted by the Currently Approved Antibody-Drug Conjugates (ADCs)—A… [ouci.dntb.gov.ua]
- 19. Improving intracellular delivery of an antibody-drug conjugate targeting carcinoembryonic antigen increases efficacy at clinically relevant doses in-vivo - American Chemical Society [acs.digitellinc.com]
- 20. researchgate.net [researchgate.net]
- 21. creative-biolabs.com [creative-biolabs.com]
- 22. 2024.sci-hub.box [2024.sci-hub.box]
- 23. pubs.acs.org [pubs.acs.org]
- 24. Factors Affecting the Pharmacology of Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Antibody Internalization | Thermo Fisher Scientific - SG [thermofisher.com]
- 26. LC/MS Methods for Studying Lysosomal ADC Catabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. LC/MS Methods for Studying Lysosomal ADC Catabolism | Springer Nature Experiments [experiments.springernature.com]
- 28. bioivt.com [bioivt.com]
Validation & Comparative
Glucuronide vs. Peptide Linkers in Antibody-Drug Conjugates: A Comparative Guide on In Vivo Stability and Efficacy
For researchers, scientists, and drug development professionals, the choice of linker in an antibody-drug conjugate (ADC) is a critical determinant of its therapeutic index. This guide provides an objective comparison of two prominent cleavable linkers: glucuronide and peptide linkers, focusing on their in vivo stability and efficacy, supported by experimental data and detailed methodologies.
The linker, which connects the monoclonal antibody to the cytotoxic payload, must remain stable in systemic circulation to minimize off-target toxicity and effectively release the payload within the target tumor cells.[1] Glucuronide and peptide linkers achieve this through distinct enzymatic cleavage mechanisms, which dictates their stability, efficacy, and bystander effect profiles.
Quantitative Comparison of Linker Performance
The following table summarizes key quantitative data comparing the in vivo performance of glucuronide and peptide linkers in ADCs.
| Parameter | Glucuronide Linker | Peptide Linker (e.g., Val-Cit) | Key Findings & References |
| Plasma Stability | High | Variable; can be susceptible to premature cleavage by extracellular proteases. | Glucuronide linkers exhibit high plasma stability, with an extrapolated half-life of 81 days in rat plasma.[2] They are stable in circulation due to the low activity of β-glucuronidase outside of cells.[3] In contrast, some peptide linkers, like Val-Cit, can be prematurely cleaved by enzymes such as neutrophil elastase, leading to off-target payload release and potential toxicities like myelosuppression.[4] Tandem-cleavage linkers, which incorporate a glucuronide moiety to protect a dipeptide, show dramatically improved stability in rat serum compared to standard peptide linkers.[4][5] |
| In Vivo Efficacy | High | High | Both linker types can produce highly efficacious ADCs. In a head-to-head comparison in a xenograft mouse model, ADCs with β-glucuronide linkers were more efficacious than those with Val-Cit linkers at the same drug-to-antibody ratio (DAR) of 4.[2] Tandem-cleavage linkers combining glucuronide and peptide elements have demonstrated better efficacy than the benchmark vedotin (a Val-Cit containing ADC) in a non-Hodgkin lymphoma xenograft model.[6] |
| Maximum Tolerated Dose (MTD) | Similar to or lower than peptide linkers in some studies. | Generally well-established. | Interestingly, in one study, the MTD of a Val-Cit ADC was higher than that of a β-glucuronic acid linker ADC, the reasons for which are not fully clear.[2] However, another study showed that a glucuronide-MMAF conjugate was well-tolerated at high doses.[7] |
| Hydrophilicity & Aggregation | High | Lower | The hydrophilic nature of the glucuronide moiety significantly reduces the aggregation of ADCs, especially those with hydrophobic payloads and high DARs.[3][8][9] For instance, at a DAR of 8, glucuronide-linked ADCs with camptothecin showed less than 5% aggregation, compared to over 80% for Val-Cit-containing ADCs.[2] |
| Bystander Effect | Capable | Capable | Both linker types can elicit a bystander effect, where the released payload diffuses out of the target cell and kills neighboring antigen-negative tumor cells.[10][11] In a mixed tumor xenograft model, a β-glucuronide MMAE ADC and a Val-Cit-MMAE ADC were equally active in reducing overall tumor volume, suggesting comparable bystander effects in that model.[2] |
Cleavage Mechanisms and Signaling Pathways
The distinct cleavage mechanisms of glucuronide and peptide linkers are central to their performance.
Caption: Intracellular cleavage pathways of glucuronide and peptide linkers.
Glucuronide linkers are cleaved by β-glucuronidase, an enzyme abundant in the lysosomal compartment and the tumor microenvironment but with low activity in systemic circulation.[3][8] This ensures that the payload is preferentially released at the tumor site. Peptide linkers, such as the widely used valine-citrulline (Val-Cit) dipeptide, are designed to be substrates for lysosomal proteases like cathepsin B.[10][12]
Experimental Workflows and Protocols
The evaluation of linker stability and ADC efficacy involves a series of in vitro and in vivo experiments.
Caption: General experimental workflow for ADC linker evaluation.
Key Experimental Protocols
1. In Vitro Plasma Stability Assay:
-
Objective: To assess the stability of the ADC and the rate of premature payload release in plasma.
-
Methodology:
-
The ADC is incubated in plasma (e.g., human, rat, mouse) at 37°C for a defined period (e.g., up to 7 days).[13][14]
-
At various time points, aliquots are taken.
-
The amount of conjugated antibody and released payload are quantified.
-
Quantification of Conjugated Antibody: An ELISA-based assay can be used to measure the amount of antibody still conjugated to the drug.[4][13]
-
Quantification of Released Payload: The plasma sample is processed to extract the free payload. The concentration of the released payload is then determined using liquid chromatography-mass spectrometry (LC-MS).[13][15]
-
The stability is often reported as the percentage of ADC remaining or the half-life of the conjugate in plasma.
-
2. In Vitro Cell Viability Assay:
-
Objective: To determine the potency of the ADC against antigen-positive and antigen-negative cancer cell lines.
-
Methodology:
-
Cancer cell lines are seeded in 96-well plates.
-
Cells are treated with serial dilutions of the ADC, free payload, or a non-targeting control ADC.
-
After a set incubation period (e.g., 72-96 hours), cell viability is assessed using a colorimetric or luminescent assay (e.g., CellTiter-Glo®).[4]
-
The half-maximal inhibitory concentration (IC50) is calculated to determine the potency of the ADC.
-
3. In Vivo Xenograft Efficacy Study:
-
Objective: To evaluate the anti-tumor activity of the ADC in a living organism.
-
Methodology:
-
Immunocompromised mice are subcutaneously implanted with human tumor xenografts (either cell line-derived or patient-derived).
-
Once tumors reach a palpable size, mice are randomized into treatment groups (e.g., vehicle control, ADC, non-targeting ADC).
-
A single or multiple doses of the ADC are administered intravenously.
-
Tumor volume and body weight are measured regularly (e.g., twice weekly) for a specified duration.
-
Efficacy is determined by comparing the tumor growth in the ADC-treated groups to the control group. Key metrics include tumor growth inhibition (TGI) and complete or partial tumor regressions.[5]
-
4. In Vivo Tolerability (Maximum Tolerated Dose - MTD) Study:
-
Objective: To determine the highest dose of the ADC that can be administered without causing unacceptable levels of toxicity.
-
Methodology:
-
Healthy rodents (e.g., rats or mice) are administered escalating doses of the ADC.
-
Animals are monitored for clinical signs of toxicity, changes in body weight, and mortality for a defined period.
-
At the end of the study, blood samples are collected for hematology and clinical chemistry analysis, and major organs are examined for histopathological changes.
-
The MTD is defined as the highest dose that does not cause significant toxicity or more than a certain percentage of body weight loss.[2]
-
Conclusion
Both glucuronide and peptide linkers are effective options for the development of ADCs. Glucuronide linkers offer the distinct advantages of high plasma stability and hydrophilicity, which can be particularly beneficial for ADCs with hydrophobic payloads or a high drug-to-antibody ratio. Peptide linkers, while potentially more susceptible to premature cleavage in some preclinical models, have a long-standing clinical track record. The development of tandem-cleavage linkers that combine both motifs highlights a promising strategy to harness the strengths of both technologies, potentially leading to ADCs with an improved therapeutic index. The choice between these linkers should be guided by the specific characteristics of the antibody, payload, and target indication, and validated through rigorous preclinical evaluation as outlined in this guide.
References
- 1. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. www-spring.ch.cam.ac.uk [www-spring.ch.cam.ac.uk]
- 3. β-Glucuronide Linkers | Enzymatically Cleavable ADC Technology for Enhanced Stability - Creative Biolabs [creativebiolabs.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. Expanded Utility of the β-Glucuronide Linker: ADCs That Deliver Phenolic Cytotoxic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. The common types of linkers in ADC drugs and their cleavage mechanisms in vivo [creativebiomart.net]
- 11. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 12. pyxisoncology.com [pyxisoncology.com]
- 13. ADC Plasma Stability Analysis Service - Creative Biolabs [creative-biolabs.com]
- 14. High-Throughput, Multispecies, Parallelized Plasma Stability Assay for the Determination and Characterization of Antibody–Drug Conjugate Aggregation and Drug Release - PMC [pmc.ncbi.nlm.nih.gov]
- 15. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
Head-to-head comparison of novel exatecan ADCs with Trastuzumab deruxtecan (T-DXd).
A comparative analysis of novel exatecan-based antibody-drug conjugates (ADCs) against the benchmark therapeutic, Trastuzumab deruxtecan (T-DXd), reveals a rapidly evolving landscape in targeted cancer therapy. These next-generation ADCs leverage the potent topoisomerase I inhibitor payload, exatecan, or its derivatives, to elicit powerful anti-tumor effects. This guide provides a head-to-head comparison of their structural components, mechanisms of action, preclinical and clinical data, and the experimental protocols used for their evaluation.
The Benchmark: Trastuzumab Deruxtecan (Enhertu®)
Trastuzumab deruxtecan (T-DXd) is a HER2-directed ADC that has demonstrated significant efficacy in HER2-positive and even HER2-low expressing tumors.[1][2][3] Its structure consists of the anti-HER2 antibody Trastuzumab, a tetrapeptide-based cleavable linker, and a potent topoisomerase I inhibitor payload, deruxtecan (DXd), with a high drug-to-antibody ratio (DAR) of approximately 8.[4] A key feature of T-DXd is its potent bystander effect, where the membrane-permeable DXd payload can diffuse into and kill neighboring tumor cells, regardless of their HER2 expression status.[1][2][4][5]
Novel Exatecan ADCs: A New Wave of Targeted Therapies
Several novel exatecan-based ADCs are in clinical development, targeting a range of tumor-associated antigens. These ADCs utilize the same deruxtecan (DXd) technology platform, featuring a stable linker and a potent topoisomerase I inhibitor payload, but are directed against different targets.[6][7]
-
Patritumab Deruxtecan (HER3-DXd): This ADC targets HER3, a receptor tyrosine kinase implicated in tumor progression and resistance to therapy, particularly in non-small cell lung cancer (NSCLC) and breast cancer.[8][9][10] Like T-DXd, it is designed to deliver the DXd payload to HER3-expressing cells.[8][9]
-
Datopotamab Deruxtecan (Dato-DXd): Dato-DXd is directed against TROP2, a cell surface glycoprotein that is highly expressed in various epithelial tumors, including NSCLC and breast cancer.[11][12] Preclinical studies have shown its potent antitumor activity in TROP2-expressing xenograft models.[12]
-
Ifinatamab Deruxtecan (I-DXd; DS-7300): This ADC targets B7-H3, a transmembrane immunoregulatory protein overexpressed in a wide range of solid tumors, including small cell lung cancer (SCLC) and castration-resistant prostate cancer (CRPC).[6][7] Early clinical data have shown promising antitumor activity in heavily pretreated patient populations.[6][13][14]
Head-to-Head Comparison: Structural and Mechanistic Overview
| Feature | Trastuzumab Deruxtecan (T-DXd) | Patritumab Deruxtecan (HER3-DXd) | Datopotamab Deruxtecan (Dato-DXd) | Ifinatamab Deruxtecan (I-DXd) |
| Target Antigen | HER2[1] | HER3[8][9] | TROP2[11][12] | B7-H3[6][7] |
| Antibody | Trastuzumab (Humanized IgG1) | Patritumab (Fully Human IgG1)[10] | Datopotamab (Humanized IgG1)[11] | Ifinatamab (Humanized IgG1) |
| Payload | Deruxtecan (DXd) - Exatecan derivative[4] | Deruxtecan (DXd) - Exatecan derivative[9] | Deruxtecan (DXd) - Exatecan derivative[11] | Deruxtecan (DXd) - Exatecan derivative[6] |
| Linker | Tetrapeptide-based cleavable linker[4] | Tetrapeptide-based cleavable linker[10] | Tetrapeptide-based cleavable linker[11] | Tetrapeptide-based cleavable linker[7] |
| DAR | ~8[4] | ~8[15] | 4[11] | Not specified |
| Key Mechanism | HER2 binding, internalization, payload release, DNA damage, bystander effect.[1][4] | HER3 binding, internalization, payload release, DNA damage, bystander effect.[8][9] | TROP2 binding, internalization, payload release, DNA damage, bystander effect.[11][12] | B7-H3 binding, internalization, payload release, DNA damage, bystander effect.[7] |
Preclinical Efficacy: A Comparative Look
Direct head-to-head preclinical studies are limited. However, data from individual studies on various cancer cell lines and xenograft models demonstrate the potent anti-tumor activity of these novel ADCs.
| ADC | Cancer Model | Key Findings |
| Patritumab Deruxtecan (HER3-DXd) | Breast Cancer Cells (HER3 mutant) | Inhibited the growth of both wild-type and mutant HER3-expressing cells, irrespective of HER2 overexpression.[10] |
| Datopotamab Deruxtecan (Dato-DXd) | Ovarian Cancer Cell Lines | Demonstrated higher sensitivity in TROP2 overexpressing cell lines and significant bystander killing.[16] |
| Endometrial Cancer Xenografts | Showed impressive tumor growth inhibition in chemotherapy-resistant models.[11][17] | |
| Ifinatamab Deruxtecan (I-DXd) | Pediatric Solid Tumor PDX | Induced objective responses in multiple B7-H3 expressing patient-derived xenograft models.[18] |
Clinical Data Summary
While direct comparative trials are not yet available, early clinical data provides insights into the potential of these novel ADCs.
| ADC | Trial Phase (Selected) | Cancer Type | Objective Response Rate (ORR) |
| Trastuzumab Deruxtecan (T-DXd) | Phase 3 (DESTINY-Breast03) | HER2+ Metastatic Breast Cancer | 79.7% |
| Patritumab Deruxtecan (HER3-DXd) | Phase 2 | EGFR-mutated NSCLC | 39%[15] |
| Ifinatamab Deruxtecan (I-DXd) | Phase 1/2 | Small Cell Lung Cancer (SCLC) | 52.4%[13][14] |
| Phase 1/2 | Esophageal Squamous Cell Carcinoma (ESCC) | 33.3%[6] |
Signaling Pathways and Experimental Workflows
General Mechanism of Action for Deruxtecan-based ADCs
Caption: General mechanism of action for deruxtecan-based ADCs.
Experimental Workflow: In Vitro Cytotoxicity Assay
Caption: Workflow for a typical in vitro cytotoxicity (IC50) assay.
Experimental Protocols
In Vitro Cytotoxicity Assay (MTT-based)
This protocol is a synthesized representation for determining the half-maximal inhibitory concentration (IC50) of an ADC.
-
Cell Seeding:
-
Harvest antigen-positive (e.g., BT-474 for HER2) and antigen-negative (e.g., MCF-7 for HER2) cells.[19]
-
Seed cells into 96-well plates at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 50 µL of culture medium.[20][21]
-
Include wells with medium only to serve as a blank control.[20]
-
Incubate the plates overnight at 37°C with 5% CO2 to allow for cell attachment.[20][21]
-
-
ADC Treatment:
-
Prepare serial dilutions of the ADC and a non-binding control ADC in culture medium.
-
Add 50 µL of the diluted ADC solutions to the respective wells, resulting in a final volume of 100 µL.
-
Incubate the plates for a period of 48 to 144 hours at 37°C with 5% CO2.[20]
-
-
Viability Assessment (MTT Assay):
-
Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.[20]
-
Add 20 µL of the MTT solution to each well and incubate for 1-4 hours at 37°C, allowing viable cells to form formazan crystals.[20]
-
Add 100 µL of a solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[20]
-
Incubate the plate overnight in the dark at 37°C.[20]
-
-
Data Analysis:
-
Read the absorbance of each well at 570 nm using a microplate reader.[20]
-
Subtract the average absorbance of the blank wells from all other readings.
-
Calculate the percentage of cell viability for each ADC concentration relative to untreated control cells.
-
Plot the percent viability against the logarithm of the ADC concentration and use a non-linear regression model to determine the IC50 value.
-
In Vivo Tumor Xenograft Model
This protocol outlines a general procedure for evaluating ADC efficacy in a mouse model.
-
Model Establishment:
-
Select an appropriate immunodeficient mouse strain (e.g., nude or SCID mice).
-
Subcutaneously inject a suspension of human tumor cells (e.g., 5 x 10^6 cells in PBS and Matrigel) into the flank of each mouse.[22]
-
Alternatively, patient-derived tumor fragments can be implanted to create patient-derived xenograft (PDX) models.[23][24]
-
Monitor the mice regularly until tumors reach a palpable, measurable size (e.g., 100-200 mm³).
-
-
Treatment Administration:
-
Randomize mice into treatment groups (e.g., vehicle control, non-binding ADC, T-DXd, novel exatecan ADC).
-
Administer the ADCs, typically via intravenous (i.v.) injection, at specified dose levels and schedules (e.g., once every 3 weeks).[22]
-
-
Efficacy Monitoring:
-
Measure tumor volume using calipers two to three times per week. Tumor volume is often calculated using the formula: (Length x Width²)/2.
-
Monitor the body weight of the mice as an indicator of systemic toxicity.
-
At the end of the study (based on tumor size limits or a predetermined time point), euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histology, biomarker analysis).[22]
-
-
Data Analysis:
-
Plot the mean tumor volume for each group over time to visualize tumor growth inhibition.
-
Calculate metrics such as Tumor Growth Inhibition (TGI) percentage and assess for statistical significance between treatment and control groups.
-
In Vitro Bystander Effect Assay (Co-culture Method)
This protocol is designed to assess the ability of an ADC to kill antigen-negative cells when they are in the presence of antigen-positive cells.[25][26]
-
Cell Preparation:
-
Co-culture Seeding:
-
Seed the Ag+ and Ag- cells together in the same wells of a 96-well plate at a defined ratio (e.g., 1:1).[27]
-
Include control wells with only Ag+ cells or only Ag- cells.
-
Incubate overnight to allow for cell attachment.
-
-
ADC Treatment:
-
Treat the co-cultures and single-culture controls with the ADC at a concentration that is highly cytotoxic to the Ag+ cells but has minimal direct effect on the Ag- cells.[28]
-
Incubate for an appropriate duration (e.g., 72-120 hours).
-
-
Analysis:
-
Use an imaging cytometer or a fluorescence-enabled plate reader to count the number of viable fluorescent (Ag-) cells.
-
The reduction in the number of viable Ag- cells in the co-culture wells compared to the Ag- only control wells indicates the bystander killing effect.[27][28]
-
Alternatively, conditioned media from ADC-treated Ag+ cells can be transferred to Ag- cells to assess the effect of the released payload.[25][26]
-
References
- 1. researchgate.net [researchgate.net]
- 2. What is the mechanism of action of Fam-trastuzumab deruxtecan-NXKI? [synapse.patsnap.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Mechanism of Action | ENHERTU® (fam-trastuzumab deruxtecan-nxki) [enhertuhcp.com]
- 5. The Bystander Effect of ADCs | Biopharma PEG [biochempeg.com]
- 6. "Ifinatamab deruxtecan (I-DXd; DS-7300) in patients with advanced solid" by M. R. Patel, T. Doi et al. [scholarlycommons.henryford.com]
- 7. Antibody-Drug Conjugate Ifinatamab Deruxtecan Shows Robust Activity in Refractory Small Cell Lung Cancer - The ASCO Post [ascopost.com]
- 8. assaygenie.com [assaygenie.com]
- 9. What is Patritumab Deruxtecan used for? [synapse.patsnap.com]
- 10. Patritumab deruxtecan (HER3-DXd), a novel HER3 directed antibody drug conjugate, exhibits in vitro activity against breast cancer cells expressing HER3 mutations with and without HER2 overexpression - PMC [pmc.ncbi.nlm.nih.gov]
- 11. aacrjournals.org [aacrjournals.org]
- 12. aacrjournals.org [aacrjournals.org]
- 13. targetedonc.com [targetedonc.com]
- 14. onclive.com [onclive.com]
- 15. aacrjournals.org [aacrjournals.org]
- 16. Preclinical activity of datopotamab deruxtecan, a novel TROP2 directed antibody-drug conjugate targeting trophoblast cell-surface antigen 2 (TROP2) in ovarian carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Preclinical Activity of Datopotamab Deruxtecan (Dato-DXd), an Antibody-Drug Conjugate Targeting TROP2, in Poorly Differentiated Endometrial Carcinomas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. Determination of ADC Cytotoxicity - Creative Biolabs [creative-biolabs.com]
- 21. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. mdpi.com [mdpi.com]
- 24. Protocol to generate a patient derived xenograft model of acquired resistance to immunotherapy in humanized mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. agilent.com [agilent.com]
- 26. aacrjournals.org [aacrjournals.org]
- 27. jitc.bmj.com [jitc.bmj.com]
- 28. Quantitative Characterization of In Vitro Bystander Effect of Antibody-Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
Preclinical Efficacy and Toxicology of Mal-Gly-PAB-Exatecan-D-glucuronic Acid ADCs: A Comparative Guide
This guide provides a comparative analysis of the preclinical efficacy and toxicology of Antibody-Drug Conjugates (ADCs) utilizing the Mal-Gly-PAB-Exatecan-D-glucuronic acid linker-payload system. As direct preclinical data for this specific construct is limited in the public domain, this guide draws upon published data from structurally similar exatecan-based ADCs with cleavable linkers, including those with glucuronide and peptide-PABC components, to provide a comprehensive overview for researchers, scientists, and drug development professionals.
Mechanism of Action: A Multi-Step Process for Targeted Drug Delivery
The this compound ADC leverages a multi-component system to achieve targeted delivery of the potent topoisomerase I inhibitor, exatecan, to cancer cells. The maleimide (Mal) group allows for covalent conjugation to cysteine residues on the antibody. The glycine (Gly) and p-aminobenzyl alcohol (PAB) components form a self-immolative spacer. The D-glucuronic acid moiety acts as a hydrophilic trigger for cleavage by the lysosomal enzyme β-glucuronidase, which is often overexpressed in the tumor microenvironment. Upon internalization of the ADC and cleavage of the glucuronide and peptide bonds, the PAB spacer self-immolates to release the active exatecan payload, which then induces DNA damage and apoptosis in the target cancer cell.
Preclinical Efficacy: A Comparative Overview
The preclinical efficacy of exatecan-based ADCs is typically evaluated through in vitro cytotoxicity assays and in vivo xenograft models. While specific data for the this compound ADC is not publicly available, the following tables summarize representative data from exatecan ADCs with similar cleavable linkers, often compared to the clinically approved ADC, Trastuzumab Deruxtecan (T-DXd).
Table 1: Comparative In Vitro Cytotoxicity of Exatecan-Based ADCs
| ADC Construct | Target | Cell Line | IC50 (nM) | Reference |
| Trastuzumab-Exatecan (polysarcosine linker) | HER2 | NCI-N87 (Gastric Cancer) | ~0.17 | [1] |
| Trastuzumab-Exatecan (polysarcosine linker) | HER2 | SK-BR-3 (Breast Cancer) | ~0.05 | [1] |
| Trastuzumab-Deruxtecan (T-DXd) | HER2 | NCI-N87 (Gastric Cancer) | ~0.17 | [1] |
| Trastuzumab-Deruxtecan (T-DXd) | HER2 | SK-BR-3 (Breast Cancer) | ~0.05 | [1] |
| Anti-Claudin 18.2-Exatecan (glycan-linked) | Claudin 18.2 | Gastric Cancer CDX models | Not specified, but showed potent anti-tumor activity |
Table 2: Comparative In Vivo Efficacy of Exatecan-Based ADCs in Xenograft Models
| ADC Construct | Target | Xenograft Model | Dosing | Tumor Growth Inhibition (TGI) | Reference |
| Trastuzumab-Exatecan (polysarcosine linker) | HER2 | NCI-N87 | 1 mg/kg | Outperformed T-DXd | [1] |
| Trastuzumab-Deruxtecan (T-DXd) | HER2 | NCI-N87 | Not specified | Strong anti-tumor activity | [1] |
| Anti-ROR1-Exatecan (β-glucuronidase linker) | ROR1 | CDX, PDX models | Not specified | Efficacious | [2] |
| Anti-Claudin 18.2-Exatecan (glycan-linked) | Claudin 18.2 | Gastric, Lung, Pancreatic, Colorectal Cancer CDX models | Not specified | Specific, dose-dependent antitumor activity |
Bystander Effect: Killing Neighboring Tumor Cells
A key feature of ADCs with membrane-permeable payloads like exatecan is the "bystander effect," where the released payload can diffuse out of the target cell and kill adjacent, antigen-negative tumor cells. This is particularly important in treating heterogeneous tumors. Exatecan has been shown to have high membrane permeability, contributing to a potent bystander killing effect. This allows for a therapeutic effect even when not all tumor cells express the target antigen.
Preclinical Toxicology: A Preliminary Safety Profile
The toxicology of ADCs is a critical aspect of their preclinical evaluation. Studies in relevant animal models, typically non-human primates for antibody-based therapeutics, are conducted to determine the maximum tolerated dose (MTD) and identify potential organ toxicities. While a comprehensive GLP toxicology report for the this compound ADC is not publicly available, findings from similar exatecan-based ADCs provide some insights.
Table 3: Summary of Preclinical Toxicology Findings for Exatecan-Based ADCs
| ADC Construct | Species | Key Findings | Reference |
| Anti-ROR1-Exatecan (β-glucuronidase linker, SP11321) | Non-human primate | Well-tolerated up to 45 mg/kg in a multi-dose study. No observed neutropenia or thrombocytopenia. | [2] |
| Anti-ROR1-Exatecan (Cathepsin B cleavable linker, SP11322) | Non-human primate | Lung findings consistent with developing pneumonitis at 45 mg/kg. | [2] |
| Anti-Claudin 18.2-Exatecan (glycan-linked, IBI343) | Rhesus monkeys | Good safety profile with a highest non-severely toxic dose (HNSTD) of 30 mg/kg in a GLP study. |
Common toxicities associated with topoisomerase I inhibitors include gastrointestinal and hematological adverse events. The specific linker and antibody can also influence the toxicity profile.
Experimental Protocols
Detailed experimental protocols are crucial for the accurate assessment and comparison of ADCs. Below are representative protocols for key preclinical assays.
In Vitro Cytotoxicity Assay
-
Cell Culture: Culture target antigen-positive and -negative cancer cell lines in appropriate media.
-
Cell Seeding: Seed cells in 96-well plates at a predetermined density and allow them to adhere overnight.
-
ADC Treatment: Prepare serial dilutions of the ADC and a relevant isotype control ADC. Add the diluted ADCs to the cells and incubate for a period of 72 to 120 hours.
-
Viability Assessment: Measure cell viability using a commercially available assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay (Promega).
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) by fitting the dose-response data to a four-parameter logistic model using appropriate software (e.g., GraphPad Prism).
In Vivo Xenograft Efficacy Study
-
Animal Model: Use immunodeficient mice (e.g., NOD-SCID or NSG) for tumor cell line-derived xenografts (CDXs) or patient-derived xenografts (PDXs).
-
Tumor Implantation: Subcutaneously implant tumor cells or fragments into the flank of the mice.
-
Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume with calipers twice weekly.
-
Treatment: When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment groups. Administer the ADC, vehicle control, and any comparator ADCs intravenously at specified doses and schedules.
-
Efficacy Endpoints: Continue to monitor tumor volume and body weight. The primary efficacy endpoint is typically tumor growth inhibition (TGI). At the end of the study, tumors can be excised for further analysis.
Pharmacokinetic (PK) Analysis
-
Animal Model: Use a relevant species, often rodents for initial studies, followed by non-human primates.
-
Dosing: Administer a single intravenous dose of the ADC.
-
Sample Collection: Collect blood samples at various time points post-dose.
-
Sample Processing: Process blood to obtain plasma or serum.
-
Bioanalysis: Quantify the concentrations of total antibody, conjugated antibody (ADC), and unconjugated payload in the plasma/serum samples using methods such as ligand-binding assays (e.g., ELISA) or liquid chromatography-mass spectrometry (LC-MS).
-
Data Analysis: Use pharmacokinetic software (e.g., Phoenix WinNonlin) to calculate key PK parameters such as clearance, volume of distribution, and half-life.
GLP Toxicology Study
-
Species Selection: Select a relevant species that shows cross-reactivity with the antibody component of the ADC, typically a non-human primate.
-
Study Design: Conduct a repeat-dose study with multiple dose levels of the ADC and a control group. The duration of the study depends on the intended clinical dosing schedule.
-
Endpoints: Monitor clinical signs, body weight, food consumption, and ophthalmology. Collect blood for hematology and clinical chemistry analysis. At the end of the study, perform a full necropsy and histopathological examination of all major organs.
-
Toxicokinetics: Include a toxicokinetic component to assess the exposure to the ADC and its components at the different dose levels.
-
Data Evaluation: Analyze all data to identify any dose-limiting toxicities, the No Observed Adverse Effect Level (NOAEL), and the Maximum Tolerated Dose (MTD).
Visualizations
To further illustrate the concepts discussed, the following diagrams are provided in the DOT language for use with Graphviz.
Caption: Mechanism of action of a glucuronide-linker ADC.
References
Navigating the Pharmacokinetic Landscape of High-DAR Glucuronide-Linked ADCs: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the pharmacokinetic (PK) profile of antibody-drug conjugates (ADCs) is paramount to optimizing their therapeutic index. This guide provides a comparative analysis of high drug-to-antibody ratio (DAR) glucuronide-linked ADCs, offering insights into their performance against other ADC formats, supported by experimental data and detailed methodologies.
The therapeutic efficacy and safety of ADCs are intrinsically linked to their behavior within the body. High-DAR ADCs, while promising enhanced potency, often face challenges such as rapid clearance and increased toxicity due to the hydrophobicity of the payload. Glucuronide linkers have emerged as a robust solution, offering high stability in systemic circulation and enabling targeted drug release in the tumor microenvironment. This guide delves into the nuances of their PK profiles, providing a clear comparison with other ADC alternatives.
Comparative Pharmacokinetic Profiles
The following table summarizes the key pharmacokinetic parameters of high-DAR glucuronide-linked ADCs, such as trastuzumab deruxtecan (T-DXd) and sacituzumab govitecan (SG), in comparison to a lower-DAR ADC, ado-trastuzumab emtansine (T-DM1), which utilizes a non-cleavable linker.
| ADC (DAR) | Linker Type | Analyte | Clearance (CL) | Volume of Distribution (Vd/Vss) | Terminal Half-life (t½) | Species | Reference |
| Trastuzumab Deruxtecan (T-DXd) (≈8) | Glucuronide (Cleavable) | Intact ADC | 0.42 L/day | - | 5.7-5.8 days | Human | [1] |
| Total Antibody | 16.7-27.9 mL/min/kg | - | 3.2-5.3 days | Mouse | [2] | ||
| Intact ADC | 23.7-33.2 mL/min/kg | - | 2.9-4.5 days | Mouse | [2] | ||
| Sacituzumab Govitecan (SG) (≈7.6) | CL2A (Hydrolyzable Carbonate) | Intact ADC | 0.13 L/h (12% CV) | 3.6 L | 23.4 hours | Human | [3] |
| Free SN-38 | - | - | 17.6 hours | Human | [3] | ||
| Ado-Trastuzumab Emtansine (T-DM1) (≈3.5) | Thioether (Non-cleavable) | ADC | 0.619 - 0.926 L/day | 10.8 L | 13.0 - 16.8 days | Human | [4] |
Note: Direct comparison of clearance values between species (e.g., mL/min/kg in mouse vs. L/day or L/h in human) requires careful interpretation and allometric scaling.
High-DAR glucuronide-linked ADCs like T-DXd exhibit a relatively long half-life, which is a desirable characteristic for maintaining therapeutic concentrations.[1] Studies in mice have shown that the clearance of T-DXd is comparable across different levels of HER2 expression, suggesting that the target antigen density may not significantly alter its systemic clearance.[2] Sacituzumab govitecan, another high-DAR ADC, also demonstrates a predictable pharmacokinetic profile in human patients.[3] In contrast, lower DAR ADCs like T-DM1 generally exhibit longer half-lives.[4] The choice of linker and payload significantly influences these parameters. The hydrophilic nature of the glucuronide linker can help to mitigate the increased hydrophobicity and potential for aggregation associated with high DAR, contributing to a more favorable PK profile.[]
Experimental Protocols
The characterization of ADC pharmacokinetics involves a multi-faceted approach, encompassing both in vitro and in vivo studies. Below are detailed methodologies for key experiments.
In Vivo Pharmacokinetic Study in Mice
Objective: To determine the pharmacokinetic profile of a high-DAR glucuronide-linked ADC in a murine model.
Methodology:
-
Animal Model: Female athymic nude mice are implanted with tumor xenografts expressing the target antigen.[6]
-
Dosing: A single intravenous (IV) dose of the ADC is administered to the mice, typically at a concentration of 5-10 mg/kg.[6][7]
-
Sample Collection: Blood samples are collected at various time points post-injection (e.g., 10 minutes, 6 hours, 24 hours, 72 hours, and 168 hours) via cardiac puncture or tail vein bleeding.[6] Tissues of interest (tumor, liver, spleen, etc.) are also harvested at these time points.[8]
-
Sample Processing: Plasma is separated from whole blood by centrifugation. Tissues are homogenized to prepare lysates.
-
Bioanalysis: The concentrations of different ADC analytes (total antibody, conjugated antibody, and free payload) are quantified using validated bioanalytical methods.[8][9]
Bioanalytical Methods
The accurate quantification of different ADC components in biological matrices is crucial for understanding its PK profile.
1. Total Antibody Quantification (Ligand-Binding Assay - ELISA):
-
Principle: This assay measures the concentration of all antibody species, regardless of whether they are conjugated to the drug.
-
Procedure:
-
Microtiter plates are coated with the target antigen to capture the ADC.
-
Plasma samples containing the ADC are added to the wells.
-
A secondary antibody that recognizes the antibody portion of the ADC (e.g., anti-human IgG) and is conjugated to an enzyme (e.g., HRP) is added.
-
A substrate is added, and the resulting colorimetric or fluorescent signal is measured, which is proportional to the total antibody concentration.[10]
-
2. Conjugated Antibody Quantification (Ligand-Binding Assay - ELISA):
-
Principle: This assay specifically measures the concentration of the antibody that is still conjugated to the cytotoxic payload.
-
Procedure:
-
Microtiter plates are coated with an anti-payload antibody to capture the ADC.
-
Plasma samples are added to the wells.
-
A secondary antibody that recognizes the antibody portion of the ADC and is enzyme-conjugated is used for detection.
-
The signal is measured, which corresponds to the concentration of the conjugated antibody.[10]
-
3. Free Payload Quantification (LC-MS/MS):
-
Principle: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is used to quantify the concentration of the unconjugated (free) cytotoxic drug in plasma.
-
Procedure:
-
Plasma samples are subjected to protein precipitation to remove large molecules.
-
The supernatant is injected into an LC system for separation of the payload from other plasma components.
-
The separated payload is then ionized and detected by a mass spectrometer, providing a highly sensitive and specific quantification.[8][10]
-
Visualizing the Pathways and Processes
To better illustrate the concepts discussed, the following diagrams have been generated using the Graphviz (DOT language).
References
- 1. mdpi.com [mdpi.com]
- 2. Quantitative evaluation of trastuzumab deruxtecan pharmacokinetics and pharmacodynamics in mouse models of varying degrees of HER2 expression - PMC [pmc.ncbi.nlm.nih.gov]
- 3. For HCP's | Trodelvy® (sacituzumab govitecan-hziy) Pharmacokinetics [askgileadmedical.com]
- 4. researchgate.net [researchgate.net]
- 6. PK/PD of Positively Charged ADC in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. youtube.com [youtube.com]
- 9. Pharmacokinetics and Pharmacodynamics of Antibody-Drug Conjugates Administered via Subcutaneous and Intratumoral Routes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. In vivo testing of drug-linker stability - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating In Vivo Stability of Antibody-Drug Conjugates: A Comparative Guide for Rodent and Non-Human Primate Models
For researchers, scientists, and drug development professionals, understanding the in vivo stability of Antibody-Drug Conjugates (ADCs) is paramount for predicting their efficacy and safety profiles. This guide provides a comprehensive comparison of ADC stability assessment in commonly used preclinical models—rodents and non-human primates (NHPs)—supported by experimental data and detailed protocols.
The journey of an ADC from administration to its target cell is fraught with challenges that can impact its structural integrity and therapeutic efficacy. Premature release of the cytotoxic payload can lead to off-target toxicity, while degradation of the antibody component can compromise its targeting ability. Therefore, rigorous in vivo stability studies in relevant animal models are critical checkpoints in the ADC development pipeline.
Comparative In Vivo Stability: Rodent vs. Non-Human Primate Models
Rodent models, primarily mice and rats, are widely used in early-stage efficacy and toxicology studies due to their cost-effectiveness and availability. However, significant differences in plasma protein composition and enzymatic activity compared to humans can lead to discrepancies in ADC stability. Non-human primates, most commonly cynomolgus monkeys, are considered a more predictive model for human pharmacokinetics and are often employed in IND-enabling toxicology studies.[1]
Key differences in ADC metabolism have been observed between species. For instance, some studies have shown that rodent plasma can lead to higher levels of free payload compared to human or monkey plasma, potentially due to the presence of specific enzymes like carboxylesterase 1c in mice that can cleave certain linkers.[1][2] This highlights the importance of evaluating ADC stability across multiple species to better anticipate clinical outcomes.
Quantitative Data Summary
The following table summarizes key stability parameters for various ADCs in rodent and NHP models, showcasing the comparative performance and highlighting inter-species variability.
| ADC Analyte | Animal Model | Dosing | Key Findings | Reference |
| Total Antibody | Cynomolgus Monkey | Single IV doses (0.3, 1, 3 mg/kg) & multiple doses (3 or 5 mg/kg) | Well-described pharmacokinetic profiles for total antibody, conjugated ADC, and unconjugated payload. | [3][4] |
| Conjugated ADC (acMMAE) | Cynomolgus Monkey | Single IV doses (0.3, 1, 3 mg/kg) & multiple doses (3 or 5 mg/kg) | Conjugate is eliminated through both proteolytic degradation and deconjugation. | [3][4] |
| Unconjugated Payload (MMAE) | Cynomolgus Monkey | Single IV doses (0.03, 0.063 mg/kg) | Unconjugated payload in circulation is primarily released via proteolytic degradation of the conjugate. | [3][4] |
| ADC Aggregation (vc-MMAE ADCs) | Mouse Plasma (in vitro) | N/A | Median high molecular weight species (HMWS) of 26.0% after 6 days. | [1][5][6] |
| ADC Aggregation (vc-MMAE ADCs) | Rat Plasma (in vitro) | N/A | Median HMWS of 25.3% after 6 days. | [1][5][6] |
| ADC Aggregation (vc-MMAE ADCs) | Cynomolgus Monkey Plasma (in vitro) | N/A | Median HMWS of 20.3% after 6 days. | [1][5][6] |
| Payload Release (vc-MMAE ADCs) | Mouse Plasma (in vitro) | N/A | Rapid initial drug release, reaching a steady state relatively quickly. | [1] |
| Payload Release (vc-MMAE ADCs) | Rat, Monkey, Human Plasma (in vitro) | N/A | Slower but steadier formation of free drug compared to mouse plasma. | [1] |
| HER2 ADC (PF-06804103) | Mouse Tumor Xenograft | N/A | Tumor static concentrations ranged from 1.0 to 9.8 µg/mL. | [7][8] |
| HER2 ADC (T-DM1) | Mouse Tumor Xenograft | N/A | Tumor static concentrations ranged from 4.7 to 29 µg/mL. | [7][8] |
Visualizing the Process: Experimental Workflow and In Vivo Fate
To better illustrate the intricate processes involved in ADC stability assessment, the following diagrams outline a typical experimental workflow and the biological journey of an ADC.
Detailed Experimental Protocols
Accurate and reproducible data are the bedrock of ADC development. The following section outlines the key experimental methodologies for in vivo stability assessment.
Animal Dosing and Sample Collection
-
Animal Models:
-
Rodents: Mice (e.g., CD-1, BALB/c) or rats (e.g., Sprague-Dawley).
-
Non-Human Primates: Cynomolgus monkeys.
-
-
Administration: A single intravenous (IV) bolus dose of the ADC is typically administered. The dose levels are determined based on previous toxicity and efficacy studies.
-
Blood Sampling:
-
Serial blood samples are collected at predetermined time points (e.g., pre-dose, 5 minutes, 4, 12, 24, 72, 168, 336, 504, 672, 840, and 1008 hours post-dose).[4]
-
Blood is collected into tubes containing an anticoagulant (e.g., EDTA).
-
-
Sample Processing: Plasma or serum is isolated by centrifugation and stored at -80°C until analysis.
Bioanalytical Methods
A combination of ligand-binding assays (LBAs) and liquid chromatography-mass spectrometry (LC-MS) is often employed to quantify the different ADC-related analytes in plasma/serum samples.[9]
-
Enzyme-Linked Immunosorbent Assay (ELISA) for Total and Conjugated Antibody:
-
Total Antibody Quantification: An indirect ELISA format is commonly used. The target antigen is coated on a microplate to capture the ADC and any unconjugated antibody. A secondary antibody that recognizes the antibody portion of the ADC is then used for detection.
-
Conjugated ADC Quantification: A sandwich ELISA is typically employed. An anti-payload antibody is used for capture, and a detection antibody targeting the ADC's antibody component is used for quantification.[10]
-
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Free Payload and Drug-to-Antibody Ratio (DAR):
-
Free Payload Quantification: This method is highly sensitive and specific for quantifying the small molecule drug and its metabolites.[] Samples are often pre-treated using protein precipitation or solid-phase extraction.[12]
-
DAR Characterization: Immuno-affinity capture is used to isolate the ADC from the plasma matrix, followed by LC-high-resolution mass spectrometry (HRMS) analysis.[13] This allows for the determination of the distribution of different drug-loaded species.
-
-
Size Exclusion Chromatography (SEC):
-
SEC is used to assess the aggregation of ADCs in plasma. An increase in high molecular weight species (HMWS) over time indicates instability and potential for immunogenicity.[1]
-
Conclusion
The in vivo stability of ADCs is a complex, multi-faceted parameter that requires careful evaluation in appropriate preclinical models. While rodent models are valuable for initial screening, NHPs provide a more translational assessment of ADC pharmacokinetics and stability. A thorough understanding of the experimental protocols and bioanalytical methods is essential for generating high-quality data to inform clinical development. By leveraging a combination of in vivo studies and robust analytical techniques, researchers can optimize ADC design to enhance stability, improve therapeutic index, and ultimately deliver safer and more effective cancer therapies.
References
- 1. High-Throughput, Multispecies, Parallelized Plasma Stability Assay for the Determination and Characterization of Antibody–Drug Conjugate Aggregation and Drug Release - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Assessments of the In Vitro and In Vivo Linker Stability and Catabolic Fate for the Ortho Hydroxy-Protected Aryl Sulfate Linker by Immuno-Affinity Capture Liquid Chromatography Quadrupole Time-of-Flight Mass Spectrometric Assay [mdpi.com]
- 3. Semi-mechanistic Multiple-Analyte Pharmacokinetic Model for an Antibody-Drug-Conjugate in Cynomolgus Monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Semi-mechanistic Multiple-Analyte Pharmacokinetic Model for an Antibody-Drug-Conjugate in Cynomolgus Monkeys - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. Use of translational modeling and simulation for quantitative comparison of PF-06804103, a new generation HER2 ADC, with Trastuzumab-DM1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Use of translational modeling and simulation for quantitative comparison of PF-06804103, a new generation HER2 ADC, with Trastuzumab-DM1 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. creative-diagnostics.com [creative-diagnostics.com]
- 12. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 13. Antibody-Drug Conjugate (ADC) Bioanalysis Strategies Based on LC-MS - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
Assessing the Immunogenicity Risk of Novel Antibody-Drug Conjugates: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The therapeutic landscape is increasingly shaped by the promise of antibody-drug conjugates (ADCs), which combine the specificity of monoclonal antibodies with the potent cell-killing ability of cytotoxic payloads. However, the inherent complexity of these tripartite molecules—comprising an antibody, a linker, and a drug—presents unique challenges in predicting and mitigating immunogenicity. An unwanted immune response, manifesting as the production of anti-drug antibodies (ADAs), can significantly alter the pharmacokinetics, efficacy, and safety of an ADC. This guide provides a comparative overview of the critical methods for assessing the immunogenicity risk of novel ADCs, supported by experimental data and detailed protocols.
Factors Influencing ADC Immunogenicity
The immunogenic potential of an ADC is a multifactorial issue influenced by both product-related and patient-related factors.[1][2] Key contributors include:
-
The Monoclonal Antibody (mAb): The origin of the antibody (murine, chimeric, humanized, or human) and the presence of non-human sequences or novel epitopes introduced during the manufacturing process can trigger an immune response.
-
The Linker and Drug: The chemical nature of the linker and the cytotoxic payload can act as haptens, becoming immunogenic when conjugated to the larger antibody carrier.[3][4] The hydrophobicity of the small molecule drug may also contribute to aggregation, a known driver of immunogenicity.[1]
-
Structural Attributes: Neoepitopes can be formed at the site of conjugation between the linker and the antibody.[2] The drug-to-antibody ratio (DAR) can also influence the molecule's immunogenicity profile.
-
Patient Population: The underlying disease and the patient's immune status can impact the likelihood and magnitude of an immune response. For instance, patients with compromised immune systems, such as in oncology settings, may exhibit a lower incidence of ADAs.[5]
A Tiered Approach to Immunogenicity Assessment
A systematic, tiered approach is the industry standard for evaluating the immunogenicity of ADCs.[5][6] This strategy involves a sequential series of assays to screen for, confirm, and characterize ADAs, including their potential to neutralize the drug's activity.
Diagram: Tiered Immunogenicity Testing Workflow
Caption: A typical tiered workflow for ADC immunogenicity assessment.
Comparative Analysis of Immunogenicity Assays
The selection of appropriate assay platforms is critical for the reliable detection and characterization of ADAs. Each platform offers distinct advantages and limitations in terms of sensitivity, drug tolerance, and throughput.
Table 1: Comparison of Common Anti-Drug Antibody Assay Platforms
| Feature | ELISA (Enzyme-Linked Immunosorbent Assay) | ECL (Electrochemiluminescence) | SPR (Surface Plasmon Resonance) |
| Principle | Enzyme-catalyzed colorimetric or fluorometric reaction.[7] | Light emission triggered by an electrochemical reaction.[7] | Change in refractive index upon binding to a sensor surface.[7] |
| Sensitivity | Good, but can be limited by background noise.[8] | High, with a wide dynamic range and low background.[7][8] | Very high, allows for real-time binding analysis.[9] |
| Drug Tolerance | Generally lower, susceptible to interference from circulating drug.[10] | Higher drug tolerance compared to ELISA.[10] | Can be designed for high drug tolerance. |
| Throughput | High, suitable for screening large numbers of samples.[2] | High, with potential for automation and multiplexing.[7] | Lower, more suitable for characterization than high-throughput screening. |
| Qualitative/Quantitative | Primarily qualitative (screening) and semi-quantitative (titer). | Quantitative, with a broad dynamic range.[7] | Quantitative, provides kinetic data (on/off rates).[9] |
| Key Advantages | Cost-effective, widely available technology.[7] | High sensitivity, low sample volume, and wide dynamic range.[7] | Real-time, label-free detection, provides affinity data.[9] |
| Key Disadvantages | Susceptible to matrix effects, lower drug tolerance.[7] | Requires specialized instrumentation.[7] | Lower throughput, more complex instrumentation and data analysis. |
In Silico and In Vitro Predictive Immunogenicity Tools
Early prediction of immunogenic potential can guide the engineering of less immunogenic ADC candidates. In silico and in vitro methods are valuable tools in this proactive approach.
Table 2: Comparison of Predictive Immunogenicity Assessment Tools
| Tool Type | Methodology | Key Outputs | Advantages | Limitations |
| In Silico Tools (e.g., EpiMatrix, ISPRI) | Computational algorithms predict T-cell epitopes by analyzing the amino acid sequence for binding to MHC class II molecules.[5][11] | Immunogenicity score, identification of potential T-cell epitopes.[1][11] | High-throughput, cost-effective, can be applied early in development.[12] | Predictive accuracy is not 100%; may not fully capture all factors influencing in vivo immunogenicity.[12] |
| In Vitro T-cell Assays | Peripheral blood mononuclear cells (PBMCs) from a diverse donor pool are co-cultured with the ADC, and T-cell activation is measured. | T-cell proliferation, cytokine release (e.g., IL-2, IFN-γ). | Provides a biological readout of T-cell responses. | Can be complex and variable; results may not always correlate with clinical immunogenicity. |
| MHC-Associated Peptide Proteomics (MAPPs) | Mass spectrometry-based identification of peptides from the ADC that are presented by MHC molecules on antigen-presenting cells. | Direct identification of presented epitopes. | Provides direct evidence of antigen processing and presentation. | Technically demanding, requires specialized equipment and expertise. |
Immunogenicity of Approved Antibody-Drug Conjugates
Clinical data from approved ADCs provide valuable insights into the incidence and clinical impact of ADAs.
Table 3: Immunogenicity of Selected FDA-Approved ADCs
| ADC (Brand Name) | Target Antigen | Linker-Payload | ADA Incidence (%) | Impact of ADAs |
| Brentuximab vedotin (Adcetris®) | CD30 | Valine-citrulline linker, MMAE | ~37% | Higher frequency of infusion reactions in patients with persistent ADAs.[13] |
| Ado-trastuzumab emtansine (Kadcyla®) | HER2 | Non-cleavable thioether linker, DM1 | 5.3% | No apparent impact on safety, pharmacokinetics, or efficacy.[1][13] |
| Trastuzumab deruxtecan (Enhertu®) | HER2 | Cleavable tetrapeptide linker, DXd | 0.8% | No identified impact on pharmacokinetics. |
| Gemtuzumab ozogamicin (Mylotarg®) | CD33 | Acibutazone-based linker, calicheamicin | <1% | Two patients in a Phase I study developed antibodies against the linker/drug.[1] |
Note: ADA incidence can vary depending on the assay used and the patient population studied.
Experimental Protocols
Detailed and validated experimental protocols are the cornerstone of a robust immunogenicity assessment strategy.
Protocol 1: Anti-Drug Antibody (ADA) Screening and Confirmation using Bridging ELISA
-
Coating: Coat a 96-well microtiter plate with the ADC at an optimized concentration in a suitable coating buffer. Incubate overnight at 4°C.
-
Washing: Wash the plate multiple times with a wash buffer (e.g., PBS with 0.05% Tween-20).
-
Blocking: Block non-specific binding sites by adding a blocking buffer (e.g., PBS with 1% BSA) and incubating for 1-2 hours at room temperature.
-
Sample Incubation: Add patient serum samples (and positive/negative controls) to the wells and incubate for 1-2 hours at room temperature to allow ADAs to bind to the coated ADC.
-
Washing: Repeat the washing step.
-
Detection: Add biotinylated ADC and incubate for 1-2 hours at room temperature. This will bind to the other arm of the "bridging" ADA.
-
Washing: Repeat the washing step.
-
Enzyme Conjugate: Add streptavidin-horseradish peroxidase (HRP) and incubate for 30-60 minutes at room temperature.
-
Washing: Repeat the washing step.
-
Substrate Addition: Add a TMB substrate solution and incubate in the dark until a color develops.
-
Stopping the Reaction: Stop the reaction by adding a stop solution (e.g., sulfuric acid).
-
Reading: Read the absorbance at the appropriate wavelength using a plate reader.
-
Confirmation: For samples that screen positive, perform a confirmatory assay by pre-incubating the sample with an excess of the ADC. A significant reduction in the signal confirms the specificity of the ADAs.
Protocol 2: Cell-Based Neutralizing Antibody (NAb) Assay
-
Cell Culture: Culture a target-expressing cell line that is sensitive to the cytotoxic effects of the ADC.
-
Sample Pre-incubation: Pre-incubate patient serum samples (containing potential NAbs) with a pre-determined concentration of the ADC for 1-2 hours at 37°C. This allows any NAbs to bind to the ADC.
-
Cell Treatment: Add the ADC-serum mixture to the cultured cells.
-
Incubation: Incubate the cells for a period sufficient to allow for ADC-mediated cell killing (typically 48-72 hours).
-
Viability Assessment: Measure cell viability using a suitable method, such as a colorimetric assay (e.g., MTS or MTT) or a luminescence-based assay (e.g., CellTiter-Glo®).
-
Data Analysis: A neutralizing antibody will inhibit the cytotoxic activity of the ADC, resulting in an increase in cell viability compared to control samples without NAbs. The percentage of neutralization can be calculated relative to the maximum cell killing induced by the ADC alone.
Signaling Pathways in ADC-Induced Immunogenicity
The induction of an immune response to an ADC involves the engagement of both the innate and adaptive immune systems.
Diagram: Putative Signaling Pathway for ADC Immunogenicity
Caption: Simplified signaling pathway of an ADC-induced immune response.
References
- 1. youtube.com [youtube.com]
- 2. Anti-Drug Antibody (ADA) Bridging ELISA Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 3. Development and Validation of a Cell-Based Binding Neutralizing Antibody Assay for an Antibody-Drug Conjugate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Immunogenicity of Antibody Drug Conjugates: Bioanalytical Methods and Monitoring Strategy for a Novel Therapeutic Modality - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. Immunogenicity assays for antibody-drug conjugates: case study with ado-trastuzumab emtansine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. fleetbioprocessing.co.uk [fleetbioprocessing.co.uk]
- 8. Comparison of the ELISA and ECL Assay for Vedolizumab Anti-drug Antibodies: Assessing the Impact on Pharmacokinetics and Safety Outcomes of the Phase 3 GEMINI Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Approaches for the Detection and Analysis of Anti-Drug Antibodies to Biopharmaceuticals: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Evaluation of Multiple Immunoassay Technology Platforms to Select the Anti-Drug Antibody Assay Exhibiting the Most Appropriate Drug and Target Tolerance - PMC [pmc.ncbi.nlm.nih.gov]
- 11. In silico methods for immunogenicity risk assessment and human homology screening for therapeutic antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. blog.biostrand.ai [blog.biostrand.ai]
- 13. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal of Mal-Gly-PAB-Exatecan-D-glucuronic acid
Essential guidelines for the safe handling and disposal of the cytotoxic ADC intermediate, Mal-Gly-PAB-Exatecan-D-glucuronic acid, ensuring the safety of laboratory personnel and the environment.
This compound is a key intermediate in the synthesis of Antibody-Drug Conjugates (ADCs), utilized in cancer research and diagnosis.[1][2][3][4] The exatecan component is a potent derivative of camptothecin, a topoisomerase I inhibitor, rendering the entire compound cytotoxic.[5][6][7][8] Therefore, it is imperative to handle and dispose of this compound with the same precautions as other hazardous, cytotoxic drugs to minimize exposure and prevent environmental contamination.[9][10][11][12]
Immediate Safety and Handling Precautions
All personnel handling this compound must be trained in the safe handling of cytotoxic compounds and be familiar with the institution's safety protocols.[11] Work should be conducted in a designated area, such as a certified biological safety cabinet (BSC) or a chemical fume hood, to prevent inhalation of any dust or aerosols.
Personal Protective Equipment (PPE):
Appropriate PPE is mandatory to prevent skin and mucosal contact.[9][13] The following table summarizes the required PPE for handling this compound.
| PPE Component | Specification | Rationale |
| Gloves | Chemotherapy-rated, powder-free, double-gloving recommended | Prevents dermal absorption. |
| Gown | Impermeable, disposable, with closed front and cuffs | Protects skin and personal clothing from contamination.[9] |
| Eye Protection | Safety glasses with side shields or goggles | Prevents accidental splashes to the eyes.[9] |
| Respiratory Protection | N95 or higher-level respirator | Recommended when handling the powder form to prevent inhalation.[12] |
Step-by-Step Disposal Procedure
The primary principle for the disposal of this compound and any contaminated materials is segregation and clear labeling as "Cytotoxic Waste."
-
Segregation at the Source:
-
All materials that come into direct contact with the compound, including pipette tips, tubes, vials, gloves, gowns, and absorbent pads, must be considered cytotoxic waste.
-
Do not mix cytotoxic waste with regular laboratory trash or other chemical waste streams.[14]
-
-
Waste Containment:
-
Liquid Waste Disposal:
-
Aqueous solutions containing this compound should not be poured down the drain.[15]
-
Collect liquid waste in a dedicated, sealed, and shatter-proof container that is clearly labeled as "Liquid Cytotoxic Waste."
-
Consult your institution's environmental health and safety (EHS) department for specific guidelines on the treatment of liquid cytotoxic waste (e.g., chemical inactivation).
-
-
Final Packaging and Storage:
-
Once the primary waste container is three-quarters full, securely seal the inner bag.
-
The sealed bag should then be placed into a second, larger, rigid, and leak-proof container, also clearly labeled as "Cytotoxic Waste." This practice is often referred to as "double-bagging."[12]
-
Store the sealed cytotoxic waste container in a designated, secure area with limited access, away from general laboratory traffic, until it is collected by a licensed hazardous waste disposal service.
-
Spill Management Protocol
In the event of a spill, immediate and appropriate action is crucial to prevent exposure and spread of contamination.
-
Alert Personnel: Immediately notify others in the vicinity of the spill.
-
Secure the Area: Restrict access to the spill area.
-
Don Appropriate PPE: If not already wearing it, don the full PPE outlined in the table above before attempting to clean the spill.
-
Contain the Spill:
-
For powders: Gently cover the spill with absorbent pads or granules to avoid raising dust.
-
For liquids: Cover the spill with absorbent pads, starting from the outside and working inward.
-
-
Clean the Area:
-
Carefully collect all contaminated absorbent materials using forceps or other tools and place them in the cytotoxic waste container.
-
Decontaminate the spill surface using a suitable agent (e.g., a high-pH solution like 1% sodium hypochlorite, followed by a neutralizing agent like sodium thiosulfate, and then a final rinse with water), as recommended by your institution's EHS guidelines.
-
-
Dispose of Cleaning Materials: All materials used for spill cleanup must be disposed of as cytotoxic waste.
-
Personal Decontamination: After cleanup, carefully remove and dispose of all PPE as cytotoxic waste. Wash hands thoroughly with soap and water.
Logical Workflow for Disposal
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound and associated waste.
Caption: Disposal workflow for cytotoxic waste.
Disclaimer: This document provides general guidance. Researchers, scientists, and drug development professionals must consult and adhere to their institution's specific policies and procedures, as well as local, state, and federal regulations for the disposal of cytotoxic waste.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | TargetMol [targetmol.com]
- 3. glpbio.com [glpbio.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Development of Optimized Exatecan-Based Immunoconjugates with Potent Antitumor Efficacy in HER2-Positive Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Very Long-acting Exatecan and Its Synergism with DNA Damage Response Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. TOP1-DNA trapping by exatecan and combination therapy with ATR inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ava.com.au [ava.com.au]
- 10. Cytotoxic Drugs and Related Waste: A Risk Management Guide for South Australian Health Services 2015 | SA Health [sahealth.sa.gov.au]
- 11. Safe handling of cytotoxic compounds in a biopharmaceutical environment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. 188-Safe handling and waste management of hazardous drugs | eviQ [eviq.org.au]
- 13. Safe handling of cytotoxics: guideline recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 14. sigmaaldrich.com [sigmaaldrich.com]
- 15. cdn.caymanchem.com [cdn.caymanchem.com]
Essential Safety and Logistical Information for Handling Mal-Gly-PAB-Exatecan-D-glucuronic acid
For Researchers, Scientists, and Drug Development Professionals
This document provides critical guidance on the safe handling and disposal of Mal-Gly-PAB-Exatecan-D-glucuronic acid, a potent cytotoxic agent used in the development of antibody-drug conjugates (ADCs).[1][2][3] Adherence to these procedures is essential to minimize exposure risks and ensure a safe laboratory environment.
Personal Protective Equipment (PPE)
Due to the hazardous nature of exatecan and its derivatives, a comprehensive PPE strategy is mandatory.[4][5] The following table summarizes the required PPE for various handling scenarios.
| Activity | Required Personal Protective Equipment (PPE) |
| Low-Risk Activities (e.g., handling sealed containers, transport within the lab) | - Double gloves (chemotherapy-grade) |
| Moderate-Risk Activities (e.g., weighing, reconstitution, dilutions) | - Double gloves (chemotherapy-grade)- Disposable gown (fluid-resistant)- Eye protection (safety glasses with side shields or goggles)- Surgical mask |
| High-Risk Activities (e.g., cleaning spills, potential for aerosol generation) | - Double gloves (chemotherapy-grade)- Disposable gown (fluid-resistant)- Full-face shield or goggles- Respirator (e.g., N95) |
Note: All PPE should be disposed of as trace chemotherapy waste immediately after use.[6]
Operational Plan: Step-by-Step Handling Protocol
This protocol outlines the essential steps for safely handling this compound during routine laboratory procedures.
-
Preparation:
-
Designate a specific area for handling the compound, preferably within a certified biological safety cabinet (BSC) or a chemical fume hood.
-
Assemble all necessary materials, including the required PPE, before commencing work.
-
Ensure a chemotherapy spill kit is readily accessible.
-
-
Compound Handling:
-
Don the appropriate PPE as outlined in the table above.
-
When handling the solid compound, use caution to avoid generating dust.
-
For reconstitution, slowly add the solvent to the vial to prevent splashing. The compound is sparingly soluble in DMSO (1-10 mg/ml).[2]
-
-
Post-Handling:
-
Carefully remove and dispose of outer gloves into a designated trace chemotherapy waste container.
-
Wipe down the work surface with an appropriate decontamination solution.
-
Remove remaining PPE and dispose of it in the designated waste container.
-
Wash hands thoroughly with soap and water.
-
Disposal Plan: Segregation and Disposal of Contaminated Waste
Proper segregation and disposal of waste contaminated with this compound are critical to prevent environmental contamination and accidental exposure.
-
Trace Chemotherapy Waste: This includes items with minimal residual contamination, such as used PPE (gowns, gloves, masks), empty vials, and plasticware.[6]
-
Bulk Chemotherapy Waste: This category includes unused or expired compounds and materials heavily saturated with the drug (e.g., from a large spill).
-
Sharps Waste: All needles, syringes, and other sharps contaminated with the compound must be disposed of in a yellow, puncture-proof sharps container labeled "Chemo Sharps".[7]
Experimental Workflow Diagram
The following diagram illustrates the standard workflow for handling this compound in a research setting.
References
- 1. glpbio.com [glpbio.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. Development of Optimized Exatecan-Based Immunoconjugates with Potent Antitumor Efficacy in HER2-Positive Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. hse.gov.uk [hse.gov.uk]
- 5. Cytotoxic Drugs Risk: Which Protective Gloves for Cytotoxic Drugs? [shieldscientific.com]
- 6. stericycle.com [stericycle.com]
- 7. hsrm.umn.edu [hsrm.umn.edu]
- 8. danielshealth.com [danielshealth.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
